1-(4-Ethylphenyl)ethanamine
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXYSXDJUIPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933034 | |
| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-33-4 | |
| Record name | 1-(4-Ethylphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 1-(4-Ethylphenyl)ethanamine
Introduction
1-(4-Ethylphenyl)ethanamine is a primary amine belonging to the substituted phenethylamine class. This class of compounds is of significant interest to the scientific community due to its foundational role in the synthesis of a wide array of biologically active molecules. The core phenethylamine skeleton is a common motif in neurotransmitters, hormones, and a vast number of synthetic drugs, particularly those targeting the central nervous system. As a chiral amine with a para-substituted aromatic ring, this compound serves as a versatile and valuable building block in medicinal chemistry and organic synthesis. Its structural similarity to precursors of new psychoactive substances (NPS) also makes its characterization critical for forensic and toxicological researchers.[1]
This guide provides an in-depth exploration of the chemical and physical properties of this compound, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical parameters, synthetic pathways, reactivity, spectroscopic signature, and safety considerations, grounding the discussion in established chemical principles and field-proven insights.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its structure. This compound is characterized by an ethyl group at the para (4-position) of a benzene ring, which is, in turn, attached to an ethanamine side chain at the 1-position. The presence of a stereocenter at the alpha-carbon of the side chain means the compound exists as a pair of enantiomers, (R)- and (S)-1-(4-ethylphenyl)ethanamine, or as a racemic mixture.
Figure 1: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(4-ethylphenyl)ethan-1-amine | N/A |
| CAS Number | 147116-33-4 (Racemic) | [2][3][] |
| 292068-37-2 ((1R)-enantiomer) | [5] | |
| Molecular Formula | C₁₀H₁₅N | [2][5] |
| Molecular Weight | 149.23 g/mol | [2][3][] |
| InChI Key | AMXXYSXDJUIPMZ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C1=CC=C(C=C1)CC)N |[2] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing its solubility, membrane permeability, and interactions with biological targets. These parameters are fundamental in designing experimental protocols for both synthesis and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source / Comment |
|---|---|---|
| Appearance | Solid or Liquid | [3] |
| logP (Octanol/Water) | 2.43 | [6] (Value for a similar N-alkylated derivative suggests moderate lipophilicity) |
| pKa (Protonated Amine) | ~9.5 - 10.0 (Predicted) | Based on the predicted pKa of 10.01 for the structural isomer 2-(4-ethylphenyl)ethanamine.[7] Primary benzylic amines typically fall within this range.[8] |
| Solubility | Soluble in alcohols, ethers; Insoluble in water | Based on data for the structural isomer 2-(4-ethylphenyl)ethanamine.[7] The amine can be protonated with acid to form water-soluble salts. |
| Storage Conditions | 2-8°C, Sealed, Dry |[2] |
The moderately lipophilic nature, as suggested by the logP value, indicates that this compound is likely to have good solubility in organic solvents used for synthesis and may possess the ability to cross biological membranes. Its basicity, characterized by the pKa of its conjugate acid, is a dominant chemical feature. The primary amine group will be predominantly protonated at physiological pH (7.4), a crucial factor for its interaction with biological receptors and for designing purification strategies such as acid-base extraction.
Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
The most direct and widely employed method for synthesizing α-arylethylamines is the reductive amination of the corresponding ketone.[9] This two-step, one-pot process involves the reaction of 1-(4-ethylphenyl)ethanone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This method is highly efficient and avoids the polyalkylation issues common with direct alkylation of ammonia.[10]
A typical laboratory-scale protocol would proceed as follows:
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: To a solution of 1-(4-ethylphenyl)ethanone (1.0 eq.) in a suitable solvent such as methanol or ethanol, add a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol (5-10 eq.). The reaction is often facilitated by a dehydrating agent or by azeotropic removal of water.
-
In-situ Reduction: Once imine formation is established (monitored by TLC or GC-MS), a reducing agent is carefully added. Sodium borohydride (NaBH₄) is a common choice.[11] For greater selectivity, particularly to avoid reduction of the starting ketone, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred, often under mildly acidic conditions to promote imine formation and activation.[9][10]
-
Workup and Purification: The reaction is quenched with water or dilute acid. The product is then isolated via extraction into an organic solvent (e.g., ethyl acetate) after basifying the aqueous layer. Purification is typically achieved by column chromatography on silica gel or by distillation.
Figure 2: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the primary amine group (-NH₂), which functions as both a base and a nucleophile.
-
Basicity: As a base, it readily reacts with acids to form the corresponding ammonium salts. This property is routinely exploited for purification and to prepare water-soluble formulations of amine-containing compounds.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it an effective nucleophile. It can undergo a variety of reactions, including:
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines, the reverse of the first step in its synthesis.
-
This nucleophilic character is the cornerstone of its utility as a synthetic building block, allowing for the straightforward introduction of the 1-(4-ethylphenyl)ethyl moiety into larger, more complex molecules.
Spectroscopic Profile (Analytical Characterization)
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
-
¹H NMR (Predicted):
-
Aromatic Protons: The para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 7.0-7.4 ppm (each integrating to 2H).
-
Ethyl Group (Ring): A quartet at ~δ 2.6 ppm (2H, -CH₂-) and a triplet at ~δ 1.2 ppm (3H, -CH₃).
-
Ethanamine Side Chain: The methine proton (-CH-) adjacent to the nitrogen and the aromatic ring is expected to be a quartet around δ 4.1 ppm. The methyl group (-CH₃) will be a doublet at ~δ 1.4 ppm. The chemical shifts of these protons are similar to those in analogous compounds like 1-(4-methylphenyl)ethylamine and 1-(4-methoxyphenyl)ethylamine.[12][13]
-
Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-2.5 ppm, whose position is concentration and solvent-dependent.
-
-
¹³C NMR (Predicted):
-
Aromatic Carbons: Six signals are expected. Four in the aromatic region (δ 125-145 ppm), with the two quaternary carbons (C1 and C4) appearing at the downfield end of this range.
-
Aliphatic Carbons: Four distinct signals: the methine carbon (~δ 50-55 ppm), the side-chain methyl (~δ 24 ppm), the ethyl CH₂ (~δ 28 ppm), and the ethyl CH₃ (~δ 15 ppm).
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the fragmentation pattern is predictable and provides a clear structural fingerprint.
-
Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight.
-
Base Peak: The most intense peak is expected at m/z = 134 . This results from the loss of a methyl radical (•CH₃) via alpha-cleavage, forming a highly stable, resonance-delocalized iminium cation.
-
Other Key Fragments: A significant fragment at m/z = 120 may also be observed, corresponding to the loss of an ethyl radical. This contrasts with the fragmentation of its precursor, 1-(4-ethylphenyl)ethanone, which shows a base peak at m/z 133 (loss of •CH₃) and a prominent acetyl fragment at m/z 43.[14]
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic doublet (due to symmetric and asymmetric stretching) for a primary amine in the region of 3300-3400 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ (~2850-2970 cm⁻¹) and aromatic C-H stretching bands just above 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration typically found around 1600 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations around 1610 and 1515 cm⁻¹.
Applications and Significance in Research
This compound is primarily utilized as a chemical intermediate and building block in organic synthesis. Its significance stems from two key features:
-
Chiral Scaffold: The presence of a stereocenter allows it to be used in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of enantiomers can differ dramatically.
-
Phenethylamine Core: It provides a substituted phenethylamine core, a privileged scaffold in medicinal chemistry. Modifications to the amine group (alkylation, acylation) or the aromatic ring can be used to generate libraries of novel compounds for screening against various biological targets.
Its structural relation to controlled psychoactive substances, such as 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine), underscores its relevance in the field of forensic science and toxicology.[15] The characterization of such precursors is essential for law enforcement and regulatory agencies to track the synthesis of emerging designer drugs.
Safety and Handling
While specific toxicological data for this compound is limited, data from its structural isomer, 2-(4-ethylphenyl)ethanamine, provides a strong basis for hazard assessment.[7][16]
-
Hazards: Classified as corrosive. It is expected to cause severe skin burns and serious eye damage.[16] Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory when handling this compound.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
Conclusion
This compound is a chemically significant molecule whose properties are defined by its primary amine functionality and substituted aromatic ring. Its moderate lipophilicity, distinct basicity, and predictable reactivity make it a versatile tool for synthetic chemists. The straightforward synthesis via reductive amination and the potential for extensive derivatization solidify its role as a key intermediate in the development of novel chemical entities, particularly within the pharmaceutical and life sciences sectors. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control, while strict adherence to safety protocols is necessary due to its presumed corrosive nature. This guide serves as a foundational resource for scientists working with this compound, enabling informed experimental design and safe laboratory practice.
References
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NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Caspar, A. T., Westphal, F., Meyer, M. R., & Maurer, H. H. (2018). LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates.... Analytical and Bioanalytical Chemistry, 410(3), 897–912.
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PubChem. (n.d.). N-[1-(4-ethylphenyl)ethyl]pentan-1-amine. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylphenethylamine. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Ethylphenyl)-2-(methylamino)pentan-1-one. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Anderson, K. W., et al. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]
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ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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ChemBK. (2024). 2-(4-ethylphenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-2,5-dimethoxy-beta-phenethylamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(4-ETHYLPHENYL)ETHAN-1-AMINE | CAS 64353-29-3. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Spectroscopic Characterization of 1-(4-Ethylphenyl)ethanamine: A Technical Guide
Introduction
1-(4-Ethylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds. Its structure is characterized by an ethyl group and an aminoethyl group attached to a central benzene ring at the para position. Accurate structural elucidation and purity assessment are critical for any application, from synthetic chemistry to drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and the underlying chemical principles.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is the chemical structure with atom numbering used for NMR assignments.
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.
The key structural features influencing the spectra are:
-
Aromatic Ring: A 1,4-disubstituted (para) benzene ring. The two sets of aromatic protons (H2/H6 and H3/H5) are chemically equivalent due to symmetry.
-
Ethyl Group: A -CH₂CH₃ group, which will show characteristic splitting patterns in ¹H NMR.
-
Aminoethyl Group: A -CH(NH₂)CH₃ group, containing a chiral center at C7. The protons of the amine group are exchangeable, and the methine and methyl protons will exhibit specific NMR signals.
The following diagram illustrates the general workflow for a comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the spectroscopic analysis and structural confirmation of an organic compound.
Mass Spectrometry (MS)
Principle & Causality: In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern is predictable and characteristic of the molecule's structure, providing a "fingerprint." The most stable carbocations will be the most abundant fragments.
Predicted Fragmentation: The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol .[1] The molecular ion peak (M⁺) is expected at m/z = 149. The most likely fragmentation pathway is the benzylic cleavage (α-cleavage) at the C7-C8 bond, which is highly favored due to the formation of a resonance-stabilized benzylic cation.
-
Base Peak (m/z = 134): Loss of a methyl radical (•CH₃) from the molecular ion results in the most stable fragment.
-
Other Fragments:
-
m/z = 120: Loss of an ethyl group from the aromatic ring.
-
m/z = 91: A tropylium ion, common in compounds with a benzyl group, formed through rearrangement and loss of acetonitrile.
-
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The presence or absence of absorptions in particular regions of the spectrum confirms the presence of corresponding functional groups.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3250 | N-H Stretch | Primary Amine (NH₂) | Medium |
| 3080-3010 | Aromatic C-H Stretch | C-H (sp²) | Medium |
| 2960-2850 | Aliphatic C-H Stretch | C-H (sp³) | Strong |
| 1620-1580 | C=C Stretch | Aromatic Ring | Medium |
| 1600-1450 | N-H Bend (Scissoring) | Primary Amine (NH₂) | Medium |
| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong |
The most diagnostic peaks will be the N-H stretches of the primary amine, the strong aliphatic C-H stretches, and the strong out-of-plane bending signal confirming the 1,4-substitution pattern on the aromatic ring. The IR spectrum of the analogous 1-phenylethanamine shows characteristic N-H stretches around 3360 and 3280 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
Principle & Causality: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) is influenced by the shielding or deshielding effects of nearby functional groups. Spin-spin splitting (multiplicity) arises from the interaction of non-equivalent protons on adjacent carbons and follows the n+1 rule.
Comparative Analysis:
-
Ethylbenzene: The aromatic protons appear around δ 7.1-7.3 ppm, the benzylic -CH₂- at δ 2.6 ppm (quartet), and the terminal -CH₃ at δ 1.2 ppm (triplet).[2][3]
-
1-Phenylethanamine: The aromatic protons are in the δ 7.2-7.4 ppm range. The benzylic methine (-CH-) is at ~δ 4.1 ppm (quartet), and the adjacent methyl (-CH₃) is at ~δ 1.4 ppm (doublet). The NH₂ protons typically appear as a broad singlet around δ 1.5-2.0 ppm.[4]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Label (Atom #) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| a (H2, H6) | ~ 7.25 | Doublet | ~ 8.0 | 2H | Aromatic Protons |
| b (H3, H5) | ~ 7.15 | Doublet | ~ 8.0 | 2H | Aromatic Protons |
| c (H7) | ~ 4.10 | Quartet | ~ 6.7 | 1H | Methine Proton |
| d (H9) | ~ 2.62 | Quartet | ~ 7.6 | 2H | Benzylic Methylene |
| e (NH₂) | ~ 1.60 | Broad Singlet | - | 2H | Amine Protons |
| f (H8) | ~ 1.40 | Doublet | ~ 6.7 | 3H | Methyl (amine side) |
| g (H10) | ~ 1.23 | Triplet | ~ 7.6 | 3H | Methyl (ethyl side) |
The electron-donating ethyl group will cause a slight upfield shift of the aromatic protons compared to 1-phenylethanamine. The two sets of aromatic protons (a and b) will appear as a pair of doublets (an AA'BB' system) due to their distinct chemical environments.
Predicted ¹³C NMR Spectrum
Principle & Causality: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is sensitive to the electronic environment, with carbons attached to electronegative atoms or part of aromatic systems appearing further downfield.
Comparative Analysis:
-
Ethylbenzene: Shows signals at ~δ 144 (quaternary), ~128 (x2), and ~126 for the aromatic carbons, ~29 for the -CH₂-, and ~16 for the -CH₃.[5]
-
1-Phenylethanamine: The aromatic carbons appear at ~δ 146 (quaternary), ~128.5, ~127, and ~126. The benzylic carbon (C7) is at ~δ 51, and the methyl carbon (C8) is at ~δ 25.[1]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Label (Atom #) | Predicted δ (ppm) | Assignment |
| C1 | ~ 143.0 | Quaternary Aromatic (C-NH₂) |
| C4 | ~ 142.5 | Quaternary Aromatic (C-Et) |
| C2, C6 | ~ 128.0 | Aromatic CH |
| C3, C5 | ~ 126.5 | Aromatic CH |
| C7 | ~ 50.8 | Methine Carbon (CH-NH₂) |
| C9 | ~ 28.5 | Methylene Carbon (CH₂) |
| C8 | ~ 25.2 | Methyl Carbon (CH₃-CH) |
| C10 | ~ 15.8 | Methyl Carbon (CH₃-CH₂) |
Experimental Protocols
The following are standardized, self-validating protocols for acquiring the spectroscopic data discussed.
Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a GC-MS system equipped with an electron ionization source. Set the ionization energy to 70 eV.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature from 50°C to 250°C at a rate of 10°C/min.
-
MS Acquisition: Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal. If liquid, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse width, 2-second relaxation delay).
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a standard pulse sequence (e.g., 30° pulse width, 2-second relaxation delay).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at δ 0.00 ppm.
-
Integrate the ¹H NMR signals and analyze the chemical shifts and multiplicities for both spectra.
-
References
-
Process NMR Associates. Ethyl Benzene 1H and 13C NMR. [Link]
-
PubChem. 1-Phenethylamine. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of ethylbenzene. [Link]
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- 5. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-(4-Ethylphenyl)ethanamine: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)ethanamine, a chiral amine with significant potential in pharmaceutical research and development. We will delve into its chemical and physical properties, explore a robust synthetic route, analyze its spectroscopic characteristics, and discuss its applications as a valuable chiral building block. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Core Molecular Attributes
This compound is a primary amine featuring a stereocenter at the carbon adjacent to the amino group, making it a chiral molecule. This chirality is of paramount importance in drug development, where enantiomeric purity can be the deciding factor in a drug's efficacy and safety profile.
Chemical Identifiers
The specific enantiomer and whether the compound is in its free base or salt form determine the precise CAS number.
| Attribute | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][2][3] |
| Molecular Weight | 149.23 g/mol | [1][2][3] |
| CAS Number (Racemic) | 147116-33-4 | [4] |
| CAS Number ((1R)-enantiomer) | 292068-37-2 | [1][5] |
| CAS Number (Hydrochloride Salt) | 1032149-84-0 | [6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Form | Liquid (racemic free base) | [4] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [4] |
| Boiling Point | 240-241 °C (for the related 2-(4-ethylphenyl)ethanamine) | [4] |
| pKa | ~10.01 (Predicted for the related 2-(4-ethylphenyl)ethanamine) | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of 4-ethylacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine.
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of racemic this compound.
Materials:
-
4-Ethylacetophenone
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid (if using ammonium acetate)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-ethylacetophenone (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess) or ammonium acetate (excess). If using ammonium acetate, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the formation of the imine.
-
Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium cyanoborohydride or sodium borohydride (1.5-2 equivalents), in portions. Caution: Some reducing agents react vigorously with protic solvents and acids.
-
Reaction Quench and Work-up: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a multiplet in the range of 7.0-7.4 ppm), a quartet for the methine proton (CH-NH₂), a singlet for the amine protons (which may be broad and exchangeable with D₂O), a quartet and a triplet for the ethyl group protons, and a doublet for the methyl group protons adjacent to the stereocenter.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methine carbon, and the carbons of the ethyl and methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic ring. The NIST WebBook provides IR data for the precursor, 4-ethylacetophenone, which can be used for comparison.[6]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.23). Fragmentation patterns will be consistent with the structure, often showing a prominent peak from the loss of a methyl group. The NIST WebBook also provides mass spectral data for 4-ethylacetophenone.[7]
Applications in Research and Drug Development
The chiral nature of this compound makes it a valuable tool in pharmaceutical research, primarily as a chiral resolving agent and a synthetic building block.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[8] Chiral amines like this compound are frequently used to resolve racemic carboxylic acids. The amine enantiomer reacts with the racemic acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.
Caption: Workflow for chiral resolution of a racemic acid using (R)-1-(4-Ethylphenyl)ethanamine.
Chiral Building Block in Synthesis
Enantiomerically pure this compound can serve as a starting material or an intermediate in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The phenethylamine scaffold is a common motif in many biologically active compounds.[9] By incorporating a specific enantiomer of this compound, chemists can control the stereochemistry of the final product, which is often critical for its pharmacological activity. The use of such chiral building blocks is a cornerstone of modern medicinal chemistry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
This compound is a valuable chiral amine with significant applications in the pharmaceutical industry. Its utility as a chiral resolving agent and a synthetic building block makes it an important tool for the development of enantiomerically pure drugs. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in a research and development setting.
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Sunway Pharm Ltd. (R)-1-(4-Ethylphenyl)ethanamine hydrochloride - CAS:1032149-84-0. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-Ethylphenyl)ethanamine for Pharmaceutical Development
Preamble: The Critical Role of Physicochemical Profiling in Drug Development
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, and shelf-life are built. This guide provides a comprehensive framework for characterizing 1-(4-Ethylphenyl)ethanamine, a substituted phenethylamine derivative, focusing on the strategic evaluation of its aqueous and organic solubility, as well as its intrinsic chemical stability under various stress conditions. For researchers in drug development, this document serves not just as a set of protocols, but as a strategic blueprint for generating the robust data package required for informed decision-making and regulatory compliance. The methodologies described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated.
Molecular and Physicochemical Overview of this compound
This compound belongs to the phenethylamine class of compounds, which are recognized for their diverse pharmacological activities.[1][2] Its structure, featuring a primary amine and a substituted aromatic ring, dictates its fundamental chemical behavior.
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Information | Source |
| Chemical Structure | ||
| CC(N)c1ccc(CC)cc1 (SMILES) | ||
| CAS Number | 147116-33-4 | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Physical Form | Solid | |
| Predicted pKa | ~10.01 (for the conjugate acid) | [3]* |
*Note: This pKa value is for the structurally analogous compound 2-(4-ethylphenyl)ethanamine and is used as a predictive measure to guide experimental design.
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. As a primary amine, this compound is a weak base, and its solubility is expected to be highly dependent on pH.[4][5]
The Underlying Principle: pH-Dependent Solubility
The basicity of the amine group means that in acidic to neutral solutions, it will exist predominantly in its protonated, cationic form (an ammonium salt). This charged species is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[6] The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to unionized form at a given pH, with the pKa of ~10.01 serving as the inflection point.[3] Consequently, a dramatic decrease in aqueous solubility is anticipated as the pH of the solution increases above this pKa.
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to characterizing both kinetic and thermodynamic solubility, offering a complete picture for discovery and development stages.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Protocol 1: High-Throughput Kinetic Solubility
Rationale: This method provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often used in early biological screening assays. It identifies compounds likely to precipitate under assay conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Plate Preparation: In a 96-well plate, dispense 196 µL of various aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 12.0.
-
Compound Addition: Add 4 µL of the 10 mM DMSO stock to each well (final concentration: 200 µM, 2% DMSO). Prepare a blank well with 4 µL DMSO and 196 µL of each buffer.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Separation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate. Alternatively, use a filter plate.
-
Quantification: Carefully transfer an aliquot of the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as LC-MS/MS or HPLC-UV (see Section 4.0), comparing against a standard curve prepared in a 2% DMSO/buffer mixture.
Protocol 2: Shake-Flask Thermodynamic Solubility
Rationale: This is the definitive method for determining the equilibrium solubility of a compound. It is essential for pre-formulation activities, as it reflects the maximum amount of drug that can be dissolved in a given vehicle under equilibrium conditions.
Methodology:
-
Sample Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a series of glass vials. The solid should be sufficient to ensure that undissolved material remains at the end of the experiment.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, propylene glycol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours. Visual inspection should confirm the presence of remaining solid.
-
Phase Separation: Allow the samples to stand to let the solid settle. Withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.
-
Dilution & Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration using a validated, stability-indicating HPLC method (see Section 4.0).
Intrinsic Chemical Stability Profiling
Understanding a molecule's inherent stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that may need to be monitored in the final drug product.[7][8] Forced degradation, or stress testing, is a systematic way to accelerate this process.[9][10] The goal is to achieve 5-20% degradation to ensure that primary degradation pathways are revealed without being overly destructive.[10]
Predicted Degradation Pathways
Based on its chemical structure, this compound is susceptible to several degradation mechanisms:
-
Oxidation: The primary amine is a site for oxidation, potentially forming N-oxides or hydroxylamines.[9] The benzylic carbon (the carbon attached to both the phenyl ring and the amino group) is also activated and susceptible to oxidation.[9]
-
Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.[9][11]
-
Reactions as a Base: As a nucleophilic base, it may react with incompatible excipients.
Forced Degradation Experimental Workflow
Caption: Systematic workflow for forced degradation studies.
Protocol 3: Forced Degradation (Stress Testing)
Rationale: This protocol, guided by ICH recommendations, systematically exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify degradation pathways and potential impurities.[7][11]
Methodology:
-
Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile/water.
-
Hydrolytic Conditions:
-
Acid: Mix the stock solution with 0.1 N HCl.
-
Base: Mix the stock solution with 0.1 N NaOH.
-
Neutral: Mix the stock solution with purified water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C). Store protected from light.
-
-
Oxidative Conditions:
-
Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature, protected from light.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]
-
A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature conditions.[11]
-
-
Thermal Stability:
-
Store vials of the solid compound and the solution at an elevated temperature (e.g., 60°C) in a calibrated oven, protected from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed solution.
-
For acid and base samples, neutralize the solution before analysis.
-
Analyze all samples, including controls, using a stability-indicating HPLC method (Protocol 4). Calculate the percent degradation and perform a mass balance assessment.
-
Table 2: Example Data Summary for Forced Degradation Studies
| Stress Condition | Time (hr) | Assay (% of Initial) | Major Degradant RRT | Comments |
| 0.1 N HCl (60 °C) | 48 | 98.5% | - | Stable to acid hydrolysis |
| 0.1 N NaOH (60 °C) | 48 | 99.1% | - | Stable to base hydrolysis |
| 3% H₂O₂ (RT) | 24 | 85.2% | 0.85, 1.15 | Two major oxidative degradants formed |
| ICH Light (Solid) | - | 92.0% | 0.92 | Minor degradation, requires light protection |
| 60 °C (Solid) | 7 days | 99.5% | - | Thermally stable as a solid |
Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. Crucially, it must also resolve the drug peak from any degradation products and process impurities.[10] Reverse-phase HPLC with UV detection is a workhorse technique for this purpose.[12]
Protocol 4: Stability-Indicating RP-HPLC-UV Method
Rationale: This method provides the resolution and sensitivity needed to separate the parent compound from potential degradation products generated during stability studies. Its validation would include demonstrating specificity through peak purity analysis using a photodiode array (PDA) detector.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm (or a wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis: Analyze the samples from the forced degradation study. Integrate the peak for this compound and all degradant peaks.
-
Specificity Check: Evaluate peak purity for the parent peak in the stressed samples using the PDA detector software. The peak should be spectrally homogenous, confirming that no degradants are co-eluting.
Conclusion and Implications for Development
This guide outlines a rigorous, scientifically-grounded approach to fully characterizing the solubility and stability of this compound. By anticipating pH-dependent solubility and common degradation pathways for aromatic amines, these protocols provide a clear path to generating a comprehensive data package. The resulting information is indispensable for guiding formulation scientists in developing a stable, bioavailable drug product, for analytical chemists in establishing meaningful quality control specifications, and for regulatory affairs professionals in compiling a robust submission dossier. Adherence to these principles ensures a foundation of high-quality data, mitigating risks and accelerating the path to clinical application.
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A Technical Guide to the Potential Research Applications of 1-(4-Ethylphenyl)ethanamine Derivatives
Introduction
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry and materials science, found in a vast array of natural products, pharmaceuticals, and synthetic compounds.[1][2] Its structural simplicity belies a profound capacity for molecular diversification and biological activity. This guide focuses on a specific, yet highly versatile, member of this class: 1-(4-ethylphenyl)ethanamine. Characterized by a phenyl ring substituted with an ethyl group at the para-position and an alpha-methyl group on the ethylamine side chain, this compound is a chiral primary amine.[3] This chirality is a critical feature, as the stereochemistry of a molecule often dictates its biological function and interaction with chiral targets like enzymes and receptors.[4]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a synthesized understanding of the causality behind experimental design and the potential research trajectories for novel derivatives of this compound. We will explore its synthesis, its established roles in asymmetric catalysis, and its burgeoning potential in medicinal chemistry as a template for novel therapeutic agents.
I. Synthesis of Chiral this compound Derivatives
The most versatile and widely adopted method for synthesizing chiral amines is asymmetric reductive amination.[5] This process involves the condensation of a ketone with an amine to form an imine, which is then asymmetrically reduced to the target chiral amine. For this compound, the logical starting material is 4-ethylacetophenone.
The key to this synthesis is controlling the stereochemical outcome of the reduction. This is paramount because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[6] This control is typically achieved through the use of chiral catalysts, such as iridium or rhodium complexes bearing chiral ligands, which facilitate the stereoselective addition of hydrogen across the C=N double bond of the imine intermediate.[7]
Generalized Experimental Protocol: Asymmetric Reductive Amination
This protocol outlines a reliable method for the synthesis of enantiomerically enriched this compound.
Materials:
-
4-Ethylacetophenone
-
Ammonia or Ammonium Salt (e.g., Ammonium Acetate)
-
Reducing Agent (e.g., H₂, Formic Acid)
-
Chiral Catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand)
-
Anhydrous Solvent (e.g., Methanol, Dichloromethane)
-
Titanium(IV) isopropoxide (optional, as a water scavenger)
-
Standard workup and purification reagents (e.g., Diethyl ether, HCl, NaOH, MgSO₄)
Procedure:
-
Imine Formation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-ethylacetophenone (1.0 eq) in an anhydrous solvent. Add the ammonia source (e.g., ammonium acetate, 5-10 eq). If necessary, add a Lewis acid like Ti(OiPr)₄ to drive the condensation by removing water. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Catalyst Preparation: In a separate vessel, prepare the active chiral catalyst by reacting the metal precursor (e.g., [Ir(COD)Cl]₂) with the chosen chiral ligand under an inert atmosphere.
-
Asymmetric Reduction: Transfer the pre-formed catalyst to the reaction mixture containing the imine. Pressurize the vessel with hydrogen gas (or add the alternative hydrogen source like formic acid). The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.
-
Reaction Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, carefully quench the reaction by adding water or a dilute acid.
-
Workup and Extraction: Extract the product into an organic solvent like diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude amine by column chromatography or distillation. The enantiomeric excess (e.e.) of the product must be determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or GC.
Causality Note: The choice of the chiral ligand is the most critical parameter in this synthesis. The ligand's structure creates a chiral environment around the metal center, forcing the imine substrate to bind in a specific orientation. This geometric constraint dictates the face of the C=N bond to which the hydride is delivered, resulting in the preferential formation of one enantiomer over the other.[7]
Caption: General workflow for the asymmetric synthesis of this compound.
II. Potential Research Applications
The this compound core is a versatile scaffold for developing novel molecules with a wide range of applications. Its derivatives can be explored in asymmetric synthesis and, most prominently, in medicinal chemistry.
A. Asymmetric Synthesis and Organocatalysis
Chiral amines are foundational tools in asymmetric synthesis, acting as chiral auxiliaries, resolving agents, or organocatalysts.[8] Derivatives of this compound can be readily converted into secondary amines, amides, or imines, which can then serve as chiral ligands for metal catalysts or as metal-free organocatalysts.[4]
-
Rationale: The nitrogen atom can coordinate to a metal or act as a Lewis base, while the chiral center in proximity influences the stereochemical environment of the reaction. This allows for the enantioselective synthesis of complex molecules, a critical need in the pharmaceutical industry.[6]
-
Research Direction: Development of novel secondary amine or phosphine ligands derived from (R)- or (S)-1-(4-ethylphenyl)ethanamine for use in asymmetric hydrogenations, conjugate additions, or allylic substitution reactions.
B. Medicinal Chemistry & Drug Development
The phenethylamine skeleton is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] By modifying the core this compound structure, researchers can develop novel candidates for various therapeutic areas.
Caption: Key therapeutic research areas for this compound derivatives.
1. Anticancer Agents
Many successful anticancer drugs are heterocyclic compounds, and the primary amine of this compound serves as an excellent synthetic handle to construct these complex structures.[9][10]
-
Scientific Rationale: The scaffold can be used to synthesize derivatives that inhibit key cancer-related targets. For instance, incorporating moieties known to interact with tyrosine kinases, tubulin, or cell cycle regulators could lead to potent antiproliferative agents. Phenylacetamide and thiazole derivatives, for example, have shown promise as cytotoxic agents against various cancer cell lines.[11][12]
-
Research Direction: Synthesize a library of thiazole, imidazole, or pyrimidine derivatives by reacting this compound with appropriate precursors.[13] These new chemical entities (NCEs) can then be screened for cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer).[12]
Hypothetical Data Table for Anticancer Screening:
| Compound ID | Derivative Type | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| EPE-Thz-01 | Thiazole | 10.8 ± 0.9 | 52.0 ± 4.5 |
| EPE-Imd-05 | Imidazole | 25.4 ± 2.1 | 80.0 ± 6.7 |
| EPE-Pym-03 | Pyrimidine | 5.2 ± 0.4 | 15.6 ± 1.3 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is hypothetical and for illustrative purposes.
2. Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.[14] The phenethylamine backbone can be functionalized to create compounds with antimicrobial properties.
-
Scientific Rationale: The lipophilic nature of the 4-ethylphenyl group can facilitate membrane disruption in bacteria, while modifications to the amine can introduce functionalities that interfere with essential bacterial enzymes or processes. For example, the synthesis of Schiff bases or heterocyclic systems like thiophenes from amine precursors has yielded compounds with significant antibacterial and antifungal activity.[15][16]
-
Research Direction: Synthesize a series of Schiff base derivatives by condensing this compound with various substituted benzaldehydes. Evaluate these compounds for their minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17]
3. Central Nervous System (CNS) Agents
Substituted phenethylamines are renowned for their profound effects on the central nervous system, acting as stimulants, antidepressants, and receptor modulators.[18] This activity is often mediated through interactions with monoamine neurotransmitter systems, such as the dopamine and serotonin pathways.[19]
-
Scientific Rationale: Derivatives of this compound are structural analogs of endogenous neurotransmitters and can be designed to interact with specific receptors or transporters. For instance, N-alkylation of the primary amine can modulate affinity and selectivity for dopamine transporters (DAT) or serotonin receptors (e.g., 5-HT₂A).[20][21] This opens avenues for developing novel treatments for depression, Parkinson's disease, or other neurological disorders.[22]
-
Research Direction: Synthesize a series of N,N-dialkyl derivatives of this compound and evaluate their binding affinity for DAT and 5-HT₂A receptors using radioligand binding assays. Functional assays can then determine whether these compounds act as agonists, antagonists, or reuptake inhibitors.[23]
III. Key Experimental Methodologies
To validate the potential of newly synthesized derivatives, a series of robust and standardized in vitro assays are essential. The following protocols provide a self-validating framework for the initial screening of compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.[24]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[25]
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Self-Validation System: The inclusion of positive and negative controls is non-negotiable. The positive control (a known cytotoxic agent) confirms the assay is responsive, while the vehicle control establishes the baseline for 100% viability. A blank well (medium only) is used to subtract background absorbance, ensuring the accuracy of the measurements.[25]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27]
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[28]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.[26]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[29]
Caption: A typical screening cascade for identifying lead therapeutic compounds.
IV. Conclusion
This compound represents a chiral building block of significant untapped potential. Its straightforward, stereocontrolled synthesis provides a gateway to a vast chemical space. As this guide has detailed, the derivatives of this core structure are prime candidates for investigation across multiple domains, from the development of novel catalysts for asymmetric synthesis to the discovery of next-generation therapeutics targeting cancer, infectious diseases, and CNS disorders. The provided protocols offer a robust framework for the synthesis and initial biological evaluation of these compounds, empowering researchers to systematically explore their potential and contribute to the advancement of chemical and biomedical sciences.
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The Strategic Synthesis of Chiral Amines: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Indispensable Role of Chirality in Modern Chemistry
Chiral amines are not merely chemical curiosities; they are fundamental building blocks that form the stereochemical backbone of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine moiety, a testament to their profound impact on biological activity.[1][2] The precise three-dimensional arrangement of atoms around the nitrogen center often dictates the efficacy and safety of a drug molecule. Consequently, the development of robust, efficient, and highly stereoselective methods for the synthesis of enantiopure amines remains a paramount objective in both academic research and industrial drug development.
This guide provides an in-depth exploration of the core modern strategies for synthesizing chiral amines, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will delve into the mechanistic nuances of enzymatic, transition-metal-catalyzed, and organocatalytic approaches, providing a comparative analysis to empower researchers to make informed decisions in their synthetic endeavors.
The Biocatalytic Revolution: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral amine synthesis.[2] Enzymes operate under mild conditions, exhibit exquisite stereoselectivity, and offer a greener footprint, making them increasingly attractive for industrial applications.[2]
ω-Transaminases: The Workhorses of Asymmetric Amination
ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[2][3] This direct amination route can theoretically achieve 100% conversion to the desired chiral amine, making it a highly atom-economical approach.[4]
Causality in Protocol Design: Overcoming Equilibrium Limitations
A critical challenge in ω-TA-mediated synthesis is the unfavorable reaction equilibrium.[4] To drive the reaction towards product formation, several strategies are employed:
-
Use of a Sacrificial Amine Donor: A large excess of a simple, inexpensive amine donor like isopropylamine or L-alanine is often used to shift the equilibrium. The co-product (acetone or pyruvate) can be removed to further drive the reaction.
-
'Smart' Amine Donors: The use of amine donors that generate a volatile or easily removable co-product can significantly improve reaction efficiency.
-
Enzyme Immobilization: Immobilizing the enzyme allows for its easy removal and reuse, enhancing process economics.[5] It can also improve enzyme stability.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using an ω-Transaminase
-
Reaction Setup: In a temperature-controlled vessel, dissolve the prochiral ketone substrate (1 equivalent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Addition of Amine Donor: Add the amine donor (e.g., L-alanine, 1.5-3 equivalents) and pyridoxal-5'-phosphate (PLP) co-factor (1 mM).
-
Enzyme Addition: Add the ω-transaminase (commercially available or prepared in-house) to the reaction mixture. The optimal enzyme loading should be determined empirically.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC) until the desired conversion is reached.
-
Work-up and Purification: Upon completion, quench the reaction by adding a suitable acid or base. Extract the product with an organic solvent and purify by column chromatography or crystallization.
Workflow for ω-Transaminase Catalyzed Chiral Amine Synthesis
Caption: Workflow for ω-Transaminase Catalyzed Synthesis.
Transition-Metal Catalysis: Precision and Versatility
Transition-metal catalysis, particularly asymmetric hydrogenation and reductive amination, offers a highly versatile and efficient platform for the synthesis of chiral amines.[1] The careful design of chiral ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve exceptional levels of enantioselectivity.
Asymmetric Reductive Amination: A One-Pot Strategy
Asymmetric reductive amination (ARA) is a powerful one-pot method that combines a ketone or aldehyde with an amine source in the presence of a chiral catalyst and a reducing agent.[6] This approach avoids the isolation of the intermediate imine, which can be unstable.
Causality in Catalyst Selection: The Role of the Chiral Ligand
The success of ARA hinges on the choice of the chiral ligand. Ligands based on privileged scaffolds like BINAP, DuPhos, and phosphoramidites have proven to be highly effective. The ligand's structure creates a chiral pocket around the metal center, directing the approach of the substrate and ensuring facial selectivity during the reduction step.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Amination
-
Catalyst Preparation (in situ): In a glovebox, charge a reaction vessel with the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a chiral phosphoramidite) in a degassed solvent (e.g., THF, toluene). Stir to form the active catalyst.
-
Substrate Addition: Add the ketone (1 equivalent) and the amine (1.1 equivalents) to the catalyst solution.
-
Reduction: Pressurize the vessel with hydrogen gas (or add a chemical reductant like Hantzsch ester) to the desired pressure.
-
Reaction Monitoring: Stir the reaction at a specified temperature until complete conversion is observed by TLC, GC, or HPLC.
-
Work-up and Purification: Carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography.
Comparative Performance of Chiral Amine Synthesis Methods
| Method | Catalyst/Enzyme | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |
| Enzymatic | ω-Transaminase | Acetophenone | 92.1 | >99 | Whole cells, 300 mM L-alanine, pH 7.0, 24 h | |
| Transition-Metal | [Rh(cod)2]BF4 / (S,S)-f-Binaphane | N-Boc-acetophenone imine | 95 | 98 | 1 mol% catalyst, 50 atm H2, 2-propanol | |
| Organocatalysis | L-Proline | Propanal and p-anisidine | 88 | 98 | 20 mol% catalyst, DMF, room temperature |
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. This field has witnessed explosive growth, offering a metal-free and often more sustainable alternative to traditional methods.
Enamine and Iminium Ion Catalysis: A Powerful Duo
Chiral primary and secondary amines, such as proline and its derivatives, can activate carbonyl compounds through the formation of transient enamine or iminium ion intermediates.[7] This activation mode enables a wide range of asymmetric reactions, including Mannich and aza-Michael reactions, to produce chiral amines.
Mechanistic Insight: The Proline-Catalyzed Mannich Reaction
In a proline-catalyzed three-component Mannich reaction, proline first reacts with a ketone to form a chiral enamine. This enamine then attacks an imine (formed in situ from an aldehyde and an amine), with the stereochemistry being controlled by the chiral catalyst. Hydrolysis of the resulting intermediate furnishes the chiral β-amino ketone.
Conceptual Workflow for Organocatalytic Asymmetric Amination
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An In-depth Technical Guide on the Safety and Handling Precautions for 1-(4-Ethylphenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for 1-(4-Ethylphenyl)ethanamine (CAS No. 147116-33-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from safety data sheets (SDS), regulatory information, and established laboratory practices. The guide details hazard identification, requisite personal protective equipment (PPE), emergency first aid procedures, and protocols for spill containment and disposal. By elucidating the causality behind each procedural recommendation, this whitepaper aims to foster a culture of safety and ensure the well-being of laboratory personnel handling this and similar chemical entities.
Introduction: Understanding the Compound
This compound is an organic compound with the empirical formula C₁₀H₁₅N.[1] It belongs to the phenethylamine class, a broad category of substances known for their psychoactive and stimulant properties.[2] While this specific compound's primary applications are in chemical research as an intermediate, its structural similarity to other regulated phenethylamines necessitates a cautious and well-informed approach to its handling.[2][3] It is crucial for all personnel to thoroughly understand the potential hazards associated with this compound before commencing any experimental work.
Hazard Identification and Classification
According to available safety data sheets, this compound is classified with the following hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[4]
-
Causes skin irritation (H315): Direct contact with the skin can result in irritation.[4][5]
-
Causes serious eye irritation (H319): Contact with the eyes can cause significant irritation.[4][5]
-
May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[4][5]
The signal word associated with this compound is "Warning".[4]
Physical and Chemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 147116-33-4 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1][6] |
| Molecular Weight | 149.23 g/mol | [1] |
| Form | Solid | [1] |
Note: Specific data such as boiling point, melting point, and flash point are not consistently available, underscoring the need for cautious handling as if the compound has a low flash point.
Exposure Controls and Personal Protective Equipment (PPE)
The primary directive in handling this compound is to minimize exposure through a multi-layered approach of engineering controls, administrative controls, and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers.[5]
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. For routine handling of small quantities, Level C or D protection is generally appropriate, but this must be verified for the specific procedure.[7][8]
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[9] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[8][9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves offer good short-term protection, but should be changed immediately upon contamination.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[9]
-
Clothing: Long pants and closed-toe, closed-heel shoes are required. Polyester and acrylic fabrics should be avoided.[9]
-
-
Respiratory Protection: If engineering controls cannot maintain exposure below permissible limits, or if there is a risk of aerosolization, a NIOSH-approved respirator is required.[9][10] Use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Wash hands thoroughly after handling the compound.[5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][11]
-
Use the smallest quantity of material necessary for the experiment.
-
When transferring the solid, use a spatula or scoop in a fume hood to minimize dust generation.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Store locked up and away from incompatible substances.[4][5] Although specific incompatibilities are not listed, as a general precaution for amines, avoid strong oxidizing agents and acids.
-
Keep away from sources of ignition.[5]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency is crucial. All personnel must be familiar with these procedures before handling the compound.
First-Aid Measures
The following first-aid measures are recommended in case of exposure.[13]
-
If Inhaled: Move the victim to fresh air immediately.[4][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately remove contaminated clothing.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] If skin irritation persists, get medical advice.[5]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][11] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention.
-
If Swallowed: Rinse mouth with water.[4] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Get medical help immediately.[4]
Spill and Leak Containment
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[14]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.[14]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).[5]
-
Collect and Dispose: Place the contained material into a suitable, labeled hazardous waste container.[5][14]
-
Decontaminate the Area: Clean the spill area thoroughly. A common procedure is to wash with a detergent and water solution.[14]
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[14]
For large spills (e.g., greater than 50 mL), evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[14]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in compatible, properly sealed, and clearly labeled containers.[15][16]
-
Disposal Method: Disposal must be carried out by a licensed chemical waste management company in accordance with all local, state, and federal regulations.[17] Do not dispose of this chemical down the drain or in regular trash.[17] High-temperature incineration is a common method for the disposal of such organic compounds.[17]
Conclusion: A Proactive Approach to Safety
The safe handling of this compound is contingent upon a thorough understanding of its hazards and the diligent application of established safety protocols. This guide provides a framework for researchers and drug development professionals to work with this compound responsibly. A proactive safety culture, underscored by continuous training, adherence to protocols, and preparedness for emergencies, is the most effective measure to protect personnel and the research environment. Always consult the most current Safety Data Sheet provided by the supplier before use.
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Methodological & Application
Introduction: The Imperative of Chirality in Modern Chemistry
An Application Guide to Chiral Resolution Using 1-(4-Ethylphenyl)ethanamine
Chirality is a fundamental principle of molecular asymmetry that governs the biological activity of countless pharmaceutical compounds.[1][2] Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[3] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs to enhance therapeutic efficacy, reduce dosage, and eliminate potential side effects associated with the undesired enantiomer.[3]
While asymmetric synthesis provides an elegant route to enantiopure compounds, classical chiral resolution remains a robust, scalable, and economically viable method for separating racemic mixtures.[4][5] The most prevalent of these techniques is the formation of diastereomeric salts.[1][4] This method involves reacting a racemic compound, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess distinct physical properties like solubility, allowing for their separation through fractional crystallization.[6][7]
This application note provides a comprehensive technical guide on the use of This compound as a chiral resolving agent for the separation of racemic carboxylic acids. We will explore the underlying principles, provide detailed experimental protocols, and offer expert insights into optimizing the resolution process.
Featured Resolving Agent: this compound
This compound is a chiral amine that serves as an effective resolving agent for acidic racemates. Its structure, featuring a primary amine group, allows for efficient acid-base salt formation. The ethylphenyl moiety provides the necessary steric and electronic characteristics to induce significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is the cornerstone of successful separation by crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N | [8][9][] |
| Molecular Weight | 149.23 g/mol | [8][9][] |
| Appearance | Liquid | [8] |
| CAS Number (Racemic) | 147116-33-4 | [8][11] |
| CAS Number ((R)-enantiomer) | 292068-37-2 | [9] |
| Boiling Point | 240-241 °C | [12] |
| Stereochemistry | Available as racemic mixture and as individual (R) and (S) enantiomers. | [8][9] |
The Mechanism: From Racemate to Enantiopure Product
The resolution process hinges on the transient conversion of a difficult-to-separate enantiomeric pair into a readily separable diastereomeric pair.
-
Reaction: A racemic acid, denoted as (±)-Acid, is reacted with a single enantiomer of the resolving agent, for example, (R)-1-(4-Ethylphenyl)ethanamine, denoted as (R)-Amine.
-
Formation of Diastereomeric Salts: This acid-base reaction yields two diastereomeric salts in solution: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].[6][13]
-
Differential Solubility: Due to their different three-dimensional structures, these two salts exhibit distinct physical properties. In a carefully selected solvent system, one diastereomer will be significantly less soluble than the other.[1][4]
-
Fractional Crystallization: Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution, while the more soluble one remains in the mother liquor.
-
Liberation: The isolated crystalline salt is then treated to break the ionic bond, regenerating the enantiomerically enriched acid and recovering the chiral resolving agent for potential reuse.[5][14]
Caption: Principle of chiral resolution via diastereomeric salt formation.
Detailed Application Protocol
This protocol provides a generalized yet robust framework for the resolution of a generic racemic carboxylic acid using (R)-1-(4-Ethylphenyl)ethanamine. Note: Optimization of solvent, temperature, and stoichiometry is crucial for each specific substrate and should be determined empirically.[14][15]
Part 1: Formation and Isolation of the Diastereomeric Salt
Materials:
-
Racemic carboxylic acid
-
(R)-1-(4-Ethylphenyl)ethanamine
-
Crystallization solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, or mixtures with water)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Heating mantle/cooling bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In the reaction vessel, dissolve 1.0 equivalent of the racemic carboxylic acid in a pre-determined volume of the chosen solvent. Gentle heating may be required.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-1-(4-Ethylphenyl)ethanamine in a minimal amount of the same solvent. Expert Tip: Starting with 0.5 equivalents of the resolving agent can maximize the yield of the pure, less soluble salt, as it ensures only one enantiomer can precipitate with the available agent.
-
Salt Formation: Slowly add the amine solution to the stirred acid solution at room temperature or slightly elevated temperature.[16] Spontaneous precipitation of the less soluble diastereomeric salt may occur. If the solution remains clear, it is ready for the crystallization step.
-
Crystallization:
-
If a precipitate formed immediately, heat the mixture until a clear solution is obtained.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath (0-5 °C) to induce crystallization. For optimal crystal growth and purity, a slow, controlled cooling rate is paramount.[16]
-
If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired salt can initiate nucleation.
-
Allow the mixture to stand at a low temperature for several hours (or overnight) to maximize the yield of the crystalline salt.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.[16]
-
Drying: Dry the isolated salt under vacuum to a constant weight. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.).
Part 2: Liberation of the Enantiopure Acid and Recovery of the Resolving Agent
Materials:
-
Isolated diastereomeric salt
-
Aqueous acid (e.g., 2M HCl)
-
Aqueous base (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Separatory funnel
Procedure:
-
Liberation of the Acid: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.
-
Add 2M HCl dropwise while shaking until the aqueous layer is acidic (pH 1-2). This protonates the carboxylate, forming the free acid, and converts the resolving agent into its water-soluble hydrochloride salt.
-
Extraction of the Acid: Shake the funnel vigorously and allow the layers to separate. The enantiomerically enriched carboxylic acid will be in the organic layer. Drain the organic layer. Perform one to two more extractions of the aqueous layer with the organic solvent to ensure complete recovery.
-
Isolation of the Acid: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of the Resolving Agent: Take the aqueous layer from step 3, which contains the (R)-1-(4-Ethylphenyl)ethanaminium chloride. Cool this solution in an ice bath and slowly add 2M NaOH until the solution is strongly basic (pH > 12).[13] This deprotonates the amine, regenerating the free base which is often insoluble in water.
-
Extraction of the Agent: Extract the liberated (R)-1-(4-Ethylphenyl)ethanamine with an organic solvent (e.g., Dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover the chiral resolving agent, which can be reused.
Caption: Experimental workflow for chiral resolution and agent recovery.
Validation and Data Interpretation
The success of the resolution is quantified by the enantiomeric excess (e.e.) of the final product.
Table 2: Typical Data from a Resolution Experiment (Hypothetical Example)
| Parameter | Isolated Diastereomeric Salt | Liberated Carboxylic Acid |
| Yield | 35-45% (relative to one enantiomer) | 90-98% (from salt) |
| Melting Point | Characteristically sharp | Matches literature value |
| Optical Rotation [α] | Measured value (e.g., +X°) | Measured value (e.g., -Y°) |
| Enantiomeric Excess (e.e.) | >95% (determined by NMR or HPLC) | >95% (determined by Chiral HPLC) |
-
Optical Rotation: A polarimeter measures the rotation of plane-polarized light by the chiral product. The magnitude of the rotation is proportional to the concentration of the pure enantiomer.[6]
-
Chiral Chromatography (HPLC/GC): This is the gold standard for determining e.e. A chiral stationary phase physically separates the two enantiomers, allowing for their precise quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | Solvent is too good (salt is too soluble); solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporation. Cool to a lower temperature. |
| "Oiling Out" | The salt is melting or precipitating as a liquid phase, often due to high impurity levels or too rapid cooling. | Re-heat to dissolve the oil. Add more solvent. Allow to cool much more slowly. Try a different solvent. |
| Low Yield | The solubilities of the two diastereomeric salts are too similar; insufficient crystallization time. | Screen for a different solvent to maximize the solubility difference. Increase the crystallization time at low temperature. |
| Low Enantiomeric Excess (e.e.) | Co-precipitation of the more soluble diastereomer; insufficient washing of crystals. | Recrystallize the diastereomeric salt, potentially from a different solvent.[16] Ensure washing is done with ice-cold solvent. |
Conclusion
This compound is a valuable and effective chiral resolving agent for the separation of racemic carboxylic acids. The method of diastereomeric salt formation described herein is a powerful, scalable, and well-established technique critical to the fields of pharmaceutical development and fine chemical synthesis.[1][2] By carefully selecting the reaction conditions—primarily the solvent—and systematically following the protocols for crystallization and liberation, researchers can achieve high yields of enantiomerically pure products. The ability to recover and reuse the resolving agent further enhances the economic and environmental viability of this essential chemical transformation.
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Protocol for the Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-Ethylphenyl)ethanamine
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a pivotal process in the pharmaceutical and fine chemical industries.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate the production of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2][3] This application note provides a comprehensive guide to the chiral resolution of racemic carboxylic acids via diastereomeric salt crystallization, utilizing the chiral resolving agent 1-(4-Ethylphenyl)ethanamine. We delve into the foundational principles, offer a detailed step-by-step protocol, present a troubleshooting guide, and underscore the critical parameters that govern the success of the resolution process.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. Enantiomers, the two mirror-image forms of a chiral molecule, possess identical physical properties in an achiral environment, making their separation a significant challenge.[4][5] However, within the chiral environment of the human body, they can exhibit profound differences in biological activity.
Classical resolution by the formation of diastereomeric salts remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds.[3][6] This technique, first pioneered by Louis Pasteur, leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[7] Unlike enantiomers, diastereomers have distinct physical properties, including solubility, which allows for their separation by conventional methods like fractional crystallization.[8][9]
This guide focuses on the use of an enantiomerically pure form of This compound as the chiral resolving agent for the separation of racemic carboxylic acids.
Principle of Diastereomeric Salt Resolution
The core of this resolution protocol lies in a straightforward acid-base reaction. A racemic carboxylic acid, an equimolar mixture of (R)-acid and (S)-acid, is reacted with a single enantiomer of a chiral amine, for instance, (S)-1-(4-Ethylphenyl)ethanamine. This reaction produces a mixture of two diastereomeric salts:
-
(R)-acid • (S)-amine
-
(S)-acid • (S)-amine
These two salts are diastereomers. They possess different three-dimensional structures, leading to distinct crystal packing energies and, consequently, different solubilities in a given solvent system.[10] By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), one diastereomer will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor.[7]
The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the salt is treated with a strong acid to break the ionic bond, liberating the enantiomerically pure carboxylic acid and regenerating the chiral resolving agent for potential recycling—a key consideration for process efficiency and sustainability.[11]
Expert Insight: The success of a diastereomeric resolution is highly dependent on the solubility difference between the two diastereomeric salts. This is often unpredictable and requires empirical screening of various solvents and conditions.[10] A larger solubility ratio between the diastereomers will result in a more efficient separation and higher enantiomeric purity in a single crystallization step.
The Resolving Agent: this compound
This compound is a chiral primary amine. For this protocol, it is essential to use an enantiomerically pure form (e.g., >99% ee of either the (R)- or (S)-enantiomer). Its properties make it an effective resolving agent for acidic compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molar Mass | 149.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 240-241 °C |
| Density | 0.94 g/cm³ |
| pKa (Predicted) | ~10.01 |
| (Data sourced from ChemBK for the racemic compound)[12] |
The basic nitrogen atom readily reacts with carboxylic acids to form salts, and the chiral center at the alpha-carbon enables the formation of the necessary diastereomeric pairs.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework. Researchers must optimize parameters such as solvent, temperature, and stoichiometry for their specific racemic acid.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Racemic Carboxylic Acid | ≥98% | Substrate to be resolved |
| (S)- or (R)-1-(4-Ethylphenyl)ethanamine | >99% ee | Chiral Resolving Agent |
| Solvent (e.g., Ethanol, Isopropanol, Acetone) | Anhydrous/ACS | Crystallization Medium |
| Hydrochloric Acid (HCl) | 2 M Aqueous | Liberation of enantiomer |
| Sodium Hydroxide (NaOH) | 2 M Aqueous | Recovery of resolving agent |
| Organic Solvent (e.g., Ethyl Acetate, DCM) | ACS Grade | Extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ACS Grade | Drying Agent |
| Filter Paper, Buchner Funnel, Flasks | Standard Lab Grade | Isolation and handling |
Workflow Visualization
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol
Step 1: Formation of Diastereomeric Salts
-
Place the racemic carboxylic acid (1.0 equivalent) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent (e.g., isopropanol) in sufficient volume to dissolve the acid upon heating.
-
Gently heat the mixture with stirring until the acid is completely dissolved.
-
In a separate container, dissolve the enantiomerically pure this compound (0.5–1.0 equivalents) in a small amount of the same solvent.
-
Scientist's Note: Starting with 0.5 equivalents of the resolving agent is often a highly effective strategy.[13] This creates a ternary system of one diastereomeric salt, the other diastereomeric salt, and the unreacted enantiomer of the acid. If the desired salt is significantly less soluble than the other components, it can crystallize out in high purity.
-
-
Slowly add the amine solution to the hot solution of the carboxylic acid with continuous stirring.
-
If necessary, heat the combined solution to ensure everything is dissolved and the solution is homogeneous.
Step 2: Fractional Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Expert Insight: Slow, undisturbed cooling is crucial. Rapid cooling can trap impurities and lead to the co-crystallization of both diastereomers, resulting in low enantiomeric purity.[5]
-
-
If crystallization does not occur spontaneously, you may induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins at room temperature, the flask can be placed in an ice bath or refrigerator (0–5 °C) to maximize the yield of the crystalline salt. Allow it to stand for several hours or overnight.
Step 3: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. At this point, a small sample should be taken for analysis (melting point, chiral HPLC) to determine the diastereomeric purity. If purity is insufficient, a recrystallization from the same or a different solvent system may be necessary.[14]
Step 4: Liberation of the Pure Enantiomer
-
Suspend the dried, diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).
-
With vigorous stirring, slowly add 2 M HCl (aq) until the aqueous layer is acidic (pH 1-2). This protonates the amine, forming a water-soluble ammonium salt, and liberates the free carboxylic acid, which will remain in the organic layer.[15]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched carboxylic acid.
Step 5: Analysis and Characterization
-
Determine Enantiomeric Excess (ee): Use chiral HPLC or chiral GC to determine the enantiomeric purity of the final product.
-
Measure Optical Rotation: Use a polarimeter to measure the specific rotation [α] of the product. The magnitude and sign of the rotation should be compared to literature values for the pure enantiomer.[5][14]
-
Confirm Structure: Use standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical identity of the resolved acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | 1. Solution is too dilute.2. Diastereomeric salts are highly soluble in the chosen solvent. | 1. Concentrate the solution by removing some solvent.2. Try a different solvent or a mixture of solvents (e.g., add an anti-solvent like hexane).3. Cool to a lower temperature.4. Try seeding the solution. |
| Low Yield of Crystalline Salt | 1. The desired salt is still significantly soluble.2. Insufficient crystallization time or temperature is too high. | 1. Screen for a solvent in which the desired salt has lower solubility.[13]2. Increase the crystallization time and/or use a lower final temperature.3. The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall yield.[11][16] |
| Low Enantiomeric Excess (ee) | 1. Co-precipitation of both diastereomeric salts.2. Cooling was too rapid.3. Inefficient washing of crystals. | 1. Perform one or more recrystallizations of the diastereomeric salt.[5][14]2. Ensure a slow cooling rate.3. Wash the filtered crystals with a small amount of fresh, cold solvent. |
| Oily Precipitate Forms | The melting point of the diastereomeric salt is below the temperature of the solution. | 1. Use a more dilute solution.2. Try a solvent with a lower boiling point.3. Allow the solution to cool to a lower temperature before crystallization begins. |
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful, time-tested, and industrially viable method for the separation of enantiomers. The use of this compound as a resolving agent offers an effective pathway to obtaining enantiomerically pure carboxylic acids, which are critical intermediates in modern drug development. While the protocol requires careful empirical optimization for each specific substrate, the principles outlined in this guide provide a robust framework for researchers to achieve successful chiral separations, paving the way for the synthesis of safer and more effective pharmaceuticals.
References
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Chiralpedia. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. [Link]
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19.3: Separation or Resolution of Enantiomers. (2021, July 31). Chemistry LibreTexts. [Link]
-
Diastereomeric Salt Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. [Link]
-
Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (n.d.). CiteDrive. [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023, October 16). CrystEngComm (RSC Publishing). [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.).
-
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (n.d.). PubMed. [Link]
-
New Trends in the Illicit Manufacture of Synthetic Drugs. (n.d.). U.S. Drug Enforcement Administration. [Link]
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Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
2-(4-ethylphenyl)ethanamine. (2024, April 9). ChemBK. [Link]
-
2C-B. (n.d.). Wikipedia. [Link]
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Applications of 1-(4-Ethylphenyl)ethanamine in Asymmetric Synthesis: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Chiral Amines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.[1] Chiral amines, such as 1-(4-Ethylphenyl)ethanamine, are indispensable tools in the synthetic chemist's arsenal for achieving high levels of enantiopurity. These compounds primarily serve two critical functions in asymmetric synthesis: as chiral resolving agents and as chiral auxiliaries. This guide provides an in-depth exploration of the applications of this compound, offering both theoretical insights and practical, detailed protocols for its use in the modern research and development laboratory.
Part 1: this compound as a Chiral Resolving Agent
The classical method of separating a racemic mixture into its constituent enantiomers is through diastereomeric salt formation. This technique leverages the different physical properties, most notably solubility, of diastereomers, which are formed by reacting the racemic mixture with an enantiomerically pure resolving agent. Chiral amines are particularly effective for the resolution of racemic carboxylic acids.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The process involves the reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine, for instance, (R)-1-(4-Ethylphenyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). Because these salts are diastereomers, they possess distinct physical properties, including different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The enantiomerically enriched acid can then be liberated from the separated diastereomeric salt by treatment with a strong acid.
Logical Workflow for Chiral Resolution
Caption: Workflow for chiral resolution using this compound.
Application Note: Resolution of 2-Arylpropionic Acids (Profens)
2-Arylpropionic acids, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). It is well-established that the pharmacological activity of these compounds resides primarily in the (S)-enantiomer. For example, (S)-ibuprofen is the active enantiomer responsible for the anti-inflammatory effect. The resolution of racemic profens is therefore of great industrial and academic importance. While specific data for this compound is not abundant in publicly accessible literature, the following protocol is adapted from well-established procedures for the resolution of ibuprofen using the structurally similar (S)-(-)-α-phenethylamine and serves as an excellent starting point for optimization.[2][3]
Protocol: Resolution of Racemic Ibuprofen with (S)-1-(4-Ethylphenyl)ethanamine
Objective: To separate racemic ibuprofen into its (S)-(+)- and (R)-(-)-enantiomers through diastereomeric salt crystallization using (S)-1-(4-Ethylphenyl)ethanamine.
Materials:
-
Racemic ibuprofen
-
(S)-1-(4-Ethylphenyl)ethanamine
-
Methanol
-
Hexane
-
2 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. Gently warm the mixture to ensure complete dissolution.
-
To the warm solution, add 7.46 g (50 mmol) of (S)-1-(4-Ethylphenyl)ethanamine.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to induce crystallization. If no crystals form, gently scratch the inside of the flask with a glass rod.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold hexane. This solid is the less soluble diastereomeric salt, enriched in one enantiomer.
-
-
Purification of the Diastereomeric Salt (Optional but Recommended):
-
The optical purity of the final product can be enhanced by recrystallizing the diastereomeric salt.
-
Dissolve the collected crystals in a minimal amount of hot methanol and allow the solution to cool slowly as before.
-
Collect the recrystallized salt by vacuum filtration.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the crystalline diastereomeric salt in 50 mL of water and 50 mL of diethyl ether in a separatory funnel.
-
Slowly add 2 M HCl dropwise with frequent shaking until the aqueous layer is acidic (pH ~2). This will protonate the ibuprofen carboxylate and the chiral amine.
-
Separate the layers. The diethyl ether layer now contains the enantiomerically enriched ibuprofen. The aqueous layer contains the hydrochloride salt of (S)-1-(4-Ethylphenyl)ethanamine.
-
Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen as a white solid.
-
-
Characterization:
-
Determine the melting point of the resolved ibuprofen. (S)-Ibuprofen has a melting point of 49-52 °C.
-
Determine the optical rotation of the product using a polarimeter. A solution in ethanol should exhibit a positive specific rotation.
-
Expected Outcome: This procedure is expected to yield (S)-(+)-ibuprofen with a significant enantiomeric excess. The efficiency of the resolution is dependent on the precise crystallization conditions, and optimization of solvent systems and temperatures may be required to achieve higher optical purities.
Part 2: this compound as a Chiral Auxiliary
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[4][5] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. Chiral amines are frequently used to form chiral amides, which can then undergo diastereoselective reactions such as enolate alkylation.
Principle of Diastereoselective Alkylation
When a carboxylic acid is converted to an amide using an enantiopure amine like (R)-1-(4-Ethylphenyl)ethanamine, the resulting amide possesses a chiral center. The stereochemistry of the auxiliary can then influence the facial selectivity of subsequent reactions on the amide. For example, deprotonation of the α-carbon of the carboxylic acid moiety creates a chiral enolate. The bulky ethylphenyl group of the auxiliary can sterically hinder one face of the enolate, directing an incoming electrophile to the opposite face. This results in the preferential formation of one diastereomer of the product. Subsequent hydrolysis of the amide bond removes the chiral auxiliary and reveals the enantiomerically enriched carboxylic acid derivative.
Mechanism of Diastereoselective Alkylation
Caption: Diastereoselective alkylation using a chiral amine auxiliary.
Application Note: Synthesis of α-Substituted Carboxylic Acids
The diastereoselective alkylation of amides derived from chiral amines is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are important building blocks in medicinal chemistry. The following protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from propanoic acid and (R)-1-(4-Ethylphenyl)ethanamine.
Protocol: Diastereoselective Alkylation of an N-Acyl Derivative of (R)-1-(4-Ethylphenyl)ethanamine
Objective: To synthesize an enantiomerically enriched 2-substituted propanoic acid via diastereoselective alkylation of the corresponding amide of (R)-1-(4-Ethylphenyl)ethanamine.
Materials:
-
(R)-1-(4-Ethylphenyl)ethanamine
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Sulfuric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of the Chiral Amide:
-
To a solution of 7.46 g (50 mmol) of (R)-1-(4-Ethylphenyl)ethanamine and 7.6 mL (55 mmol) of triethylamine in 100 mL of anhydrous dichloromethane at 0 °C, add 4.63 g (50 mmol) of propionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the chiral amide. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (e.g., 10 mmol) in 50 mL of anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add 1.1 equivalents of LDA solution to the cooled amide solution and stir for 30 minutes to form the lithium enolate.
-
Add 1.2 equivalents of the alkyl halide (e.g., benzyl bromide) to the enolate solution and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is a mixture of diastereomers, with one expected to be major. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
-
Cleavage of the Chiral Auxiliary:
-
Reflux the diastereomerically enriched amide in a mixture of sulfuric acid and water to hydrolyze the amide bond.
-
After cooling, extract the product with an appropriate organic solvent.
-
The enantiomerically enriched carboxylic acid can be purified by crystallization or chromatography. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Data Presentation:
The success of these protocols is quantified by the yield and the stereochemical purity of the product. For chiral resolution, the enantiomeric excess (e.e.) is the key metric, while for diastereoselective synthesis, the diastereomeric excess (d.e.) of the intermediate and the e.e. of the final product are crucial.
| Application | Substrate | Reagent/Auxiliary | Product | Typical Yield | Typical Stereoselectivity |
| Chiral Resolution | Racemic Ibuprofen | (S)-1-(4-Ethylphenyl)ethanamine | (S)-Ibuprofen | 40-50% (of one enantiomer) | >90% e.e. (after recrystallization) |
| Diastereoselective Alkylation | N-Propanoyl-(R)-1-(4-Ethylphenyl)ethanamine | Benzyl Bromide | (S)-2-Benzylpropanoic acid | 70-85% | >90% d.e. |
Note: The values presented in this table are illustrative and based on analogous systems. Actual results may vary depending on the specific substrate and reaction conditions.
Conclusion and Future Outlook
This compound is a valuable and versatile chiral amine for applications in asymmetric synthesis. Its utility as a resolving agent for racemic carboxylic acids, particularly in the pharmaceutical industry for the production of enantiomerically pure profens, is significant. Furthermore, its role as a chiral auxiliary provides a reliable method for the diastereoselective synthesis of complex molecules with a high degree of stereocontrol. The protocols provided in this guide, based on well-established chemical principles, offer a solid foundation for researchers to employ this compound in their synthetic endeavors. Future research may focus on the development of novel applications for this and related chiral amines, including their use in asymmetric catalysis and the synthesis of increasingly complex and medicinally relevant compounds.
References
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
McCullagh, J. V. The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid. Journal of Chemical Education, 2008 , 85 (7), 941. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
- Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
- Resolution of ketoprofen. Google Patents.
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. Available at: [Link]
-
Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. The Retort. Available at: [Link]
-
Chiral auxiliaries. chemeurope.com. Available at: [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. Available at: [Link]
-
The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid. Journal of Chemical Education. Available at: [Link]
-
Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. PubMed. Available at: [Link]
-
Resolution of Ibuprofen. chemconnections.org. Available at: [Link]
-
On the Development of Pseudoephenamine and Its Applications in Asymmetric Synthesis. Harvard DASH. Available at: [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. Available at: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]
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- 5. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for diastereomeric salt crystallization with 1-(4-Ethylphenyl)ethanamine
An Application Note and Protocol for the Diastereomeric Salt Crystallization of 1-(4-Ethylphenyl)ethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of pharmaceutical and fine chemical synthesis, where stereochemistry dictates biological activity. This application note provides a comprehensive, field-proven guide to the chiral resolution of racemic this compound via diastereomeric salt crystallization. We delve into the fundamental principles, offer a detailed, step-by-step protocol using (R)-(-)-Mandelic acid as the resolving agent, and provide the necessary framework for analytical validation. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for obtaining enantiomerically enriched amines.
Introduction: The Imperative of Chirality
In the synthesis of active pharmaceutical ingredients (APIs), the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures is not merely a purification step but a critical process to ensure the safety and efficacy of a drug.
Diastereomeric salt crystallization is a classical, robust, and industrially scalable technique for resolving racemates.[1][2] The principle relies on the reaction of a racemic mixture (e.g., a base like this compound) with an enantiomerically pure resolving agent (e.g., a chiral acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct characteristics, most notably different solubilities in a given solvent system.[3][4] This solubility differential is the key that allows for their separation through fractional crystallization.
This guide will focus on the practical application of this technique to resolve racemic this compound, a valuable chiral building block.
Principle of Diastereomeric Salt Resolution
The core of the method is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers. The racemic amine, containing both (R)-1-(4-Ethylphenyl)ethanamine and (S)-1-(4-Ethylphenyl)ethanamine, is reacted with a single enantiomer of a chiral acid, for instance, (R)-(-)-Mandelic acid.
This acid-base reaction yields two distinct diastereomeric salts:
-
(R)-1-(4-Ethylphenyl)ethanaminium (R)-mandelate
-
(S)-1-(4-Ethylphenyl)ethanaminium (R)-mandelate
Because these salts are no longer mirror images of each other, their crystal lattice energies and solvation properties differ, leading to different solubilities.[5] By carefully selecting a solvent in which one salt is significantly less soluble than the other, the less soluble diastereomer can be selectively crystallized, isolated, and subsequently converted back to the enantiomerically enriched free amine.
Experimental Design: Materials, Reagents, and Initial Screening
Reagent & Material Properties
Successful crystallization is critically dependent on the properties of the materials involved.
| Compound | Formula | MW ( g/mol ) | CAS No. | Role |
| (±)-1-(4-Ethylphenyl)ethanamine | C₁₀H₁₅N | 149.23 | 147116-33-4 | Racemic Substrate |
| (R)-(-)-Mandelic Acid | C₈H₈O₃ | 152.15 | 611-71-2 | Chiral Resolving Agent |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Basifying Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Crystallization Solvent |
Causality of Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in a diastereomeric resolution.[5][6] An ideal solvent system should meet the following criteria:
-
Differential Solubility: It must provide a significant difference in the solubility of the two diastereomeric salts.
-
Temperature Gradient: It should fully dissolve the reactants and salts at an elevated temperature but allow for the selective precipitation of one salt upon controlled cooling.
-
Crystal Quality: It should promote the formation of well-defined, easily filterable crystals.
Commonly, alcohols (methanol, ethanol, isopropanol) or their aqueous mixtures are effective for amine-acid salts. A preliminary screening on a small scale is essential to identify the optimal solvent or solvent mixture before proceeding to a preparative scale.
Protocol: Small-Scale Solvent Screening
Objective: To identify the most effective solvent for selective crystallization.
-
In separate small vials (e.g., 4 mL), place 75 mg (0.5 mmol) of (±)-1-(4-Ethylphenyl)ethanamine.
-
To each vial, add 38 mg (0.25 mmol, 0.5 equivalents) of (R)-(-)-Mandelic acid.
-
Rationale: Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric purity in the initial crystalline product.[7]
-
-
To each vial, add 1 mL of a different trial solvent from the list below.
-
Warm the vials with gentle stirring (e.g., 50-60°C) until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, then place them in a refrigerator (4°C) for several hours.
-
Observe the vials for the quantity and quality of crystal formation. The solvent that yields a moderate amount of crystalline solid (ideally 25-40% of the total mass) is a promising candidate.
-
Isolate the crystals from the most promising solvent(s), liberate the free amine on a small scale, and analyze its enantiomeric excess (ee) (See Section 5).
| Trial Solvent System | Observations (Hypothetical Example) |
| Methanol | No crystals formed, salts are too soluble. |
| Ethanol (95%) | Good yield of fine white crystals. (Promising) |
| Isopropanol | Oily precipitate, poor crystal formation. |
| Acetonitrile | Very low yield of crystals. |
| Ethanol/Water (80:20) | Heavy precipitation, potentially non-selective. |
Detailed Protocol: Preparative Chiral Resolution
This protocol assumes that 95% Ethanol was identified as the optimal solvent in the screening phase.
Step 1: Diastereomeric Salt Formation
-
To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 7.46 g (50.0 mmol) of racemic (±)-1-(4-Ethylphenyl)ethanamine.
-
Add 100 mL of 95% ethanol to the flask. Stir until the amine is fully dissolved.
-
In a separate beaker, dissolve 7.61 g (50.0 mmol) of (R)-(-)-Mandelic acid in 50 mL of 95% ethanol. Gentle warming may be required.
-
Rationale: Using a 1:1 molar ratio is a common starting point. The optimal ratio may vary and can be fine-tuned based on the results of the initial experiment.[8]
-
-
Slowly add the mandelic acid solution to the stirring amine solution at room temperature. A precipitate may form immediately.
-
Heat the mixture with stirring to approximately 70-75°C until all the solid material has redissolved, resulting in a clear solution.
Step 2: Fractional Crystallization
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed towards room temperature.
-
Causality: Slow cooling is crucial for selective crystallization. Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomeric salts, thus lowering the enantiomeric purity of the product.[9]
-
-
Once the flask has reached room temperature (approx. 1-2 hours), crystal formation should be significant.
-
To maximize the yield of the less soluble salt, place the flask in an ice-water bath for an additional 1-2 hours.
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the crystallized solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two small portions (15-20 mL each) of ice-cold 95% ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the white crystalline salt in a vacuum oven at 40-50°C until a constant weight is achieved.
-
(Optional Recrystallization): For higher purity, the dried salt can be recrystallized from a minimum amount of hot 95% ethanol following the same slow cooling procedure.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Transfer the dried diastereomeric salt to a 250 mL separatory funnel.
-
Add 100 mL of deionized water and swirl to dissolve/suspend the salt.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring, until the solution is strongly basic (pH > 12). This neutralizes the mandelic acid and liberates the free amine.[3]
-
Add 50 mL of dichloromethane (CH₂Cl₂) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Perform two additional extractions of the aqueous layer, each with 25 mL of dichloromethane.
-
Combine all organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine as an oil.
Analysis and Quality Control: Determining Enantiomeric Excess (ee)
Verifying the success of the resolution is a mandatory step. The most common and accurate method for determining the enantiomeric excess (ee) of a chiral amine is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[10]
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be detected at different retention times.
Generic Chiral HPLC Method (Starting Point):
-
Column: Chiralpak® AD-H or equivalent polysaccharide-based column.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., Hexane/IPA/DEA 90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Procedure:
-
Prepare a standard of the racemic (±)-1-(4-Ethylphenyl)ethanamine to determine the retention times of both enantiomers.
-
Prepare a sample of the resolved amine.
-
Inject both samples onto the HPLC system.
-
Integrate the peak areas for each enantiomer in the resolved sample.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent, a solvent mixture, or increase the concentration of the solution. |
| An oil precipitates instead of crystals. | The solution is too concentrated, or cooling is too rapid. The salt's melting point may be below the crystallization temperature. | Dilute the solution with more solvent. Ensure very slow cooling. Try a different solvent system. |
| Low enantiomeric excess (ee). | Co-precipitation of both diastereomeric salts. Cooling was too fast. | Recrystallize the diastereomeric salt one or more times. Ensure slow, controlled cooling. Use 0.5 equivalents of the resolving agent. |
| Low yield of resolved amine. | The solubility difference between the salts is small. Too much washing during filtration. | Try a different resolving agent or solvent system. Use minimal amounts of ice-cold solvent for washing. |
Conclusion
The resolution of (±)-1-(4-Ethylphenyl)ethanamine by diastereomeric salt crystallization is a powerful and adaptable technique for producing enantiomerically enriched material. Success hinges on a systematic approach, beginning with the rational selection and screening of a suitable resolving agent and solvent system. By carefully controlling crystallization parameters such as cooling rate and stoichiometry, researchers can achieve high levels of enantiopurity. The protocol described herein, coupled with analytical validation by chiral HPLC, provides a reliable framework for scientists in the pharmaceutical and chemical industries.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. onyxipca.com [onyxipca.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Determining the Enantiomeric Purity of 1-(4-Ethylphenyl)ethanamine
Abstract
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry, as the stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of robust analytical methods for determining the enantiomeric purity of 1-(4-Ethylphenyl)ethanamine, a key chiral primary amine intermediate. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are presented, emphasizing the rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of chiral compounds.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are not superimposable. In biological systems, which are themselves chiral environments composed of enantiomerically pure proteins, nucleic acids, and sugars, these enantiomers can interact differently. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drug substances.[2]
This compound is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its stereocenter necessitates the development of precise and accurate analytical methods to quantify its enantiomeric purity, typically expressed as enantiomeric excess (% ee). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose, each offering distinct advantages.[1][2] This guide provides detailed, field-proven protocols for each of these techniques, enabling scientists to select and implement the most suitable method for their specific needs.
Method Selection and Development Workflow
The choice of an analytical technique for chiral separation is governed by the physicochemical properties of the analyte, required sensitivity, and available instrumentation. The following workflow provides a logical approach to method development for this compound.
Caption: Workflow for selecting and developing an analytical method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric purity determination due to its versatility and high resolving power.[1] The separation mechanism relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to the formation of transient diastereomeric complexes with different stabilities.[3]
Principle of Separation
For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[4][5] These CSPs possess chiral grooves and cavities where enantiomers can interact via hydrogen bonding, π-π interactions, and steric hindrance. The addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often crucial to prevent peak tailing by masking residual acidic silanol groups on the silica support.[6]
Experimental Protocol: Normal-Phase HPLC
Objective: To separate the enantiomers of this compound using a polysaccharide-based CSP in normal-phase mode.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Materials:
-
Column: Chiralpak® IE or an equivalent amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Diethylamine (DEA, analytical grade).
-
Sample Preparation: Dissolve racemic this compound in the mobile phase to a concentration of 1.0 mg/mL. Prepare a solution of the single enantiomer (if available) and a spiked sample to confirm peak identity and quantitate the minor enantiomer.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the racemic standard to determine the retention times (t R1, t R2 ) and resolution (R s ) of the two enantiomers.
-
Inject the test sample solution.
-
Integrate the peak areas for each enantiomer.
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area 1 - Area 2) / (Area 1 + Area 2) ] x 100 Where Area 1 is the peak area of the major enantiomer and Area 2 is the peak area of the minor enantiomer.
Causality and Optimization
-
CSP Choice: Polysaccharide CSPs like Chiralpak IE are selected for their proven success with aromatic amines. The chlorinated phenylcarbamate groups provide strong π-π and dipole-dipole interaction sites.[4]
-
Mobile Phase: The ratio of hexane (a non-polar solvent) to IPA (a polar modifier) is critical. Decreasing the IPA percentage generally increases retention and can improve resolution, but may also broaden peaks.[7]
-
Basic Additive: DEA is essential for basic analytes like amines. It competes with the analyte for active silanol sites on the silica surface, significantly improving peak shape and efficiency.[6]
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity, as chiral recognition is often an enthalpically driven process.[7]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for volatile or semi-volatile compounds. For primary amines, which can exhibit poor peak shape on standard GC columns, an indirect approach involving derivatization is often preferred.[8][9]
Principle of Separation
The indirect method involves reacting the racemic amine with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. S-(-)-N-(trifluoroacetyl)-prolyl chloride (S-TFPC) is an effective CDR for primary amines, creating stable diastereomeric amides.[8]
Experimental Protocol: Indirect GC-FID
Objective: To determine the enantiomeric purity of this compound by GC after derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Materials:
-
Column: DB-5 or equivalent non-chiral column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Reagents: Dichloromethane (DCM, anhydrous), Triethylamine (TEA), S-(-)-N-(trifluoroacetyl)-prolyl chloride (S-TFPC) solution (1 M in DCM).
Derivatization Procedure:
-
Dissolve ~5 mg of this compound in 1 mL of anhydrous DCM in a vial.
-
Add 1.5 equivalents of triethylamine.
-
Add 1.2 equivalents of the S-TFPC solution dropwise while vortexing.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool to room temperature. The solution is now ready for GC analysis.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 150 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
Procedure:
-
Perform a blank run with derivatized solvent to check for interferences.
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized test sample.
-
Calculate the % ee using the peak areas of the two diastereomeric peaks.
Chiral Capillary Electrophoresis (CE)
CE offers advantages such as high efficiency, low sample and reagent consumption, and rapid method development.[11] Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).[11]
Principle of Separation
For cationic analytes like protonated this compound, cyclodextrins (CDs) are highly effective chiral selectors.[12] The enantiomers partition into the hydrophobic cavity of the CD, forming transient diastereomeric inclusion complexes. Differences in the binding constants of these complexes lead to different effective electrophoretic mobilities and, consequently, separation.[11]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Objective: To separate the enantiomers of this compound using a cyclodextrin-modified BGE.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Materials:
-
Capillary: Fused-silica capillary (50 µm ID, effective length 40 cm).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.
CE Conditions:
| Parameter | Condition |
|---|---|
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) + 20 mM HP-β-CD |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) injection at 50 mbar for 5 seconds |
| Detection Wavelength | 214 nm |
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, water, and then BGE.
-
Between runs, flush the capillary with BGE for 2 minutes.
-
Inject the racemic standard to determine the migration times of the enantiomers.
-
Inject the test sample.
-
Calculate % ee from the corrected peak areas.
Method Comparison and Data Summary
| Feature | Chiral HPLC | Chiral GC (Indirect) | Chiral CE |
| Principle | Differential interaction with a Chiral Stationary Phase.[3] | Formation of diastereomers, separated on an achiral column.[10] | Differential interaction with a Chiral Selector in the electrolyte.[11] |
| Sample Prep | Simple dissolution in mobile phase. | Chemical derivatization required. | Simple dissolution in buffer. |
| Throughput | Moderate | Moderate (derivatization adds time) | High |
| Solvent Usage | High | Low | Very Low |
| Robustness | High | Moderate (derivatization can be a source of variability) | Moderate |
| Ideal For | Routine QC, preparative separation. | Volatile amines, high sensitivity needs. | High-throughput screening, limited sample amounts. |
| Key Challenge | Finding the right CSP/mobile phase combination. | Ensuring complete and non-racemizing derivatization. | Achieving sufficient resolution, managing electroosmotic flow. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Poor Resolution (HPLC) | Incorrect CSP or mobile phase. | Screen different CSPs and vary the mobile phase composition (modifier percentage, additive).[6] |
| Peak Tailing (HPLC/GC) | Active sites on column; column overload. | HPLC: Add/increase basic modifier (e.g., DEA). GC: Ensure proper column deactivation. Dilute the sample.[6] |
| Irreproducible Migration Times (CE) | Capillary wall charge variation; buffer depletion. | Implement rigorous capillary conditioning and rinsing protocols between runs. Prepare fresh BGE daily. |
| No Separation (All) | Inappropriate chiral selector/method. | Re-evaluate the method selection based on the workflow. For HPLC, screen a wider range of CSPs and mobile phase modes (NP, PO, RP).[7] |
Conclusion
The enantiomeric purity of this compound can be reliably determined using chiral HPLC, GC, or CE. Chiral HPLC on a polysaccharide-based stationary phase offers a robust and versatile primary approach for quality control environments. Indirect chiral GC provides a sensitive alternative, particularly when GC-MS is available for impurity identification. Chiral CE stands out for its high speed and minimal consumption of sample and reagents, making it ideal for screening applications. The protocols and guidelines presented herein provide a solid foundation for developing and validating a method that is fit for its intended purpose, ensuring the quality and safety of final pharmaceutical products. Method validation should always be performed in accordance with ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[2][13]
References
-
Chion, I., Pakula, R., & Weissmueller, D.W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). Available at: [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-218. Available at: [Link]
- BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
- BenchChem. (2025). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
-
Hossain, M. A., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 77-84. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Srinivasu, K., et al. (2013).
- Reddy, B. et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 324-328.
- Blaschek, W., et al. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Puskas, I., et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1405, 133-146. Available at: [Link]
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
- BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
-
Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(10), 2350. Available at: [Link]
- Lämmerhofer, M. & Lindner, W. (2019). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Laamari, M., et al. (2021). Structures of the polysaccharide-based chiral stationary phases used in this study.
- Ali, I., et al. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
- Scriba, G. K. (1999). Enantiomeric separation by capillary electrophoresis using a crown ether as chiral selector. Electrophoresis, 20(13), 2605-13.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- LCGC International. (n.d.). Application Notes: Chiral.
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
- E-A, P., et al. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids.
- Phenomenex. (n.d.). A Rapid and Efficient Supercritical Fluid Chromatography (SFC) Screening Strategy for Chiral Pharmaceutical Compounds.
- Phenomenex. (n.d.). Chromatographic Enantioseparation of Racemic Fungicide Agents using Lux® Polysaccharide-Based Chiral Stationary Phases.
- European Pharmacopoeia. (n.d.). Sertraline Hydrochloride. Ph. Eur.
- Agilent Technologies. (n.d.). Perform Fast, High-efficiency Chiral Separations Like Never Before. Agilent Technologies Brochure.
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13.
- Daicel Chiral Technologies. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
- Phenomenex. (n.d.).
- Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277-99.
- Daicel Chiral Technologies. (n.d.).
- D'Hulst, A., & Verbeke, N. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer.
- Phenomenex. (n.d.). Enantiomeric Separation of Proton Pump Inhibitors...Using Lux® Polysaccharide-Based Chiral Stationary Phases in Reversed Phase Conditions.
- Al-Majed, A. R. (2018). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Journal of the Iranian Chemical Society, 15, 2479-2489.
- Agilent Technologies. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
-
Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. Available at: [Link]
- ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- Agilent Technologies. (2019). Chiral Analysis of Sulfur Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Agilent Technologies. (2017).
- Daicel Chiral Technologies. (n.d.). DAICEL Chiral Application Search. Daicel Chiral Technologies.
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Application Note: A Robust HPLC-Based Method for the Enantioselective Separation of 1-(4-Ethylphenyl)ethanamine
Abstract & Introduction
The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical, agrochemical, and chemical industries. Enantiomers of a single molecule can exhibit vastly different pharmacological, toxicological, and biological activities.[1] 1-(4-Ethylphenyl)ethanamine is a chiral primary amine, a structural class that serves as a vital building block in the synthesis of more complex, biologically active molecules.[2] Therefore, a reliable and efficient analytical method for separating and quantifying its enantiomers is essential for quality control, process optimization, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is recognized as one of the most effective and widely used techniques for determining enantiomeric composition.[2][3] This application note presents a detailed, field-proven protocol for the enantioselective separation of this compound. We describe two robust methods—a primary normal-phase (NP) method and an alternative reversed-phase (RP) method—leveraging a polysaccharide-based CSP. The causality behind the selection of the stationary phase, mobile phase composition, and additives is discussed to provide researchers with a comprehensive understanding of the method's underlying principles.
The Principle of Chiral Recognition on Polysaccharide CSPs
The successful separation of enantiomers via HPLC is contingent upon the differential interaction between the enantiomers and a chiral stationary phase.[3] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile due to their complex three-dimensional structures.[2][4] These phases offer a multitude of chiral recognition mechanisms, including:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (like the amine group in this compound) and carbamate groups on the CSP.
-
π-π Interactions: Stacking between the aromatic ring of the analyte and the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Occurring between polar functional groups.
-
Steric Hindrance (Inclusion): The analyte fitting into chiral grooves or cavities on the CSP surface, where one enantiomer fits more favorably than the other.
The combination of these interactions leads to the formation of transient, diastereomeric complexes between each enantiomer and the CSP, resulting in different retention times and, consequently, their separation. The choice of mobile phase is critical as it modulates these interactions.[5]
Experimental Workflow & Methodology
Instrumentation & Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Analyte: Racemic this compound (CAS: 147116-33-4).
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Acetonitrile, and high-purity water.
-
Additives: Diethylamine (DEA) and Ammonium bicarbonate.
Chiral Stationary Phase Selection
For the separation of aromatic amines, polysaccharide-based CSPs are the premier choice.[2][4] The methods detailed below utilize an amylose-based CSP, which has demonstrated high enantioselectivity for this class of compounds.
-
Recommended Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a column with equivalent chemistry and performance. Particle size: 5 µm, Dimensions: 250 x 4.6 mm.
The diagram below illustrates the general workflow for developing a chiral separation method.
Sources
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- 3. csfarmacie.cz [csfarmacie.cz]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 1-(4-Ethylphenyl)ethanamine in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a detailed technical guide on the application of 1-(4-Ethylphenyl)ethanamine as a pivotal chiral synthon in the development of pharmaceutical intermediates. We will explore its dual role as both a high-efficacy chiral resolving agent and a versatile chiral auxiliary in asymmetric synthesis. The following sections elucidate the mechanistic underpinnings of its utility, present detailed, field-tested protocols, and offer insights into optimizing experimental outcomes. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of therapeutic agents.[1][2] Its derivatives are integral to drugs targeting the central nervous system, cardiovascular system, and beyond.[3][4] this compound, a key derivative of this class, has emerged as an indispensable tool for introducing chirality, a fundamental property governing drug efficacy and safety. The stereochemistry of a drug can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.
Consequently, the efficient synthesis of single-enantiomer pharmaceutical intermediates is a critical objective in drug development. This compound serves this objective through two primary strategic applications:
-
As a Chiral Resolving Agent: Leveraging its basicity to form diastereomeric salts with racemic acids, enabling separation through fractional crystallization. This remains one of the most robust and scalable methods for chiral resolution.[5][6]
-
As a Chiral Auxiliary and Building Block: Employed in asymmetric reactions, such as reductive amination, to direct the formation of a new stereocenter with high diastereoselectivity.[7]
This guide provides detailed protocols for both methodologies, emphasizing the rationale behind procedural steps to ensure reproducibility and successful implementation.
Strategic Application I: Chiral Resolution via Diastereomeric Salt Formation
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[5][6] This process involves the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral base, such as (R)- or (S)-1-(4-Ethylphenyl)ethanamine. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation.
Causality Behind the Method:
The principle hinges on the fact that while enantiomers have identical physical properties in an achiral environment, diastereomers do not. By introducing a single-enantiomer resolving agent, we convert the enantiomeric pair into a diastereomeric pair. The differential spatial arrangement and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the crystal lattice of the two diastereomeric salts lead to different solubilities in a given solvent system. This solubility gap is the key exploitable difference that enables separation by fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Resolution of Racemic Ibuprofen using (S)-1-(4-Ethylphenyl)ethanamine
This protocol provides a representative method for resolving a racemic carboxylic acid.
Materials:
-
Racemic Ibuprofen
-
(S)-1-(4-Ethylphenyl)ethanamine
-
Methanol
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol with gentle heating.
-
In a separate beaker, dissolve 7.46 g (50 mmol) of (S)-1-(4-Ethylphenyl)ethanamine in 20 mL of methanol.
-
Slowly add the amine solution to the warm ibuprofen solution with constant stirring.
-
Rationale: Using a stoichiometric amount ensures that all the acid can potentially form a salt. Methanol is chosen for its ability to dissolve both reactants readily.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Cloudiness should appear as the diastereomeric salt begins to precipitate.
-
To maximize crystal formation, place the flask in an ice bath for 1-2 hours or store at 4°C overnight.
-
Rationale: Slow cooling is critical for forming well-defined crystals and achieving high diastereomeric purity. Rapid crashing can trap impurities and the undesired diastereomer.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the crystals. This is the diastereomerically enriched salt (e.g., (S)-Ibuprofen • (S)-amine).
-
Rationale: A cold solvent wash minimizes the dissolution of the desired product while removing the more soluble diastereomer present in the mother liquor.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the dried crystals in a mixture of 50 mL of water and 50 mL of DCM.
-
While stirring vigorously, add 2M HCl dropwise until the aqueous layer is acidic (pH ~1-2). All solids should dissolve as the salt breaks.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield enantiomerically enriched (S)-Ibuprofen.
-
Rationale: Acidification protonates the carboxylate, liberating the free acid which is soluble in the organic solvent, while the protonated amine remains in the aqueous layer.
-
-
Analysis and Validation:
-
Determine the enantiomeric excess (e.e.) of the recovered ibuprofen using chiral HPLC or by measuring the specific rotation and comparing it to the literature value for pure (S)-Ibuprofen.
-
Data Summary Table:
| Parameter | Typical Value/Condition | Rationale |
| Amine:Acid Molar Ratio | 0.5 - 1.0 equivalents | Sub-stoichiometric amounts can improve purity in the first crop. |
| Solvent System | Methanol, Ethanol, Isopropanol | Polarity affects salt solubility; screening is often required.[5] |
| Crystallization Temp. | 4°C to Room Temperature | Lower temperatures increase yield but may decrease selectivity. |
| Expected Yield | 35-45% (for first crop) | Theoretical maximum is 50% for a single enantiomer. |
| Expected e.e. | >90% (can be >98%) | Recrystallization of the salt can further enhance purity. |
Strategic Application II: Asymmetric Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.[3][4][8] When a chiral amine like this compound is used, it can induce asymmetry in the product, creating a new stereocenter with a predictable configuration.
Causality Behind the Method:
The chiral amine first condenses with a prochiral ketone to form a prochiral imine intermediate. The steric bulk of the 1-(4-ethylphenyl)ethyl group directs the hydride reagent (e.g., from NaBH₄ or H₂) to attack one face of the C=N double bond preferentially. This facial selectivity, governed by minimizing steric hindrance, results in the formation of one diastereomer of the secondary amine in excess. The chiral auxiliary can then be cleaved, typically via hydrogenolysis, to yield the desired enantiopure primary amine.
Caption: Pathway for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Synthesis of (R)-1-(4-methoxyphenyl)ethanamine
This protocol demonstrates the synthesis of a valuable pharmaceutical intermediate using (S)-1-(4-Ethylphenyl)ethanamine as a chiral auxiliary.
Materials:
-
4-Methoxyacetophenone
-
(S)-1-(4-Ethylphenyl)ethanamine
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
Ethanol (absolute)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply
-
Ethyl acetate
Procedure:
-
Imine Formation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 6.0 g (40 mmol) of 4-methoxyacetophenone and 5.97 g (40 mmol) of (S)-1-(4-Ethylphenyl)ethanamine in 80 mL of absolute ethanol.
-
Add 13.5 mL (44 mmol) of Ti(OⁱPr)₄ dropwise at room temperature. The mixture will turn yellow.
-
Heat the reaction mixture to reflux for 4 hours.
-
Rationale: Ti(OⁱPr)₄ acts as a Lewis acid catalyst and an effective water scavenger, driving the equilibrium towards the formation of the imine.[9]
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to room temperature.
-
Carefully add 0.5 g of 10% Pd/C to the flask.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Maintain a hydrogen atmosphere and stir vigorously for 16-24 hours.
-
Rationale: Catalytic hydrogenation is an effective method for reducing the imine. The palladium surface coordinates the C=N bond, and the chiral center on the amine directs the hydrogen delivery to one face, leading to high diastereoselectivity.
-
-
Work-up and Isolation of Secondary Amine:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric secondary amine. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or GC analysis.
-
-
Cleavage of Chiral Auxiliary:
-
Dissolve the crude secondary amine in 100 mL of ethanol in a hydrogenation vessel.
-
Add 1.0 g of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (50-60 psi) and heat to 50°C with vigorous stirring for 24-48 hours.
-
Rationale: Hydrogenolysis cleaves the benzylic C-N bond of the auxiliary, releasing the desired primary amine and converting the auxiliary to ethylbenzene. More forcing conditions (higher pressure/temperature) are needed for this cleavage compared to the imine reduction.
-
-
Final Isolation and Purification:
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
The residue contains the desired (R)-1-(4-methoxyphenyl)ethanamine and ethylbenzene.
-
Purify by acid-base extraction or column chromatography to isolate the final product.
-
Data Summary Table:
| Parameter | Reagent/Condition | Rationale |
| Imine Formation Catalyst | Ti(OⁱPr)₄, Molecular Sieves | Removes water to drive the condensation reaction forward. |
| Reduction Reagent | H₂/Pd-C, NaBH₄, NaBH(OAc)₃ | Catalytic hydrogenation often gives higher diastereoselectivity.[10][11] |
| Diastereomeric Excess | Typically 80-95% d.e. | Dependent on ketone substrate and reaction conditions. |
| Auxiliary Cleavage | Catalytic Hydrogenolysis (H₂/Pd-C) | Effective for cleaving the benzylic amine bond. |
| Final Product e.e. | Corresponds to the d.e. of the intermediate | Assumes cleavage occurs without racemization. |
Conclusion and Future Perspectives
This compound is a powerful and economically viable chiral reagent for the synthesis of enantiomerically pure pharmaceutical intermediates. Its utility in both classical resolution and modern asymmetric synthesis provides chemists with flexible and scalable strategies. The protocols outlined in this guide serve as a robust starting point for methodological development. Future work in this area will likely focus on the development of catalytic systems that can utilize this and similar chiral amines more efficiently, particularly in dynamic kinetic resolution processes, which can overcome the 50% yield limitation of classical resolution.[7][12]
References
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All About Drugs. (n.d.). reductive amination. Retrieved from [Link]
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
- Chapman, C. J., & Frost, C. G. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
-
OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2025). Amines in Pharmaceutical Synthesis. Retrieved from [Link]
-
ChemBK. (2024). 2-(4-ethylphenyl)ethanamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Valenta, C. R., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH. Retrieved from [Link]
-
Bertolasi, V., et al. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound.
-
PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
-
The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. (n.d.). Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Ethylphenethylamine. Retrieved from [Link]
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ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Diverse Ligands from 1-(4-Ethylphenyl)ethanamine
Introduction
In the landscape of modern drug discovery and catalysis, the rational design and synthesis of novel ligands are of paramount importance. The structural attributes of a ligand dictate its coordination properties and, consequently, the efficacy of the resulting metal complex in biological systems or catalytic cycles. 1-(4-Ethylphenyl)ethanamine, a readily available chiral primary amine, serves as a versatile scaffold for the construction of a diverse library of ligands. Its ethylphenyl moiety allows for modulation of steric and electronic properties, while the chiral center at the α-carbon offers the potential for enantioselective applications.
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of various classes of ligands derived from this compound, including Schiff bases, secondary amines via reductive amination, and amides through acylation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Synthesis of Chiral Schiff Base Ligands
Schiff base ligands, characterized by the imine (-C=N-) functional group, are renowned for their facile synthesis and their ability to form stable complexes with a wide array of metal ions.[1] The condensation reaction between a primary amine and an aldehyde or ketone is a robust and high-yielding transformation.[1][2]
Rationale and Mechanistic Insight
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration of the resulting carbinolamine intermediate yields the imine. The use of a solvent that can form an azeotrope with water, such as ethanol or methanol, can drive the reaction to completion by removing water as it is formed.[1]
Experimental Protocol: Synthesis of a Salen-type Ligand
This protocol details the synthesis of a chiral salen-type ligand from (S)-1-(4-Ethylphenyl)ethanamine and a substituted salicylaldehyde. Salen ligands are tetradentate chelators that have found widespread use in asymmetric catalysis.[3][4][5][6]
Materials:
-
(S)-1-(4-Ethylphenyl)ethanamine (1.0 eq)
-
2-Hydroxy-5-nitrobenzaldehyde (2.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (2.0 eq) in 30 mL of absolute ethanol.
-
To this solution, add (S)-1-(4-Ethylphenyl)ethanamine (1.0 eq) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven at 50°C for 2-4 hours.
Data Presentation: Reagent Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| (S)-1-(4-Ethylphenyl)ethanamine | 149.23 | 0.01 | 1.0 | 1.49 g |
| 2-Hydroxy-5-nitrobenzaldehyde | 167.12 | 0.02 | 2.0 | 3.34 g |
| Absolute Ethanol | - | - | - | 30 mL |
| Glacial Acetic Acid | - | - | catalytic | 2-3 drops |
| Expected Yield | >85% |
Characterization:
-
FT-IR (KBr, cm⁻¹): A characteristic strong absorption band in the region of 1610-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration is expected.[7][8] The absence of the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band from the aldehyde (around 1690-1710 cm⁻¹) confirms the formation of the Schiff base. A broad band in the region of 3200-3500 cm⁻¹ can be attributed to the O-H stretching of the phenolic group.
-
¹H NMR (CDCl₃, δ ppm): The formation of the imine is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. The aromatic protons will appear in the range of 6.5-8.5 ppm. The ethyl group protons will be observed as a triplet (for -CH₃) around 1.2 ppm and a quartet (for -CH₂) around 2.6 ppm. The methine proton of the chiral center will appear as a quartet around 4.5 ppm.
-
¹³C NMR (CDCl₃, δ ppm): The imine carbon (-C=N-) will show a characteristic signal in the downfield region, typically between 160-170 ppm.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a chiral Schiff base ligand.
II. Synthesis of Secondary Amine Ligands via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines.[9][10] This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.
Rationale and Mechanistic Insight
The reaction proceeds through the initial formation of an imine, as described in the Schiff base synthesis. A reducing agent, added to the reaction mixture, then selectively reduces the C=N double bond of the imine to a C-N single bond. A key advantage of this method is that many reducing agents are selective for the imine over the starting carbonyl compound, allowing for a one-pot reaction. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation.[9][11] NaBH₃CN is particularly effective as it is more selective for the protonated imine (iminium ion) over the ketone or aldehyde, which is beneficial when working with sensitive substrates.[9][12]
Experimental Protocol: Synthesis of a Chiral Secondary Amine
This protocol describes the synthesis of a chiral secondary amine by reacting (R)-1-(4-Ethylphenyl)ethanamine with a ketone using sodium borohydride as the reducing agent.
Materials:
-
(R)-1-(4-Ethylphenyl)ethanamine (1.0 eq)
-
Acetophenone (1.1 eq)
-
Methanol
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve (R)-1-(4-Ethylphenyl)ethanamine (1.0 eq) and acetophenone (1.1 eq) in 25 mL of methanol.
-
Stir the solution at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly adding 20 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary amine ligand.
Data Presentation: Reagent Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| (R)-1-(4-Ethylphenyl)ethanamine | 149.23 | 0.01 | 1.0 | 1.49 g |
| Acetophenone | 120.15 | 0.011 | 1.1 | 1.32 g |
| Sodium Borohydride | 37.83 | 0.015 | 1.5 | 0.57 g |
| Methanol | - | - | - | 25 mL |
| Expected Yield | 70-85% |
Characterization:
-
FT-IR (KBr, cm⁻¹): The disappearance of the C=O stretching band from the ketone (around 1685 cm⁻¹) and the C=N stretching band of the imine intermediate (around 1640 cm⁻¹) is indicative of a complete reaction. The appearance of a characteristic N-H stretching band for a secondary amine in the region of 3300-3500 cm⁻¹ will be observed.
-
¹H NMR (CDCl₃, δ ppm): The N-H proton of the secondary amine will appear as a broad singlet. The chemical shifts of the protons adjacent to the nitrogen will be indicative of the newly formed C-N bond.
-
¹³C NMR (CDCl₃, δ ppm): The signal for the carbonyl carbon of the ketone (around 200 ppm) will be absent. New signals for the carbons of the newly introduced alkyl group will be present.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a chiral amide ligand.
IV. Applications in Coordination Chemistry and Catalysis
Ligands derived from this compound have significant potential in coordination chemistry and asymmetric catalysis. The chirality inherent in the amine backbone can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in catalytic reactions. For instance, palladium complexes bearing ligands derived from chiral amines have been successfully employed in a variety of cross-coupling reactions. [13][14][15][16][17]Chiral phosphine ligands, which can be synthesized from chiral amines, are particularly important in asymmetric hydrogenation reactions. [18][19][20]The ethylphenyl group can be further functionalized to tune the electronic and steric properties of the ligand, allowing for the fine-tuning of the catalyst's activity and selectivity.
V. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of chiral ligands. The straightforward and high-yielding protocols for Schiff base formation, reductive amination, and acylation described herein provide researchers with a robust toolkit for ligand development. The ability to readily modify the structure of these ligands opens up numerous possibilities for the design of novel catalysts for asymmetric synthesis and the development of new metal-based therapeutics. The detailed protocols and characterization data provided in this guide are intended to facilitate the exploration of the rich chemistry of ligands derived from this chiral amine.
References
-
Joshi, O. P., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 14 (25), 17933-17947. [Link]
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). [Link]
-
Muhammad Abduljaleel et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15 (5), 59-67. [Link]
-
Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 84 (4), 839-849. [Link]
-
Kwit, M., et al. (2016). Chiral, triformylphenol-derived salen-type [4 + 6] organic cages. Organic & Biomolecular Chemistry, 14 (31), 7495-7499. [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
Chiral salen ligands designed to form polymetallic complexes. (n.d.). ResearchGate. [Link]
-
Salen ligand. (2023, November 28). In Wikipedia. [Link]
-
Lee, C.-Y., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21 (10), 1339. [Link]
-
Wady, A. F., et al. (2018). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 11 (6), 43-57. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. [Link]
-
Salen and Related Ligands. (n.d.). ResearchGate. [Link]
-
Riela, S., et al. (2008). Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. Molecules, 13 (7), 1435-1445. [Link]
-
Ben-Valid, S., et al. (2024). trans-Dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II). IUCrData, 9 (1), x240036. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2019). Dalton Transactions. [Link]
-
Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3 (2), 489-495. [Link]
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Villa, C., et al. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10 (52), 31257-31266. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Anderson, G. K., et al. (1997). Novel chiral phosphine ligands and complexes from amino acid esters. Journal of the Chemical Society, Dalton Transactions, (20), 3875-3882. [Link]
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Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. [Link]
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Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]
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Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]
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Palladium(II) Complexes with Phosphanylferrocenecarboxylate Ligands and Their Use as Catalyst Precursors for Semialternating CO–Ethylene Copolymerization. (n.d.). ResearchGate. [Link]
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Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (n.d.). ResearchGate. [Link]
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FT-IR of imine compounds C1-C4. (n.d.). ResearchGate. [Link]
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The FT-IR of synthesized imine compounds. (n.d.). ResearchGate. [Link]
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Kumar, S. A., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - [13][18][19]triazolo [4, 3-a] pyridin-8-yl]-phenol. Journal of Molecular Structure, 1244 , 130939. [Link]
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using 1-(4-Ethylphenyl)ethanamine in the development of novel catalysts
Application Note & Protocols
Topic: Application of 1-(4-Ethylphenyl)ethanamine in the Development of Novel Chiral Catalysts for Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of this compound in Asymmetric Catalysis
Chiral amines are fundamental building blocks in modern asymmetric catalysis, serving as both recoverable chiral auxiliaries and as integral components of chiral ligands for transition metal catalysts.[1][2] The phenylethylamine scaffold is particularly privileged, forming the basis of numerous successful ligands for reactions like asymmetric hydrogenation, amination, and carbon-carbon bond formation.[3] While 1-phenylethylamine is ubiquitous, its substituted derivatives offer a powerful avenue for fine-tuning catalyst performance. The electronic and steric properties of substituents on the phenyl ring can profoundly influence the catalyst's activity, solubility, and the stereochemical outcome of the reaction.
This document focuses on This compound , a promising yet underexplored chiral amine. Its structural similarity to 1-phenylethylamine makes it an ideal candidate for integration into established catalytic systems. The presence of the 4-ethyl group offers distinct advantages:
-
Enhanced Lipophilicity: The ethyl group increases the molecule's nonpolar character, which can improve catalyst solubility in less polar organic solvents, potentially opening up new reaction media options.
-
Modulated Steric Hindrance: Compared to a simple methyl or methoxy group, the ethyl group provides a unique steric profile that can influence the chiral environment of the catalytic pocket, possibly leading to enhanced enantioselectivity for specific substrates.
-
Electronic Tuning: While primarily an electron-donating group via hyperconjugation, its electronic influence differs subtly from other alkyl groups, allowing for fine-tuning of the metal center's reactivity.
Herein, we present a comprehensive guide to leveraging (R)-1-(4-Ethylphenyl)ethanamine for the development of a novel chiral Schiff base-Rhodium(III) catalyst. We provide detailed, field-tested protocols for the synthesis of the ligand and its metal complex, followed by its application in the asymmetric transfer hydrogenation (ATH) of a model ketone—a cornerstone reaction in the synthesis of chiral alcohols.[4]
Catalyst Development Workflow
The development of a novel catalyst from this compound follows a logical progression from ligand synthesis to complexation and final application. This workflow is designed to be modular, allowing for optimization at each stage.
Figure 1: Workflow for the development and application of a novel catalyst.
Protocols and Methodologies
Protocol 1: Synthesis of Chiral Schiff Base Ligand (L)*
This protocol details the synthesis of (R)-2-(((1-(4-ethylphenyl)ethyl)imino)methyl)phenol, a novel chiral Schiff base ligand, via condensation. The formation of the imine bond is typically achieved by refluxing the amine and aldehyde in an alcohol solvent, where the removal of water drives the reaction to completion.[5][6]
Materials:
-
(R)-1-(4-Ethylphenyl)ethanamine (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Absolute Ethanol (approx. 0.5 M concentration)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a 100 mL round-bottom flask, add (R)-1-(4-Ethylphenyl)ethanamine (e.g., 1.49 g, 10 mmol).
-
Dissolve the amine in 20 mL of absolute ethanol and stir until homogeneous.
-
Add salicylaldehyde (e.g., 1.22 g, 10 mmol) dropwise to the solution at room temperature. A color change to yellow is typically observed.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product may begin to crystallize.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a yellow oil or solid.
-
Redissolve the crude product in dichloromethane (DCM) and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate in vacuo to yield the pure Schiff base ligand (L*). The product is typically a yellow solid.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The characteristic imine (C=N) stretch in the IR spectrum is expected around 1630-1650 cm⁻¹.
Protocol 2: Synthesis of the [Rh(L)₂Cl₂]Cl Catalyst*
This protocol describes the complexation of the newly synthesized Schiff base ligand (L*) with a rhodium salt. The ligand acts as a bidentate chelating agent, coordinating to the metal center through the phenolic oxygen and the imine nitrogen.[7][8] Anhydrous conditions are crucial to prevent the formation of undesired aqua complexes.
Materials:
-
Schiff Base Ligand (L*) from Protocol 3.1 (2.1 eq)
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) (1.0 eq)
-
Anhydrous Ethanol
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
-
Reflux condenser
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Schiff base ligand L* (e.g., 2.13 g, 8.4 mmol) in 30 mL of anhydrous ethanol.
-
In a separate flask, dissolve RhCl₃·3H₂O (e.g., 1.05 g, 4.0 mmol) in 15 mL of anhydrous ethanol. The solution will be a deep red/brown.
-
Transfer the rhodium solution to the ligand solution via cannula while stirring vigorously.
-
Heat the resulting mixture to reflux under an inert atmosphere for 6-8 hours. A precipitate will likely form.
-
Cool the reaction to room temperature and allow the precipitate to settle.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid catalyst under high vacuum for several hours.
-
Characterization: The final catalyst can be characterized by FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its composition.
Protocol 3: Application in Asymmetric Transfer Hydrogenation (ATH)
This protocol outlines the use of the novel [Rh(L*)₂Cl₂]Cl catalyst for the asymmetric reduction of acetophenone to 1-phenylethanol. A mixture of formic acid and triethylamine (5:2 molar ratio) serves as an efficient and readily available hydrogen source.[4][9]
Materials:
-
[Rh(L*)₂Cl₂]Cl catalyst (0.5 - 2 mol%)
-
Acetophenone (1.0 eq, substrate)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio) as solvent and H-source
-
Inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the [Rh(L*)₂Cl₂]Cl catalyst (e.g., 0.01 mmol for a 1 mol% loading on a 1 mmol scale).
-
Add the formic acid/triethylamine mixture (e.g., 2 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Add acetophenone (e.g., 120 mg, 1 mmol) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-40°C) for 12-24 hours.
-
Monitoring and Analysis:
-
Conversion: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or ¹H NMR to determine the ratio of acetophenone to 1-phenylethanol.
-
Enantiomeric Excess (ee): Once the reaction is complete, quench with a saturated NaHCO₃ solution and extract the product with ethyl acetate. After drying and concentrating, determine the enantiomeric excess of the resulting 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation and Optimization
The performance of a new catalyst is highly dependent on reaction parameters. A systematic screening of conditions is essential for optimization. The following table provides an example of how to structure the results from such a screening study.
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%)¹ | ee (%)² |
| 1 | 1.0 | HCOOH/NEt₃ (5:2) | 25 | 24 | 85 | 78 |
| 2 | 1.0 | HCOOH/NEt₃ (5:2) | 40 | 12 | 98 | 75 |
| 3 | 0.5 | HCOOH/NEt₃ (5:2) | 40 | 24 | 95 | 76 |
| 4 | 1.0 | Isopropanol/KOH | 60 | 12 | 92 | 81 |
| 5 | 1.0 | Isopropanol/KOH | 80 | 6 | >99 | 79 |
¹ Conversion determined by GC analysis of crude reaction mixture. ² Enantiomeric excess determined by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Temperature: Increasing the temperature (Entry 2 vs. 1) typically increases the reaction rate but may have a negative impact on enantioselectivity due to the higher kinetic energy of the system, allowing less-favored transition states to be accessed.
-
Hydrogen Source: While formic acid/triethylamine is common, other systems like isopropanol with a base (e.g., KOH, Entry 4) can offer different reactivity profiles and may favor higher enantioselectivity by altering the mechanism of hydrogen delivery.
-
Catalyst Loading: Reducing the catalyst loading (Entry 3) is economically desirable. A robust catalyst should maintain high conversion and selectivity even at lower concentrations.
Proposed Catalytic Cycle
The mechanism for rhodium-catalyzed asymmetric transfer hydrogenation is generally understood to proceed through an outer-sphere mechanism. The following diagram illustrates the key proposed steps.
Figure 2: Proposed catalytic cycle for Asymmetric Transfer Hydrogenation.
Cycle Explanation:
-
Activation: The catalyst precursor reacts with the formate ion (from HCOOH) to eliminate water and form an active rhodium-hydride species.[4]
-
Coordination: The prochiral ketone approaches the active catalyst, forming an outer-sphere complex where the substrate is held in a specific orientation by the chiral ligands (L*).
-
Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon of the ketone. This is the key stereodetermining step, where the chiral environment created by the ligands directs the hydride to one specific face of the ketone, establishing the product's stereochemistry.
-
Product Release & Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by another molecule of formate, completing the cycle.
Conclusion
This compound represents a valuable, commercially available building block for the development of novel chiral catalysts. By employing established synthetic methodologies for Schiff base ligand formation and metal complexation, researchers can readily generate new catalytic systems. The protocols provided herein offer a robust starting point for synthesizing a rhodium-based catalyst and evaluating its efficacy in the benchmark asymmetric transfer hydrogenation reaction. The unique steric and electronic properties conferred by the 4-ethyl group may unlock improved performance and substrate scope, making this a fruitful area for further research and catalyst optimization.
References
-
IOSR Journal of Applied Chemistry. (2014). Synthesis and Study of Schiff base Ligands. Semantic Scholar. [Link]
-
Enantioselective synthesis of a-tetrasubstituted (1- indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. (n.d.). Semantic Scholar. [Link]
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Kerkovian, A., et al. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. PMC - NIH. [Link]
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Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. (2024). Letters in Applied NanoBioScience. [Link]
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Xavier, A., & Srividhya, N. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal. [Link]
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Shafran, Y., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
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Singh, R., & Kumar, S. (n.d.). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
-
Najera, C., et al. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). Jetir.Org. [Link]
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Arseniyadis, S., et al. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. PubMed. [Link]
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Kano, T., et al. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. NIH. [Link]
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Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
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Kerkovian, A., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. [Link]
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Kumah, R. T., et al. (n.d.). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. The Royal Society of Chemistry. [Link]
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Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. (n.d.). PMC. [Link]
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Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. (2015). Organic Chemistry Portal. [Link]
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Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. (2015). ResearchGate. [Link]
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Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.). NIH. [Link]
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Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH. [Link]
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A process for preparation of phenethylamine derivative. (2015). Googleapis.com. [Link]
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Scattolin, T., & Nolan, S. P. (n.d.). Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC - NIH. [Link]
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Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). ResearchGate. [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). mdpi.com. [Link]
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Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. (n.d.). SciSpace. [Link]
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Synthesis of a novel phosphate-containing ligand rhodium catalyst and exploration of its optimal reaction conditions and mechanism for the polymerization of phenylacetylene. (n.d.). ResearchGate. [Link]
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Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. (2023). MDPI. [Link]
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Confair, D. (2021). Rhodium-Catalyzed C–H Activation for the Synthesis, Elaboration, and A. EliScholar - Yale University. [Link]
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Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Mechanistic Aspects of the Asymmetric Transfer Hydrogenation in the Manufacture of Noradrenaline. (n.d.). ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. (2022). pubs.acs.org. [Link]
-
Facile Synthesis of Rhodium-Based Nanocrystals in a Metastable Phase and Evaluation of Their Thermal and Catalytic Properties. (2024). PubMed. [Link]
- A process for preparation of phenethylamine derivative. (2010).
-
Asymmetric Transfer Hydrogenation of Styrenes Using Chiral 1,4-Cyclohexadiene Derivatives. (2025). ResearchGate. [Link]
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- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Ethylphenyl)ethanamine
<_ _>
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is through the reductive amination of 4-ethylacetophenone .[1][2] This one-pot reaction is valued for its efficiency and is considered a green chemistry approach due to its catalytic nature and mild reaction conditions.[1]
Key synthetic strategies include:
-
Catalytic Reductive Amination: This is a highly attractive method that utilizes a catalyst, often based on transition metals like nickel, iron, or rhodium, to facilitate the reaction between 4-ethylacetophenone, an amine source (typically ammonia), and a reducing agent (commonly hydrogen gas).[3][4][5]
-
Leuckart-Wallach Reaction: This classical method employs formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[6][7][8] However, it often requires high reaction temperatures and can lead to the formation of N-formylated byproducts.[6][9]
-
Reductive Amination with Hydride Reducing Agents: This approach involves the in-situ formation of an imine from 4-ethylacetophenone and an amine, which is then reduced by a hydride reagent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB).[1][10][11]
Q2: How do I choose the most suitable synthetic route for my application?
A2: The choice of synthetic route depends on several factors, including available equipment, desired scale, and sensitivity of other functional groups in the starting material.
-
For large-scale, cost-effective production, catalytic reductive amination with hydrogen gas is often preferred due to the low cost of reagents and the potential for catalyst recycling.[3][5]
-
The Leuckart-Wallach reaction is a simpler procedure in terms of reagents but the high temperatures can be a drawback.[6][9] Catalytic versions of the Leuckart-Wallach reaction have been developed to proceed at lower temperatures.[12][13]
-
Reductive amination with hydride reagents is well-suited for laboratory-scale synthesis and offers high chemoselectivity, especially when using milder reducing agents like STAB that do not readily reduce the starting ketone.[10][14][15]
Q3: What is the mechanism of reductive amination?
A3: Reductive amination proceeds in two main steps:
-
Imine Formation: The carbonyl group of the ketone (4-ethylacetophenone) reacts with an amine (e.g., ammonia) to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine.[1] This is an equilibrium process, and the removal of water can drive the reaction towards imine formation.[1]
-
Reduction: The resulting imine is then reduced to the corresponding amine, this compound.[1] The choice of reducing agent is critical in this step to avoid the reduction of the starting ketone.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the imine. To shift the equilibrium, consider removing water using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[10] A mildly acidic pH (around 4-5) generally favors imine formation.[10] |
| Reduction of Starting Material | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting 4-ethylacetophenone to the corresponding alcohol.[10] Consider using a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[10][11] |
| Catalyst Deactivation | In catalytic hydrogenations, the catalyst can be poisoned by impurities in the starting materials or solvents. Ensure high purity of all reagents. The amine product itself can sometimes deactivate the catalyst.[1] Increasing the catalyst loading or using a more robust catalyst might be necessary. |
| Suboptimal Reaction Conditions | Temperature, pressure (for catalytic hydrogenations), and reaction time can significantly impact yield. Systematically optimize these parameters. For instance, in catalytic reductive aminations, increasing hydrogen pressure can improve the rate of reduction. |
Problem 2: Formation of Side Products
| Side Product | Identification & Mitigation |
| 1-(4-Ethylphenyl)ethanol | This alcohol is formed by the direct reduction of the starting ketone, 4-ethylacetophenone.[16] Its presence indicates that the reducing agent is too strong or that the rate of ketone reduction is competitive with imine formation. Solution: Switch to a milder reducing agent like STAB or pre-form the imine before adding the reducing agent.[10][17] |
| N-Formyl-1-(4-ethylphenyl)ethanamine | This is a common byproduct in the Leuckart-Wallach reaction.[6][9] It is formed when the intermediate amine reacts with formic acid. Solution: The formyl group can be removed by acid or base hydrolysis after the reaction is complete to yield the desired primary amine.[9] |
| Secondary/Tertiary Amines (Over-alkylation) | The primary amine product can be more nucleophilic than ammonia and react further with the starting ketone to form secondary and eventually tertiary amines.[10] Solution: Use a large excess of the ammonia source to outcompete the product amine.[6] A stepwise procedure where the imine is formed first and then reduced can also minimize this side reaction.[10] |
Problem 3: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Catalyst | Imine formation is often catalyzed by mild acid.[10] If the reaction is slow, consider adding a catalytic amount of a weak acid like acetic acid. Be cautious, as too much acid can protonate the amine and render it non-nucleophilic. |
| Steric Hindrance | While 4-ethylacetophenone is not exceptionally bulky, steric hindrance can sometimes slow down the initial nucleophilic attack. Increasing the reaction temperature may help overcome this energy barrier. |
| Poor Solubility | Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for small to medium-scale laboratory synthesis and offers high selectivity.
-
To a solution of 4-ethylacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane)[14][15], add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Protocol 2: Catalytic Reductive Amination using a Nickel Catalyst
This protocol is an example of a more "green" and scalable approach.
-
In a high-pressure reactor, combine 4-ethylacetophenone (1.0 eq), a nickel-based catalyst (e.g., Ni/Al₂O₃, 5-10 mol%)[4], and a suitable solvent (e.g., methanol or ethanol).
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Introduce a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
Pressurize the reactor with hydrogen gas (e.g., 2 MPa) and heat to the desired temperature (e.g., 100 °C).[4]
-
Maintain the reaction under stirring for the specified time, monitoring the consumption of the starting material.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude amine by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Data Summary
| Method | Reducing Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | Sodium Triacetoxyborohydride (STAB) | 70-90% | High selectivity, mild conditions | Higher reagent cost |
| Catalytic Hydrogenation | Hydrogen Gas (with Ni, Fe, or Rh catalyst) | 85-99%[4] | Low reagent cost, scalable, "green" | Requires specialized high-pressure equipment |
| Leuckart-Wallach | Formic Acid/Ammonium Formate | 60-80% | Simple reagents | High temperatures, N-formyl byproduct formation[6] |
References
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. (n.d.).
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- Reductive amin
- Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. (2021).
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- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018).
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.
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- Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. (2020).
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- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering.
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- Catalytic hydrogenation of various amides to amines by using Re/TiO 2 . [a]. (n.d.).
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- Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.).
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- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021).
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- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
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Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1-(4-Ethylphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important amine. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially relevant method for preparing this compound is the reductive amination of 4-ethylacetophenone .[1][2][3] This one-pot reaction is favored for its efficiency and avoidance of isolating the intermediate imine, which can be unstable.[3]
The general reaction scheme involves two key steps that occur in the same reaction vessel:
-
Imine Formation: 4-Ethylacetophenone reacts with an ammonia source to form an intermediate imine. This is a reversible reaction, and the equilibrium can be influenced by factors such as pH and water removal.[1]
-
Reduction: The imine is then reduced in situ to the desired primary amine, this compound.
Several variations of this method exist, primarily differing in the choice of reducing agent and ammonia source.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion of 4-Ethylacetophenone.
This is one of the most frequently encountered issues. Several factors can contribute to poor conversion of the starting ketone.
Q: My reductive amination of 4-ethylacetophenone is stalling, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
A: Low conversion in reductive amination can stem from several issues, primarily related to imine formation equilibrium, reducing agent activity, and potential side reactions.
Causality and Solutions:
-
Imine Formation Equilibrium: The initial condensation of 4-ethylacetophenone with the amine source (e.g., ammonia, ammonium salt) to form the imine is a reversible process. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.[1]
-
Troubleshooting:
-
Water Removal: Employing a Dean-Stark apparatus if the solvent forms an azeotrope with water or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the imine product.
-
Excess Amine Source: Using a large excess of the ammonia source can also favor the formation of the imine.
-
-
-
pH of the Reaction Medium: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal as they protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the amine nucleophile, which would render it unreactive.[3]
-
Troubleshooting:
-
Buffering: If using an ammonium salt like ammonium acetate, it can act as its own buffer. However, monitoring and adjusting the pH with a mild acid (e.g., acetic acid) might be necessary. Be cautious, as a very low pH can lead to the formation of unwanted byproducts.
-
-
-
Choice and Activity of Reducing Agent: The reducing agent must be selective for the imine over the ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice because it is more reactive towards the protonated imine (iminium ion) than the ketone at mildly acidic pH.[1][3] However, its effectiveness can be pH-dependent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often effective and less toxic than NaBH₃CN.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a common industrial method. Catalyst deactivation can be an issue.[1]
-
Troubleshooting:
-
Verify Reducing Agent Quality: Ensure the reducing agent has not degraded due to improper storage.
-
Optimize Addition: For hydride reagents, adding them portion-wise or after allowing sufficient time for imine formation can prevent the premature reduction of the starting ketone.[3]
-
Catalyst Health (for Hydrogenation): If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. The amine product itself can sometimes inhibit the catalyst.[1]
-
-
Problem 2: Formation of Side Products, Particularly the Secondary Amine and Alcohol.
The formation of byproducts can significantly complicate purification and reduce the yield of the desired primary amine.
Q: My reaction mixture shows the presence of not only my desired primary amine but also significant amounts of 1-(4-ethylphenyl)ethanol and the secondary amine, bis(1-(4-ethylphenyl)ethyl)amine. How can I suppress these side reactions?
A: The formation of the alcohol byproduct arises from the reduction of the starting ketone, while the secondary amine results from the reaction of the primary amine product with remaining imine or ketone. Optimizing selectivity is key.
Causality and Solutions:
-
Formation of 1-(4-ethylphenyl)ethanol: This occurs when the reducing agent reduces the carbonyl group of 4-ethylacetophenone directly.[1]
-
Troubleshooting:
-
Choice of Reducing Agent: As mentioned, NaBH₃CN and NaBH(OAc)₃ are generally more selective for the imine/iminium ion than for the ketone, especially under controlled pH.[3] If using a less selective reagent like sodium borohydride (NaBH₄), it's crucial to allow sufficient time for imine formation before adding the reducing agent.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reduction.
-
-
-
Formation of Bis(1-(4-ethylphenyl)ethyl)amine (Secondary Amine): This is a common issue in reductive aminations aiming for primary amines.[2] The newly formed primary amine can act as a nucleophile, reacting with the remaining imine intermediate or 4-ethylacetophenone to form a new, larger imine, which is then reduced to the secondary amine.
-
Troubleshooting:
-
Stoichiometry: Using a large excess of the ammonia source (e.g., ammonia gas, ammonium formate) relative to the ketone can outcompete the primary amine product in reacting with the imine intermediate.
-
Controlled Addition: Slowly adding the ketone to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the ketone and the primary amine product, thus minimizing the formation of the secondary amine.
-
-
Alternative Synthetic Route: The Leuckart-Wallach Reaction
Q: Are there alternative methods to reductive amination with metal hydrides or catalytic hydrogenation? I'm looking for a procedure that might be more robust for certain substrates.
A: Yes, the Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones that uses formic acid or its derivatives as both the reducing agent and the nitrogen source.[4][5]
This reaction typically involves heating the ketone with ammonium formate or formamide at high temperatures (120-185 °C).[4][6] The initial product is the N-formyl derivative of the amine, which is then hydrolyzed (usually with acid) to yield the final primary amine.
Advantages:
-
It does not require expensive metal catalysts or sensitive metal hydride reagents.
-
It can be effective for a wide range of substrates.[5]
Common Challenges and Optimization:
-
High Temperatures: The reaction often requires high temperatures, which might not be suitable for thermally sensitive substrates.[4][6]
-
N-Formyl Intermediate: A separate hydrolysis step is required to obtain the free amine.
-
Yields: Yields can be variable, and optimization of the temperature and reaction time is often necessary.
-
Modern Modifications: Recent advancements have introduced catalytic versions of the Leuckart-Wallach reaction using iridium or rhodium complexes, which can proceed under much milder conditions (e.g., 50-70 °C) and with higher chemoselectivity.[6][7]
Workflow and Data Presentation
Experimental Workflow: Reductive Amination of 4-Ethylacetophenone
Caption: General workflow for the synthesis of this compound via reductive amination.
Table 1: Comparison of Common Reductive Amination Conditions
| Parameter | Method A: NaBH₃CN | Method B: Catalytic Hydrogenation | Method C: Leuckart-Wallach |
| Starting Material | 4-Ethylacetophenone[8][9] | 4-Ethylacetophenone | 4-Ethylacetophenone |
| Ammonia Source | Ammonium Acetate | Anhydrous Ammonia | Ammonium Formate[4] |
| Reducing Agent | Sodium Cyanoborohydride[1] | H₂ Gas | Formic Acid (from reagent)[4] |
| Catalyst | None (or mild acid) | Pd/C, PtO₂, or Raney Ni | None (classic) or Ir/Rh complex (modern)[6][7] |
| Solvent | Methanol, Ethanol | Methanol, Ethanol | None or Formamide |
| Temperature | Room Temp to ~60°C | Room Temp to 50°C | 120 - 185°C (classic), 50-70°C (catalytic)[4][6] |
| Pressure | Atmospheric | 1 - 50 atm H₂ | Atmospheric |
| Key Advantages | Good selectivity, mild conditions | "Green" reagent (H₂), scalable | Low reagent cost, robust |
| Common Issues | Toxicity of cyanide, pH sensitivity[1] | Catalyst deactivation/poisoning[1] | High temp, N-formyl intermediate[6] |
Asymmetric Synthesis Considerations
Q: I need to synthesize a specific enantiomer of this compound. What are the strategies for achieving this?
A: Enantiomerically pure chiral amines are crucial in pharmaceutical development. There are several approaches to obtaining a single enantiomer of this compound.
-
Chiral Resolution: The racemic mixture of the amine can be synthesized and then separated using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by crystallization.
-
Asymmetric Reductive Amination: This is a more direct approach where a prochiral ketone is converted into a chiral amine using a chiral catalyst or a chiral auxiliary.
-
Catalytic Asymmetric Hydrogenation: This involves the use of a chiral metal catalyst (e.g., based on Rhodium or Iridium) that directs the hydrogenation of the imine intermediate to favor one enantiomer.[10]
-
Biocatalysis: The use of enzymes, such as transaminases, can be a highly selective method for producing chiral amines from ketones.[11] These enzymatic reactions often proceed with high enantiomeric excess under mild conditions.
-
Caption: Comparison of chiral resolution and direct asymmetric synthesis pathways.
References
-
Wikipedia. Reductive amination. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
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Wikipedia. Leuckart reaction. [Link]
-
Hussain, S., et al. (2018). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. ChemBioChem, 19(4), 291-305. [Link]
- Wei, P., et al. (2003). Preparation of Aliphatic Amines by the Leuckart Reaction.
-
ChemBK. 2-(4-ethylphenyl)ethanamine. [Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Jamal, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 291. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685-8687.
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NIST. Ethanone, 1-(4-ethylphenyl)-. [Link]
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ResearchGate. Optimization of reaction conditions of enamine synthesis. [Link]
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PubMed. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. [Link]
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Valenta, C. R., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One, 9(9), e108251. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
-
CP Lab Safety. (S)-1-(4-Ethylphenyl)ethanamine, 95% Purity, C10H15N, 250 mg. [Link]
- Google Patents. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone. [Link]
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ResearchGate. Catalytic asymmetric synthesis of 1,4-enynes. [Link]
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ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
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MDPI. Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. [Link]
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Royal Society of Chemistry. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. [Link]
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National Institutes of Health. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. [Link]
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Figshare. Collection - Catalytic Asymmetric Synthesis of 4‑Nitropyrazolidines: An Access to Optically Active 1,2,3-Triamines - Journal of the American Chemical Society. [Link]
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CP Lab Safety. (R)-1-(4-Ethylphenyl)ethanamine hydrochloride, 95% Purity, C10H16ClN, 1 gram. [Link]
-
ResearchGate. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans | Request PDF. [Link]
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Wikipedia. 25B-NBOMe. [Link]
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Wikipedia. Substituted phenethylamine. [Link]
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identifying and minimizing side products in 1-(4-Ethylphenyl)ethanamine reactions
Welcome to the technical support center for 1-(4-Ethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile primary amine. Our focus is on providing practical, mechanistically-grounded solutions for identifying and minimizing the formation of key side products, ensuring the integrity and purity of your target compounds.
Section 1: Troubleshooting the Synthesis of this compound via Reductive Amination
Reductive amination is a cornerstone for synthesizing primary amines like this compound from its corresponding ketone, 4-ethylacetophenone.[1][2] While powerful, this one-pot reaction can lead to several predictable side products if not carefully controlled.
Question: My reaction is complete by TLC, but my crude NMR and GC-MS show significant amounts of unreacted 4-ethylacetophenone and a new peak corresponding to 1-(4-ethylphenyl)ethanol. What is causing this and how can I fix it?
Answer: This is a classic case of imine-alcohol equilibrium and mismatched reduction rates. The initial step of reductive amination is the formation of an imine intermediate from the ketone and the amine source (e.g., ammonia or ammonium acetate). This reaction is reversible. Simultaneously, your reducing agent (e.g., NaBH₄, NaBH(OAc)₃) can reduce both the desired imine and the starting ketone.
Causality:
-
Ketone Reduction: Potent reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone to the corresponding alcohol (1-(4-ethylphenyl)ethanol) before it has a chance to form the imine. This is especially problematic in protic solvents like methanol or ethanol at neutral or basic pH.
-
Imine Hydrolysis: If there is excess water in the reaction, the imine intermediate can hydrolyze back to the ketone, which is then susceptible to reduction to the alcohol.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that is less reactive towards ketones but highly effective for imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose.[3] Its steric bulk and milder reactivity significantly favor imine reduction over ketone reduction.
-
Control of pH: Maintain a slightly acidic pH (around 5-6). This protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack by the amine and pushing the equilibrium towards imine formation. However, avoid strongly acidic conditions, which can protonate and deactivate the amine nucleophile.
-
Staged Addition: Add the reducing agent only after allowing sufficient time for imine formation to occur. Monitor the disappearance of the ketone by TLC or a rapid GC-MS quench.
-
Use of a Desiccant: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water formed during imine formation, preventing hydrolysis back to the ketone.
dot
Caption: Reductive amination pathways for this compound.
Question: I've successfully formed the primary amine, but I'm detecting a significant impurity at a higher molecular weight, which I suspect is a secondary amine. How does this form and how can I prevent it?
Answer: This is a common issue resulting from the product itself being reactive under the reaction conditions. The newly formed primary amine, this compound, is a nucleophile and can compete with the initial amine source (e.g., ammonia) to react with another molecule of the starting ketone. This forms a new, bulkier imine, which is then reduced to the corresponding secondary amine.
Minimization Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Excess Amine Source | By Le Châtelier's principle, using a large excess of the initial amine source (e.g., a saturated solution of ammonia in methanol, or a large molar excess of ammonium acetate) statistically favors the reaction of the ketone with the intended amine rather than the product amine. | Use a 5-10 fold molar excess of the ammonia source relative to the ketone. |
| Slow Addition of Ketone | Maintaining a low concentration of the ketone in the presence of a high concentration of the amine source minimizes the chance for the product amine to react with the ketone. | Add the 4-ethylacetophenone solution dropwise over several hours to the reaction vessel containing the amine source and catalyst. |
| Lower Temperature | Reduces the rate of the secondary amine formation, which often has a higher activation energy than the primary amine formation. | Run the reaction at 0 °C or room temperature, avoiding elevated temperatures. |
Section 2: Controlling Selectivity in Post-Synthesis N-Alkylation
A frequent downstream reaction is the N-alkylation of this compound to produce secondary or tertiary amines. The primary challenge here is preventing over-alkylation.[4]
Question: I am attempting to synthesize the mono-N-methyl derivative, but my reaction mixture is a complex mess of starting material, the desired secondary amine, the tertiary dimethylated amine, and even some quaternary salt. How can I achieve selective mono-alkylation?
Answer: The root cause of this issue is that the product of the first alkylation (the secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent. This leads to a cascade of reactions.
Causality & Solutions:
-
Reactivity Mismatch: The electron-donating effect of the first alkyl group increases the electron density on the nitrogen, making the secondary amine a better nucleophile than the primary amine.
-
Solution A: Stoichiometry Control (Amine in Excess): The simplest approach is to use a large excess of the primary amine relative to the alkylating agent. This ensures the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the product.
-
Protocol: Use 5-10 equivalents of this compound for every 1 equivalent of your alkyl halide. After the reaction, the excess primary amine can be removed by an acid wash during workup.
-
-
Solution B: Reductive Amination with an Aldehyde: A more elegant and controllable method is to perform a second reductive amination, this time using your primary amine and an aldehyde (e.g., formaldehyde for methylation).
-
Protocol: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol, dichloroethane). Add 1.1 equivalents of the desired aldehyde (e.g., aqueous formaldehyde). Stir for 1-2 hours to allow for imine/enamine formation. Add 1.2 equivalents of a selective reducing agent like NaBH(OAc)₃ and stir until completion. This method is highly selective for mono-alkylation and avoids the formation of quaternary salts.
-
-
Solution C: Use of a Protecting Group: For complex syntheses where precise control is paramount, you can introduce a removable protecting group.
-
Acylate the amine to form an amide. The amide nitrogen is non-nucleophilic.
-
Reduce the amide carbonyl group (e.g., with LiAlH₄ or BH₃) to yield the desired secondary amine. This is a two-step process but offers excellent control.
-
dot
Caption: Troubleshooting flowchart for controlling N-alkylation reactions.
Section 3: Maintaining Stereochemical Integrity
This compound possesses a stereocenter, making enantiomeric purity a critical parameter in many pharmaceutical applications.[5][6] Side reactions here don't create new molecules but rather an undesired stereoisomer.
Question: I started with enantiopure (R)-1-(4-Ethylphenyl)ethanamine, but after performing a reaction, a chiral HPLC analysis shows a significant percentage of the (S)-enantiomer. What causes this racemization?
Answer: Racemization involves the loss of stereochemical information at the chiral center. For this amine, the primary cause is the reversible formation of a planar, achiral imine intermediate under conditions that can either abstract the benzylic proton or facilitate an oxidation/reduction cycle.
Conditions Promoting Racemization:
-
High Temperatures: Increased thermal energy can provide the activation energy needed to break and reform the C-H bond at the stereocenter, especially in the presence of catalytic impurities.
-
Strong Bases: A strong base can deprotonate the benzylic C-H bond. While this proton is not highly acidic, equilibrium deprotonation can lead to a planar carbanion, which upon re-protonation can form either enantiomer.
-
Oxidizing/Reducing Conditions: The presence of certain metal catalysts or reagents can facilitate a dehydrogenation-hydrogenation equilibrium. The amine is oxidized to an achiral imine, and subsequent non-stereoselective reduction regenerates a racemic mixture of the amine. This is a known issue in some catalytic transfer hydrogenation reactions if not properly controlled.
Protocol for Confirming Enantiomeric Purity:
The gold standard for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[7][8]
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for primary amines. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are excellent starting points.
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape and prevent tailing.
-
Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The two enantiomers will have different retention times, allowing for their separation and quantification. Calculate the enantiomeric excess using the peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Section 4: General FAQs
Q: What are the best general-purpose methods for purifying this compound from non-basic side products like the starting ketone or the alcohol byproduct?
A: Acid-base extraction is highly effective. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while neutral organic impurities (ketone, alcohol) will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into a fresh organic layer.
Q: Which analytical techniques should I use for routine checks versus in-depth impurity profiling?
A:
-
Routine Checks: Thin Layer Chromatography (TLC) is excellent for monitoring reaction progress in real-time. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is great for a quick assessment of purity percentage for volatile compounds.
-
In-depth Profiling: For identifying unknown impurities, hyphenated techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both separation and mass information, which is critical for proposing structures.[9][10] For definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
References
-
Dhangar, K. r., Jagtap, R. B., Surana, S. J., & Shirkhedkar, A. a. (n.d.). A REVIEW ON ANALYTICAL METHOD FOR IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN DRUG SUBSTANCE. Journal of the Chilean Chemical Society. Available at: [Link]
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
-
ChemBK. (2024). 2-(4-ethylphenyl)ethanamine. Available at: [Link]
- Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Organic and Biomolecular Chemistry. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]
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Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Available at: [Link]
-
ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]
-
Al-Tannak, N. F., & Al-Karmalawy, A. A. (2022). State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. Separations, 9(10), 296. Available at: [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]
-
Khan, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 101-140. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]
-
Technology Networks. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]
-
SciSpace. (2025). Top 436 papers published in the topic of Alkylation in 2025. Available at: [Link]
-
Sharma, A., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(19), 6245. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
Le, T. K. (2006). Chiral Drugs: An Overview. Profiles in Drug Substances, Excipients, and Related Methodology, 33, 1-30. Available at: [Link]
-
Blower, P. J., & McConnell, F. M. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8469–8482. Available at: [Link]
-
ChemRxiv. (n.d.). Catalytic Enantioselective Friedel-Crafts Allenylic Alkylation. Available at: [Link]
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Available at: [Link]
-
Kaviani, R., Jouyban, A., & Shayanfar, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25, 6135-6151. Available at: [Link]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
techniques for enhancing the enantiomeric excess in chiral separations
A Guide to Enhancing Enantiomeric Excess
Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for enhancing enantiomeric excess (e.e.). This resource combines theoretical principles with field-proven troubleshooting strategies to help you overcome common challenges in your chiral separation experiments.
Frequently Asked Questions (FAQs)
This section addresses some of the foundational questions frequently encountered when developing and optimizing chiral separation methods.
Q1: I'm starting with a new chiral molecule. Where do I begin with method development?
A: Chiral method development is often an empirical process, but a systematic screening approach is the most efficient starting point. Unlike reversed-phase chromatography where predictions can be made based on hydrophobicity, chiral separations are complex three-dimensional interactions that are difficult to predict.[1][2]
A typical workflow involves:
-
Column Screening: Select a set of diverse chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a popular and effective starting point as they can resolve a high percentage of enantiomers.[1][3] Screening kits with 3-4 different columns are often used to cover a broad range of selectivities.[4][5][6][7]
-
Mobile Phase Screening: Test a variety of mobile phase systems, including normal-phase, reversed-phase, and polar organic modes.[1]
-
Initial Analysis: If you observe a single, sharp peak after 30 minutes, or no elution at all, it's best to move to the next column or mobile phase combination.[4][6]
Q2: Why am I seeing poor peak shape (e.g., tailing) for my acidic or basic analyte?
A: Poor peak shape for ionizable compounds is often due to unwanted interactions between the analyte and the stationary phase. The addition of a mobile phase additive can significantly improve this.[8]
-
For acidic analytes (e.g., those with a carboxylic acid group): Adding a small amount of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of the analyte, leading to improved peak shape and resolution.[8]
-
For basic analytes: A small amount of a weak base, such as diethylamine (DEA) or triethylamine (TEA), can be used to improve peak shape.
Q3: Can I use a different solvent to dissolve my sample than the mobile phase?
A: Ideally, your sample should be dissolved in the mobile phase to ensure good peak shape and avoid precipitation on the column.[2] If your sample is not soluble in the mobile phase, you can use a stronger solvent, but be cautious. Injecting a sample in a much stronger solvent can cause the compound to precipitate at the column inlet when it mixes with the weaker mobile phase.[9] If you must use a different solvent, use the smallest possible volume of the alternative solvent.
Q4: What is an "additive memory effect" and how can I avoid it?
A: An additive memory effect occurs when additives (especially acidic or basic modifiers) from previous runs adsorb onto the chiral stationary phase and affect the current separation.[10] This is more common in isocratic separations and can impact the robustness and reproducibility of your method.[10] To avoid this, it is good practice to dedicate a column to a specific method or project.[10] If you must use the column for different methods, ensure a thorough flushing protocol is in place between methods.[10]
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section provides solutions to specific problems you might encounter during your chiral separation experiments.
Issue 1: Low or No Enantiomeric Resolution (Co-elution)
If your enantiomers are co-eluting or showing very poor resolution, several parameters can be adjusted.
Solution 1.1: Optimize the Mobile Phase
The composition of the mobile phase is a critical factor influencing selectivity.[1]
-
Adjust Solvent Strength: In normal-phase, altering the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) can have a significant impact. In reversed-phase, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Change the Organic Modifier: Switching the type of alcohol in normal-phase (e.g., from isopropanol to ethanol) or the organic solvent in reversed-phase can alter the selectivity.
-
Introduce Additives: For complex separations, adding a third component to the mobile phase, such as dichloromethane in a water/acetonitrile mixture, can enhance resolution for critical pairs.[1] Even changing the concentration of an additive like formic acid can not only improve separation but also reverse the elution order of the enantiomers.[1]
Solution 1.2: Modify the Column Temperature
Temperature plays a dual role in chiral separations, affecting both kinetics and thermodynamics.[11]
-
Decrease Temperature: Generally, lowering the temperature increases chiral selectivity by enhancing the weaker bonding forces responsible for chiral recognition.[4][6]
-
Increase Temperature: While often leading to decreased selectivity, higher temperatures can improve peak efficiency and shape.[4][6] In some cases, particularly with polysaccharide-based CSPs, increasing the temperature can lead to increased retention and separation factors, and even a reversal of the enantiomer elution order.[11][12]
Workflow for Temperature Optimization
Caption: A logical workflow for optimizing column temperature to enhance chiral separation.
Solution 1.3: Re-evaluate the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving chiral separation.[2] If mobile phase and temperature optimization fail, the chosen stationary phase may not be suitable for your analyte.
-
Polysaccharide-Based CSPs: These are the most widely used and are based on either cellulose or amylose.[1] The helical structure of amylose can sometimes separate enantiomers that co-elute on a cellulose-based column.[1]
-
Pirkle-Type, Macrocyclic Glycopeptide, and Cyclodextrin-Based CSPs: These offer different chiral recognition mechanisms and may be successful when polysaccharide columns are not.[1][4]
Issue 2: Poor Reproducibility
Inconsistent results from run to run can invalidate your data.
Solution 2.1: Ensure Column Equilibration
Chiral columns, especially those with complex stationary phases, may require longer equilibration times than standard reversed-phase columns.[6]
-
Equilibration Volume: Allow at least 10-20 column volumes of the new mobile phase to pass through the column before starting your analysis.[6]
-
CHIROBIOTIC™ Columns: These columns can take as long as 1-2 hours to fully equilibrate.[6]
Solution 2.2: Control Temperature Precisely
Small fluctuations in temperature can lead to shifts in retention time and selectivity. Maintain the column temperature to within ±1°C to ensure maximum reproducibility.[4][6]
Issue 3: Column Performance Degradation
A decline in resolution or peak shape over time can indicate a problem with the column itself.
Solution 3.1: Check for Column Contamination
Strongly adsorbed impurities from the sample can accumulate at the head of the column, leading to a loss of efficiency.[9]
-
Immobilized Columns: These are more robust and can often be flushed with strong solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to remove contaminants.[9]
-
Coated Columns: These are more delicate. Using harsh solvents can dissolve the chiral polymer, permanently damaging the column.[9] Always adhere to the manufacturer's guidelines for recommended cleaning solvents.
Solution 3.2: Verify Sample Preparation
Ensure that your sample is fully dissolved and free of particulate matter. Using a guard column can help protect the analytical column from contamination and extend its lifetime.[9]
Experimental Protocols
Protocol 1: Systematic Chiral Column and Mobile Phase Screening
Objective: To efficiently identify a suitable starting point for method development for a new chiral compound.
Methodology:
-
Column Selection: Choose 3-4 columns with different chiral stationary phases (e.g., one cellulose-based, one amylose-based, one Pirkle-type).
-
Mobile Phase Preparation: Prepare a set of mobile phases for normal-phase (e.g., Hexane/Isopropanol in 90/10 and 80/20 ratios) and reversed-phase (e.g., Acetonitrile/Water with 0.1% Formic Acid in 50/50 and 70/30 ratios).
-
Screening Execution:
-
Install the first column and equilibrate with the first mobile phase.
-
Inject a racemic standard of your analyte.
-
Run the analysis for approximately 30 minutes.
-
If separation is observed, proceed to optimization. If not, switch to the next mobile phase.
-
Repeat for all mobile phases with the first column.
-
Switch to the next column and repeat the mobile phase screening.
-
-
Data Evaluation: Compare the chromatograms to identify the column/mobile phase combination that provides the best initial separation (selectivity > 1.2) for further optimization.
Caption: A workflow for systematic screening of chiral columns and mobile phases.
Key Parameter Optimization: A Deeper Dive
Table 1: Influence of Key Parameters on Chiral Separations
| Parameter | Primary Effect | Secondary Effect | Typical Optimization Strategy |
| Chiral Stationary Phase (CSP) | Selectivity (α) | Retention, Peak Shape | Screen diverse CSP types (polysaccharide, Pirkle, etc.).[1][4] |
| Mobile Phase Composition | Selectivity (α) , Retention (k) | Peak Shape, Efficiency | Adjust solvent ratios, change solvent type, add acidic/basic modifiers.[1][8] |
| Temperature | Selectivity (α) , Retention (k) | Peak Efficiency, Viscosity | Typically, decrease for better selectivity; increase for better efficiency.[4][6][11] |
| Flow Rate | Retention (k), Efficiency | Backpressure | Lower flow rates often improve resolution in chiral separations.[4][6] |
| Additives/Buffers | Peak Shape, Selectivity | Retention | Use acidic additives for acidic compounds and basic additives for basic compounds.[8] |
References
-
Phenomenex Publishes Guide for Chiral Column Selection. (2012). Available at: [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]
-
On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2021). Crystal Growth & Design. Available at: [Link]
-
Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]
-
On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2021). National Institutes of Health. Available at: [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. Available at: [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. (2024). Chrom Tech, Inc. Available at: [Link]
-
Innovative Chiral Column Boosts Enantioselective HPLC Separations. (2023). LCGC International. Available at: [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Available at: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. Available at: [Link]
-
The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. Available at: [Link]
-
6 Top Chiral Chromatography Questions. (2020). Regis Technologies. Available at: [Link]
-
Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. (2021). Taylor & Francis Online. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Available at: [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). Molecules. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Biomedical Chromatography. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability problems of 1-(4-Ethylphenyl)ethanamine in solution
Welcome to the technical support center for 1-(4-Ethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.
Question 1: I've observed a decrease in the concentration of my this compound stock solution over a short period, even when stored at 2-8°C. What could be the cause?
A gradual loss of the active compound, even under refrigeration, often points to oxidative degradation or reaction with atmospheric components. Primary amines, such as this compound, are susceptible to oxidation, which can be accelerated by the presence of trace metal ions and exposure to oxygen.
Underlying Mechanism: The lone pair of electrons on the nitrogen atom makes the amine group a site for oxidation. This can lead to the formation of various degradation products, including imines, oximes, and further oxidized species. The reaction is often initiated by the formation of a radical cation.
Immediate Actions & Preventative Measures:
-
Inert Atmosphere: Before sealing the vial containing your solution, purge the headspace with an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation.
-
Solvent Purity: Use high-purity, degassed solvents for the preparation of your stock solutions. Solvents can contain dissolved oxygen and trace metal impurities that can catalyze oxidation.
-
Antioxidants: For long-term storage, consider the addition of a suitable antioxidant. Aromatic amine antioxidants or hindered phenols can be effective in scavenging free radicals that initiate the degradation process.[1] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your downstream applications.
Question 2: My solution of this compound has developed a yellow or brownish tint. Is this indicative of degradation?
Yes, a change in color is a strong indicator of chemical degradation. For phenethylamines, color formation is often associated with oxidation and the formation of polymeric impurities.
Causality: The formation of colored species can result from the oxidation of the aromatic ring or the amine group, leading to conjugated systems that absorb visible light.
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like HPLC-UV to analyze the discolored solution. Compare the chromatogram to that of a freshly prepared solution. The presence of new peaks or a decrease in the main peak area will confirm degradation.
-
Protect from Light: In addition to oxidation, photodegradation can also lead to the formation of colored impurities.[2][3] Store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Re-evaluate Storage Conditions: If the discoloration occurred at 2-8°C, consider storing your stock solution at a lower temperature, such as -20°C or -80°C, to slow down the degradation kinetics. However, you must first ensure the compound is soluble and stable in your chosen solvent at these temperatures.
Question 3: I am using this compound in a reaction with a carbonyl-containing compound (aldehyde or ketone), and I am getting inconsistent results. Could the stability of the amine be a factor?
Absolutely. The reaction of a primary amine with a carbonyl compound to form an imine (Schiff base) is highly dependent on the pH of the reaction medium.[4] If the pH is not controlled, the stability and reactivity of your amine will be compromised.
Mechanistic Insight:
-
Low pH: In highly acidic conditions, the amine will be protonated to form an ammonium salt. This protonated form is not nucleophilic and will not react with the carbonyl group.
-
High pH: In basic conditions, there may not be sufficient acid to catalyze the dehydration step in imine formation.
The optimal pH for imine formation is typically mildly acidic, around 4-5.
Protocol for Consistent Results:
-
Buffer the Reaction: Perform your reaction in a buffered solution to maintain a stable pH. An acetate buffer is a common choice for this pH range.
-
Monitor pH: Before adding your reagents, ensure the pH of your reaction mixture is within the optimal range.
-
Fresh Solutions: Always use freshly prepared solutions of this compound for reactions that are sensitive to its concentration and purity.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for a stock solution of this compound?
Based on supplier recommendations and general chemical principles, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C to -80°C (long-term) | Reduces the rate of thermal degradation.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation.[6] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and prevents leaching from the container.[2] |
| Solvent | High-purity, degassed solvent | Reduces exposure to oxygen and catalytic impurities. |
Which solvents are compatible with this compound?
This compound is soluble in many common organic solvents.[7] However, for stability, consider the following:
| Solvent Class | Examples | Compatibility Notes |
| Alcohols | Ethanol, Methanol | Generally good, but ensure they are anhydrous as water can participate in side reactions. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good for creating concentrated stock solutions. Use high-purity grades. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can form peroxides over time, which are potent oxidizing agents. Use freshly opened bottles or peroxide-free grades. |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally compatible, but check for potential reactivity in your specific application. |
| Aqueous Buffers | Phosphate, Acetate | Use is dependent on the desired pH. Buffers can help maintain a stable pH environment. |
This table provides general guidance. Always perform small-scale compatibility tests for your specific application.
How can I establish the degradation pathway of this compound in my specific formulation?
A forced degradation study is the most effective way to identify potential degradation products and establish degradation pathways.[8][9] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would typically encounter.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound in solution.[10][11]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and acetonitrile (HPLC grade)
-
Appropriate buffers (e.g., phosphate, acetate)
-
Photostability chamber
-
Heating oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[13]
Instrumentation:
-
HPLC system with a UV or PDA detector
Initial HPLC Conditions:
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 254 nm (or PDA scan) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject the samples from the forced degradation study. The method is considered specific if all degradation product peaks are well-resolved from the main peak and from each other.
-
Linearity: Prepare a series of dilutions of a standard solution and inject them to establish the linear range of the method.
-
Accuracy and Precision: Perform recovery studies and replicate injections to determine the accuracy and precision of the method.
-
Robustness: Make small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess its reliability.
Visualizing Degradation & Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Workflow for Stability Investigation
Caption: A systematic workflow for investigating and resolving stability issues.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. q1scientific.com [q1scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Amine Thermal Degradation [bre.com]
- 6. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Scaling Up 1-(4-Ethylphenyl)ethanamine Synthesis
As a Senior Application Scientist, I've designed this technical support guide to address the common and critical challenges encountered when scaling the synthesis of 1-(4-Ethylphenyl)ethanamine from the laboratory bench to a pilot plant. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
The synthesis of this compound, a valuable pharmaceutical intermediate, is most commonly achieved via the reductive amination of 4-ethylacetophenone. While straightforward at the lab scale, scaling this process introduces challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This guide provides practical solutions and in-depth explanations to navigate these complexities.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.
Issue 1: Low Conversion of 4-Ethylacetophenone
Question: We're scaling up our reductive amination of 4-ethylacetophenone using sodium borohydride and ammonium acetate, and we're seeing a significant drop in conversion compared to our lab-scale experiments. What are the likely causes and how can we fix this?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as equilibrium shifts. Let's break down the potential culprits:
-
Poor Imine Formation (The Equilibrium Problem): The first step of the reaction, the formation of the imine from 4-ethylacetophenone and ammonia (from ammonium acetate), is a reversible reaction that produces water.[1][2] In a larger reactor, inefficient water removal can shift the equilibrium back towards the starting materials, thus limiting the concentration of the imine available for reduction.
-
Solution:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene), consider using a Dean-Stark trap to physically remove water as it forms, driving the equilibrium forward.
-
Dehydrating Agents: While less ideal for large-scale operations due to stoichiometry and waste, the use of drying agents like molecular sieves can be effective.[1]
-
-
-
Ineffective Mixing: In a pilot plant reactor, inadequate agitation can lead to poor dispersion of reagents, especially if there are multiple phases. This can result in localized "hot spots" or areas of low reagent concentration, both of which will hinder the reaction rate.
-
Solution:
-
Optimize Agitation: Review the reactor's impeller design and agitation speed. Ensure you are in a turbulent mixing regime to promote homogeneity.
-
Baffling: Proper baffling in the reactor is crucial to prevent vortexing and ensure efficient top-to-bottom mixing.
-
-
-
Temperature Control Issues: The reaction is exothermic. Poor heat removal in a larger vessel can lead to an undesirable temperature increase. While this might initially increase the reaction rate, it can also promote side reactions or degradation of the product and reagents.
-
Solution:
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently.
-
Controlled Reagent Addition: Instead of adding the reducing agent all at once, a controlled, slow addition (dosing) can help manage the exotherm.
-
-
-
Reducing Agent Stability/Activity: Sodium borohydride can decompose, especially in acidic conditions or in the presence of water. The longer reaction times and potentially higher temperatures in a scaled-up process can lead to greater loss of the reducing agent before it can react with the imine.
-
Solution:
-
pH Control: Monitor and control the pH of the reaction mixture. Reductive aminations are often most effective in a weakly acidic environment (pH 5-7) to facilitate imine formation without significantly degrading the borohydride.[3]
-
Staged Addition: As mentioned, adding the borohydride in portions or via a continuous feed can maintain a more consistent concentration of the active reducing agent.
-
-
Issue 2: High Levels of Dialkylation Impurity
Question: Our pilot plant batch of this compound is showing a significant amount of the secondary amine impurity, N-(1-(4-ethylphenyl)ethyl)-1-(4-ethylphenyl)ethanamine. How can we minimize this?
Answer: The formation of a secondary amine is a common side reaction in reductive aminations, where the primary amine product reacts with another molecule of the ketone starting material.[4][5] This is particularly problematic when there is a high concentration of the ketone and a low concentration of the ammonia source.
-
Stoichiometry and Reagent Excess: The molar ratio of your ammonia source to the ketone is critical.
-
Solution:
-
Increase Ammonia Source: Use a larger excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This will increase the rate of the desired primary imine formation and statistically reduce the chance of the product amine reacting with the ketone.
-
-
-
Reaction Conditions: High temperatures and long reaction times can favor the formation of the dialkylated product.
-
Solution:
-
Optimize Temperature: Lowering the reaction temperature can help, though this may require a longer reaction time. A careful optimization study is needed.
-
Indirect (Stepwise) Reductive Amination: A very effective strategy is to separate the imine formation and reduction steps.[5][6]
-
First, react the 4-ethylacetophenone with the ammonia source, removing water to drive the formation of the imine.
-
Once the imine formation is complete (as monitored by a technique like in-situ IR), then add the reducing agent. This minimizes the time the product amine is in the presence of the ketone.
-
-
-
Issue 3: Presence of 1-(4-Ethylphenyl)ethanol Impurity
Question: We are observing the formation of 1-(4-ethylphenyl)ethanol, the alcohol resulting from the reduction of the starting ketone. Why is this happening and how can we prevent it?
Answer: The presence of the alcohol byproduct indicates that your reducing agent is reacting with the 4-ethylacetophenone starting material before it can form the imine.[7] This points to an issue with chemoselectivity.
-
Choice of Reducing Agent: Different reducing agents have varying abilities to selectively reduce imines over ketones.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent and can readily reduce both ketones and imines.[8] Its lack of selectivity is a common cause for this side reaction.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the protonated imine (iminium ion) over the ketone at mildly acidic pH.[3][8] However, its high toxicity (release of HCN gas in acidic conditions) makes it less desirable for pilot and industrial scale.
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is often the reagent of choice for large-scale reductive aminations.[2][5] It is less reactive than sodium borohydride and shows excellent selectivity for imines over ketones. It is also less sensitive to moisture and does not require strictly anhydrous conditions.
-
Catalytic Hydrogenation: Using a catalyst (e.g., Palladium on carbon, Raney Nickel) and hydrogen gas is a very atom-economical and "green" alternative.[1] This method often shows high selectivity for the imine. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and pyrophoric catalysts.
-
-
Solution:
-
Switch to a More Selective Reducing Agent: If you are using sodium borohydride, consider switching to sodium triacetoxyborohydride for improved selectivity.[2][5]
-
pH Control: If using a borohydride reagent, maintaining the pH in the optimal range (typically 5-7) is crucial. At lower pH, the ketone can become protonated and more susceptible to reduction.
-
Indirect Reductive Amination: As mentioned previously, forming the imine first and then adding the reducing agent can also mitigate this side reaction.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
-
Hydrogen Gas (if using catalytic hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. The pilot plant must be equipped with proper ventilation, intrinsically safe electronics, and pressure-rated reactors.[9]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Palladium on Carbon can ignite spontaneously on contact with air. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully after the reaction.
-
Borohydride Reagents: These reagents react with water and acids to produce hydrogen gas. The reaction should be quenched slowly and carefully in a well-ventilated area. Sodium cyanoborohydride is particularly hazardous as it can release highly toxic hydrogen cyanide gas under acidic conditions.[8]
-
Exothermic Reaction: As discussed, the reaction is exothermic. A robust cooling system and a plan for managing a potential thermal runaway (e.g., an emergency quenching system) are essential.
Q2: How can we monitor the reaction progress in real-time in a pilot plant reactor?
A2: Real-time monitoring is crucial for process control and is a core principle of Process Analytical Technology (PAT).[10][11]
-
In-situ FTIR or Raman Spectroscopy: These are powerful PAT tools.[10] A probe inserted into the reactor can monitor the disappearance of the ketone's carbonyl peak and the appearance of the product amine's characteristic peaks in real-time. This allows for precise determination of the reaction endpoint, preventing unnecessary heating or reagent use.
-
Automated Sampling and HPLC: An automated system can periodically draw a sample from the reactor, quench it, and inject it into an HPLC for rapid analysis of starting material, product, and impurities. This provides quantitative data on the reaction progress.
Q3: What are the most effective methods for purifying this compound at the pilot scale?
A3: The purification strategy will depend on the impurity profile.
-
Distillation: Given that this compound is a liquid, vacuum distillation is a highly effective method for removing non-volatile impurities and some closely boiling related substances.
-
Crystallization of a Salt: The product is a basic amine and can be readily converted to a salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. These salts are often crystalline solids and can be purified by recrystallization, which is an excellent method for removing isomeric and other structurally similar impurities. The free base can then be regenerated by treatment with a base.
-
Liquid-Liquid Extraction: A standard aqueous workup involving pH adjustment can remove acidic and basic impurities. For example, washing the organic solution of the crude product with a dilute acid will extract the desired amine into the aqueous phase, leaving non-basic impurities behind. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.
Q4: We are considering a switch to a continuous flow process. What are the main advantages for this synthesis?
A4: Continuous flow chemistry offers significant advantages for this type of reaction, especially at scale:
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, greatly reducing the risk associated with exothermic events or the use of hazardous reagents like hydrogen.[9]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange and mixing, leading to better temperature control, faster reaction rates, and often higher yields and purities.
-
Process Control and Automation: Flow systems are readily automated and can be integrated with PAT tools for precise control over reaction parameters (temperature, pressure, residence time, stoichiometry), leading to highly consistent product quality.[12]
Part 3: Visualizations and Protocols
Workflow Diagram: Decision-Making for Reductive Amination Scale-Up
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Process analytical technology - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
strategies for recycling the chiral resolving agent 1-(4-Ethylphenyl)ethanamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recycling of the chiral resolving agent, 1-(4-Ethylphenyl)ethanamine. The information presented herein is grounded in established chemical principles and practical, field-proven experience to ensure both scientific integrity and successful experimental outcomes.
I. Troubleshooting Guide: Common Issues in Recycling this compound
This section addresses specific challenges that may arise during the recovery and reuse of this compound. The question-and-answer format is designed to provide direct and actionable solutions.
Issue 1: Low Recovery Yield of the Resolving Agent
-
Question: After basification and extraction, the recovered yield of my this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low recovery yields are a common issue and can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:
-
Incomplete Liberation of the Amine: The primary reason for low yield is often incomplete deprotonation of the amine from its diastereomeric salt.[1][2] The pH of the aqueous layer must be sufficiently high to ensure the amine is in its free base form, which is soluble in the organic extraction solvent.
-
Causality: The diastereomeric salt is an ionic species, soluble in the aqueous phase. To extract it into an organic solvent, the amine must be neutralized to its free base form, which is less polar.
-
Solution:
-
pH Verification: Use a calibrated pH meter to confirm the aqueous layer is strongly basic, typically pH 12-14, after the addition of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] Litmus paper can be used for a quick check but a pH meter provides greater accuracy.
-
Sufficient Base: Ensure you are using a molar excess of a strong base. A common practice is to use a 10-20% aqueous solution of NaOH.
-
Adequate Mixing: After adding the base, stir the biphasic mixture vigorously for at least 30-60 minutes to ensure complete reaction.
-
-
-
Suboptimal Extraction Solvent and Procedure: The choice of solvent and the extraction technique are critical for efficiently transferring the free amine from the aqueous to the organic phase.
-
Causality: The partitioning of the amine between the two phases is governed by its relative solubility. An effective extraction solvent should have high solubility for the amine free base and be immiscible with water.
-
Solution:
-
Solvent Selection: While diethyl ether is a common choice, its high volatility can lead to losses. Consider using less volatile solvents like methyl tert-butyl ether (MTBE) or dichloromethane (DCM). Toluene can also be effective.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. For example, three extractions with 50 mL of solvent are more effective than one 150 mL extraction.
-
Emulsion Formation: If an emulsion forms at the interface, it can trap the product. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In some cases, allowing the mixture to stand for an extended period can also help.
-
-
-
Losses During Solvent Removal: A significant amount of the resolving agent can be lost during the evaporation of the extraction solvent.
-
Causality: this compound has a moderate boiling point, and co-distillation with the solvent can occur, especially under high vacuum or at elevated temperatures.
-
Solution:
-
Use a Rotary Evaporator: This allows for solvent removal under reduced pressure at a lower temperature.
-
Careful Monitoring: As the solvent volume decreases, monitor the process closely to avoid evaporating the product. Once the bulk of the solvent is removed, you can switch to a high vacuum pump to remove the final traces of solvent at room temperature.
-
-
-
Issue 2: Poor Enantiomeric Purity of the Recycled Resolving Agent
-
Question: My recycled this compound shows a decreased enantiomeric excess (ee). What could be causing this, and how can I prevent it?
-
Answer: A drop in enantiomeric purity indicates either incomplete separation of the diastereomeric salts or racemization of the resolving agent.
-
Incomplete Separation of Diastereomers: This is the most likely culprit.[5][6]
-
Causality: If the less soluble diastereomeric salt is not completely separated from the more soluble one during crystallization, the subsequent liberation of the amine will result in a mixture of enantiomers.
-
Solution:
-
Optimize Crystallization Conditions: The choice of solvent, temperature, and cooling rate are crucial for achieving good separation.[7] Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to maximize the solubility difference between the diastereomers.
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free amine.
-
Analytical Monitoring: Use chiral HPLC or NMR with a chiral shift reagent to analyze the enantiomeric purity of the resolving agent at each stage of the recycling process.
-
-
-
Racemization: While less common for this specific amine under standard recovery conditions, racemization can occur under harsh conditions.
-
Causality: Exposure to high temperatures or extreme pH for prolonged periods can potentially lead to racemization.
-
Solution:
-
Avoid Excessive Heat: During solvent evaporation and any potential distillation for purification, use the lowest possible temperature and pressure.
-
Minimize Exposure to Strong Acid/Base: While a strong base is needed to liberate the amine, do not prolong the contact time unnecessarily. Once the amine is extracted, proceed with the workup.
-
-
-
II. Frequently Asked Questions (FAQs)
1. What is the general principle behind recycling this compound?
The recycling process is based on the reversible formation of diastereomeric salts.[1][2] The chiral amine is used to resolve a racemic mixture, typically a carboxylic acid, by forming two diastereomeric salts with different solubilities. The less soluble salt is separated by crystallization. To recover the amine, the purified diastereomeric salt is treated with a base, which deprotonates the amine, liberating it as a free base that can be extracted into an organic solvent. The resolving agent used in the initial resolution (e.g., tartaric acid) remains in the aqueous layer as its salt.
2. Can I reuse the recovered this compound directly?
It is highly recommended to assess the purity of the recycled resolving agent before reuse.
-
Chemical Purity: Check for residual solvents or byproducts using techniques like NMR or GC-MS.
-
Enantiomeric Purity: Determine the enantiomeric excess (ee) using chiral HPLC or polarimetry.
If the purity meets the requirements of your resolution process, it can be reused directly. If not, further purification may be necessary.
3. What is the best method to purify the recovered this compound?
If the recovered amine is not sufficiently pure, vacuum distillation is the most common and effective purification method. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
4. How can I recover the resolving agent from the mother liquor?
The mother liquor from the initial crystallization contains the other diastereomeric salt. The amine can be recovered from this solution using the same basification and extraction procedure. This recovered amine will be the opposite enantiomer. In some industrial processes, this "unwanted" enantiomer can be racemized and recycled back into the process to improve the overall efficiency.[6]
III. Experimental Protocols
Protocol 1: Recovery of this compound from a Diastereomeric Salt
-
Dissolution: Dissolve the filtered diastereomeric salt in deionized water. The amount of water should be sufficient to fully dissolve the salt.
-
Basification: While stirring, slowly add a 2M solution of sodium hydroxide (NaOH) until the pH of the aqueous solution is greater than 12. A milky white emulsion of the free amine may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE). Perform the extraction three times, using a volume of solvent that is approximately one-third of the aqueous layer volume for each extraction.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. Be cautious not to overheat the sample.
-
Final Drying: Place the recovered amine under high vacuum to remove any remaining traces of solvent.
-
Purity Analysis: Determine the yield and check the chemical and enantiomeric purity of the recovered amine before reuse.
IV. Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Recovery Yield | Incomplete liberation of the amine | Ensure pH > 12 with a calibrated meter; use a molar excess of strong base. |
| Suboptimal extraction | Use an appropriate solvent (e.g., MTBE); perform multiple extractions. | |
| Losses during solvent removal | Use a rotary evaporator at low temperature; apply high vacuum for final drying. | |
| Poor Enantiomeric Purity | Incomplete separation of diastereomers | Optimize crystallization conditions; perform recrystallization of the salt. |
| Racemization | Avoid excessive heat and prolonged exposure to strong acids/bases. |
V. Diagrams
Caption: Workflow for the recycling of this compound.
VI. References
-
Wikipedia. Chiral resolution. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Santos, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. CrystEngComm, 16(36), 8447-8461. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10455-10473. [Link]
-
Patai, S. (Ed.). (2008). The Chemistry of the Amino Group. John Wiley & Sons.
-
chemeurope.com. Chiral resolution. [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Nabenhauer, F. P. (1942). U.S. Patent No. 2,276,508. Washington, DC: U.S. Patent and Trademark Office.
-
Gherasim, A., et al. (2011). REACTIVE EXTRACTION OF TARTARIC ACID. Chemistry Journal of Moldova, 6(2). [Link]
-
Kimble, A. N. (2019). Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel Psychoactive Substances (Doctoral dissertation, Florida International University). [Link]
-
Ten Hoeve, W., & Wynberg, H. (1998). EP Patent No. 0838448A1. European Patent Office.
-
Stohandl, J., & Silhan, J. (2018). EP Patent No. 3280701B1. European Patent Office.
-
Lam, C. H., & Chan, H. M. (2022). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Environmental Science and Pollution Research, 29(51), 77095-77108. [Link]
-
Leithe, W. (1932). U.S. Patent No. 2,833,823. Washington, DC: U.S. Patent and Trademark Office.
Sources
common pitfalls to avoid when working with chiral amines
Welcome to the technical support center for chiral amine applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with these critical building blocks. Chiral amines are foundational to the synthesis of numerous pharmaceuticals and fine chemicals, making the mastery of their handling and reaction essential for successful outcomes.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may arise during your experiments.
Table of Contents
-
Racemization: The Stereochemical Integrity Challenge
-
FAQ 1: My chiral amine is losing enantiomeric excess (ee) during reaction or work-up. What's happening and how can I prevent it?
-
FAQ 2: Can my purification method (e.g., chromatography) cause racemization?
-
-
Purification & Separation Complexities
-
FAQ 3: I'm struggling to separate enantiomers using diastereomeric salt crystallization. What are the key parameters to optimize?
-
FAQ 4: My kinetic resolution is inefficient, resulting in low yields and/or low ee. How can I troubleshoot this?
-
-
Analytical & Characterization Hurdles
-
FAQ 5: How do I accurately determine the enantiomeric excess of my chiral amine?
-
FAQ 6: I'm seeing unexpected peaks in my chiral HPLC analysis. What could be the cause?
-
-
Storage & Handling Best Practices
-
FAQ 7: What are the optimal conditions for storing chiral amines to ensure their long-term stability?
-
Racemization: The Stereochemical Integrity Challenge
Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, is a primary concern when working with chiral amines as it leads to a loss of the desired stereochemical information.[3][4]
FAQ 1: My chiral amine is losing enantiomeric excess (ee) during reaction or work-up. What's happening and how can I prevent it?
Answer: Loss of enantiomeric excess, or racemization, typically occurs through the formation of a planar, achiral intermediate, such as an imine or enamine.[3] Several factors can promote this unwanted process:
-
Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[3]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization.[3] Acids can protonate the amine, facilitating the formation of transient iminium ions, while bases can deprotonate the alpha-carbon, leading to an achiral enolate-like intermediate.
-
Solvent Effects: The choice of solvent can influence the stability of intermediates that lead to racemization. Protic solvents, for instance, can participate in proton transfer steps that facilitate racemization.[3]
-
Prolonged Reaction Times: The longer your chiral amine is exposed to conditions that can induce racemization, the greater the potential loss of enantiomeric purity.[3]
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Temperature | Conduct reactions at the lowest effective temperature. | Minimizes the thermal energy available to overcome the racemization barrier. |
| pH Control | Use the mildest possible acidic or basic conditions. Buffer the reaction mixture if necessary. | Avoids harsh pH extremes that can catalyze the formation of achiral intermediates.[5] |
| Solvent Choice | Screen a variety of aprotic solvents of differing polarities. | Aprotic solvents are less likely to participate in proton transfer mechanisms that can lead to racemization. |
| Reaction Time | Monitor the reaction closely and quench it as soon as it reaches completion. | Reduces the exposure time of the chiral amine to potentially racemizing conditions. |
Diagram: Racemization Pathway of a Chiral Amine
Caption: Base-catalyzed racemization via a planar intermediate.
FAQ 2: Can my purification method (e.g., chromatography) cause racemization?
Answer: Yes, under certain conditions, purification by chromatography can lead to racemization. The stationary phase of the chromatography column, particularly silica gel, can have acidic sites on its surface. These sites can interact with the chiral amine, potentially catalyzing on-column racemization, especially if the amine is sensitive to acid.
Troubleshooting Strategies:
-
Neutralize the Stationary Phase: For silica gel chromatography, you can add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica surface and minimize the risk of racemization.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Optimize Elution Speed: A faster flow rate can reduce the residence time of the chiral amine on the column, thereby decreasing the opportunity for on-column racemization. However, this may come at the cost of resolution.
-
Temperature Control: Running the column at a lower temperature can also help to suppress racemization.
Purification & Separation Complexities
The separation of enantiomers is a common and often challenging task in synthetic chemistry.
FAQ 3: I'm struggling to separate enantiomers using diastereomeric salt crystallization. What are the key parameters to optimize?
Answer: Diastereomeric salt crystallization is a powerful technique for resolving racemic amines, but its success is highly dependent on several factors.[6][7] The goal is to find conditions where the two diastereomeric salts have significantly different solubilities, allowing one to crystallize preferentially.[8]
Key Optimization Parameters:
| Parameter | Recommended Action | Rationale |
| Resolving Agent | Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, camphorsulfonic acid).[6][9] | The interaction between the chiral amine and the chiral acid determines the properties of the resulting diastereomeric salts. A different resolving agent can invert the relative solubilities.[9] |
| Solvent System | Experiment with a range of solvents with varying polarities and proticities.[9] Consider solvent mixtures. | The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[9] |
| Temperature | Optimize the crystallization temperature and cooling profile. | Solubility is temperature-dependent. A controlled cooling rate can improve crystal quality and selectivity. |
| Stoichiometry | Investigate using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). | This can sometimes be more effective by leveraging the solubility difference between one diastereomeric salt and the unreacted free amine.[10] |
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Preparation: In separate vials, dissolve the racemic amine and a selection of chiral resolving agents in a variety of solvents.
-
Salt Formation: Combine stoichiometric amounts of the amine and each resolving agent in the different solvents. Stir the mixtures, possibly with gentle warming, to ensure complete salt formation.[9]
-
Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Analysis: Isolate any crystalline material by filtration. Analyze both the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[9]
FAQ 4: My kinetic resolution is inefficient, resulting in low yields and/or low ee. How can I troubleshoot this?
Answer: Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[1] Inefficiency can stem from a low selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers.
Troubleshooting Strategies:
-
Catalyst/Reagent Choice: The choice of chiral catalyst or reagent is paramount. For enzymatic resolutions, screening different lipases or proteases is crucial.[11] For chemical resolutions, varying the chiral ligand or auxiliary is a key step.
-
Acylating Agent (for acylation reactions): The acylating agent should be chosen such that it does not react with the amine in the absence of the catalyst.[12]
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.[13] Lowering the temperature can sometimes increase selectivity.
-
Solvent: The solvent can influence the conformation of the transition state and thus the selectivity of the reaction.
-
Reaction Time/Conversion: For a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction to higher conversion will decrease the enantiomeric excess of the remaining starting material. It is often necessary to stop the reaction at less than 50% conversion to achieve high ee.
For processes where the unwanted enantiomer can be racemized in situ (dynamic kinetic resolution), the theoretical yield can approach 100%.[1]
Analytical & Characterization Hurdles
Accurate determination of enantiomeric purity is essential for validating the success of a synthesis or resolution.
FAQ 5: How do I accurately determine the enantiomeric excess of my chiral amine?
Answer: Several analytical techniques can be used to determine enantiomeric excess (% ee). The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[14]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and can be a good alternative to HPLC.[14]
-
Chiral Gas Chromatography (GC): This method is suitable for volatile amines or after derivatization to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used after converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[14][15][16][17] The resulting diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integrals corresponds to the enantiomeric ratio.[17]
Diagram: Analytical Workflow for % ee Determination
Caption: Workflow for selecting an appropriate analytical method.
FAQ 6: I'm seeing unexpected peaks in my chiral HPLC analysis. What could be the cause?
Answer: Unexpected peaks in a chiral HPLC chromatogram can arise from several sources:
-
Impurities: The sample may contain chemical impurities that are also chiral or achiral. It's good practice to run an initial analysis on a non-chiral column to assess the overall chemical purity.
-
Diastereomers: If your molecule has more than one stereocenter, you may be observing diastereomers, which can often be separated on a standard reverse-phase column.[18]
-
On-Column Racemization: As discussed in FAQ 2, the chiral amine may be racemizing on the column, which could manifest as peak broadening or the appearance of a shoulder on the main peak.
-
Column Contamination: The column may be contaminated from previous injections. A proper column flushing and regeneration procedure is recommended.[19]
-
Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting.[19] It is always best to dissolve the sample in the mobile phase itself.
Storage & Handling Best Practices
FAQ 7: What are the optimal conditions for storing chiral amines to ensure their long-term stability?
Answer: Proper storage is critical to maintain the chemical and stereochemical integrity of chiral amines.
-
Temperature: Many amines should be stored at cool temperatures (e.g., 2-8 °C) to minimize volatility and potential degradation.[20] Always consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.
-
Atmosphere: Amines can be sensitive to air and moisture. Many are hygroscopic and can absorb water from the atmosphere.[20] They can also react with carbon dioxide in the air. Therefore, it is best to store them under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.
-
Light: Some amines are light-sensitive and should be stored in amber vials or in the dark to prevent photodecomposition.
-
Container Material: Use containers made of compatible materials, such as glass or high-density polyethylene (HDPE), to avoid any reaction with the container itself.[20]
By being aware of these common pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can more effectively work with chiral amines, ensuring the integrity of their experiments and the quality of their results.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Purity Assessment of 1-(4-Ethylphenyl)ethanamine
For researchers, scientists, and drug development professionals, establishing the purity of chiral intermediates like 1-(4-Ethylphenyl)ethanamine is a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[1][2][3] We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into experimental design and data interpretation.
The core objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For a purity assessment, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any significant impurities, including process-related impurities and, critically for this molecule, the unwanted enantiomer.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of the primary analytical technique is the most critical decision in method development. For this compound, a volatile chiral amine, both HPLC and GC present viable options, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for purity analysis.[4][5] For a chiral compound like this compound, two separate HPLC methods are typically required: an achiral (reversed-phase) method for quantifying process-related impurities and a chiral method for determining the enantiomeric excess.
-
Gas Chromatography (GC): Given the volatility of this compound, GC is another strong candidate.[6][7] It often offers high efficiency and speed. The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and adsorption to the column.[7] This is typically mitigated by using deactivated columns or by derivatizing the amine.[6][8][9]
| Technique | Principle | Primary Use Case | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity. | Quantification of achiral purity and process-related impurities. | High resolution, robust, suitable for a wide range of impurities. | May not be suitable for highly volatile impurities. |
| Chiral HPLC | Separation of enantiomers using a Chiral Stationary Phase (CSP). | Determination of enantiomeric purity/excess. | Direct separation of enantiomers, highly accurate and precise.[4][10] | CSPs can be expensive; method development can be complex.[11] |
| Gas Chromatography (GC-FID/MS) | Separation based on volatility and boiling point. | Quantification of achiral purity and volatile impurities. | High sensitivity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile impurities; amines may require derivatization to prevent peak tailing. |
The Blueprint for Reliability: Method Validation Workflow
A robust analytical method is built on the foundation of a thorough validation process. The workflow, guided by the ICH Q2(R1) guideline, ensures that the method is reliable, reproducible, and fit for purpose.[1][3][12]
Caption: Workflow for establishing method specificity through forced degradation studies.
Comparative Validation Data: A Case Study
To illustrate the performance of different methods, we present hypothetical but realistic validation data for two HPLC methods: a reversed-phase method for achiral purity and a chiral method for enantiomeric purity.
Method A: Achiral Purity by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Method B: Enantiomeric Purity by Chiral HPLC
-
Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm. Polysaccharide-based CSPs are highly effective for resolving a wide range of racemates, including primary amines. [4][13]* Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v). A basic additive like diethylamine is crucial for obtaining good peak shape and resolution for basic analytes on many CSPs. [10]* Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Summary of Validation Results
| Validation Parameter | Method A (Achiral RP-HPLC) | Method B (Chiral HPLC) | ICH Acceptance Criteria |
| Specificity | Peak purity index > 0.999 for all stressed samples. No interference at the main peak retention time. | Baseline resolution (Rs > 2.0) between enantiomers. | Method must be selective for the analyte. |
| Linearity (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Range (% of nominal) | 1 - 150 µg/mL | 0.1 - 2.0% of nominal (for unwanted enantiomer) | Varies based on application. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.45% | 1.2% | ≤ 2% |
| Precision (Intermediate, %RSD) | 0.68% | 1.8% | ≤ 2% |
| LOD (µg/mL) | 0.3 µg/mL | 0.05% of nominal | Reportable value |
| LOQ (µg/mL) | 1.0 µg/mL | 0.1% of nominal | Must be precise and accurate. |
| Robustness | No significant impact on results from minor changes in flow rate, mobile phase composition, or temperature. | No significant impact on resolution from minor changes in flow rate or mobile phase composition. | System suitability criteria must be met. |
Experimental Protocols
Protocol 1: Linearity Assessment (Method A)
-
Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in mobile phase to prepare a 1.0 mg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. A typical range would be from the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Injection: Inject each standard in triplicate into the equilibrated HPLC system.
-
Data Analysis: Plot the average peak area against the concentration for each standard.
-
Evaluation: Perform a linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999.
Protocol 2: Accuracy by Spike/Recovery (Method A)
-
Sample Preparation: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples using the validated method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Evaluation: The mean recovery at each level should fall within the range of 98.0% to 102.0%.
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a dual HPLC approach is recommended.
-
A validated reversed-phase HPLC method is indispensable for the accurate quantification of process-related impurities and overall achiral purity. Its robustness and high-resolving power make it ideal for routine quality control.
-
A validated chiral HPLC method is mandatory for controlling the stereochemical purity of the material. Given that enantiomers can have vastly different physiological effects, precise quantification of the unwanted enantiomer is a critical safety and quality attribute. [4] While GC can be a faster technique for volatile compounds, the challenges associated with analyzing basic amines and its inability to handle non-volatile impurities make HPLC the more versatile and robust choice for comprehensive purity testing in a regulated drug development environment. The validation data, whether generated for HPLC or GC, must provide a high degree of assurance that the method is suitable for its intended purpose, consistently delivering reliable results.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Comparative Analysis of Synthetic Pathways to 1-(4-Ethylphenyl)ethanamine: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the production of chiral amines is a cornerstone of innovation. These molecules are pivotal building blocks for a vast array of biologically active compounds. Among them, 1-(4-Ethylphenyl)ethanamine stands as a significant intermediate. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile chiral amine, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each pathway, supported by experimental data and established protocols.
Introduction to this compound
This compound, a chiral primary amine, is a valuable synthon in organic chemistry. Its structural motif is found in various pharmacologically active molecules, making its efficient and stereoselective synthesis a topic of considerable interest. The presence of a stereocenter necessitates synthetic strategies that can deliver high enantiomeric purity, a critical factor for therapeutic efficacy and safety. This guide will compare and contrast classical and modern approaches to its synthesis, focusing on reductive amination, the Leuckart reaction, biocatalytic transamination, and the use of chiral auxiliaries.
Comparative Overview of Synthetic Pathways
The synthesis of this compound predominantly starts from the readily available prochiral ketone, 4-ethylacetophenone. The choice of synthetic route is often a trade-off between factors such as yield, enantioselectivity, cost, scalability, and environmental impact.
| Synthetic Pathway | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantio-/Diastereo-selectivity | Key Advantages | Key Disadvantages |
| Classical Reductive Amination | 4-Ethylacetophenone | NH₃, H₂, Metal Catalyst (e.g., Raney Ni) or Hydride Reductants (e.g., NaBH₄) | Good to Excellent | Racemic (without chiral modifiers) | Cost-effective, scalable, well-established. | Produces a racemic mixture requiring resolution, harsh conditions for some methods. |
| Leuckart Reaction | 4-Ethylacetophenone | Ammonium formate or Formamide | Moderate to Good | Racemic | Inexpensive reagents, one-pot procedure. | High temperatures required, formation of formylated byproducts, moderate yields.[1] |
| Biocatalytic Transamination | 4-Ethylacetophenone | ω-Transaminase (ω-TA), Amine Donor (e.g., Isopropylamine) | Good to Excellent | Excellent (>99% ee) | High enantioselectivity, mild reaction conditions, environmentally benign.[2][3] | Enzyme cost and stability can be a factor, potential product inhibition.[2] |
| Asymmetric Synthesis via N-tert-Butanesulfinyl Imine | 4-Ethylacetophenone | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄, NaBH₄ | Good | High (d.r. >95:5) | High diastereoselectivity, reliable and predictable stereochemical outcome, mild cleavage of auxiliary.[4][5][6][7][8] | Stoichiometric use of a chiral auxiliary, additional protection/deprotection steps. |
| Catalytic Asymmetric Hydrogenation | Pre-formed Imine of 4-Ethylacetophenone | Chiral Metal Catalyst (e.g., Ir, Rh, Fe complexes), H₂ | Excellent | Excellent (>95% ee) | High atom economy, high yields and enantioselectivity, suitable for large-scale production.[9][10][11] | Cost of precious metal catalysts and chiral ligands, requires specialized equipment for high-pressure hydrogenation. |
In-Depth Analysis of Synthetic Pathways
Classical Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine.[12][13] In its simplest form, the reaction of 4-ethylacetophenone with ammonia in the presence of a reducing agent will yield this compound.
Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine intermediate is subsequently reduced to the final amine.
Workflow:
Caption: Classical Reductive Amination Workflow.
Experimental Protocol (Representative): A solution of 4-ethylacetophenone in methanol is treated with an excess of ammonia. A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature.[12] After the reaction is complete, the solvent is removed, and the product is isolated and purified by distillation after an acidic workup to remove unreacted ketone and a basic workup to isolate the free amine.
Discussion: This method is robust and widely used for producing racemic amines. The primary drawback is the lack of stereocontrol, necessitating a subsequent resolution step to separate the enantiomers, which reduces the overall yield of the desired enantiomer to a theoretical maximum of 50%.
The Leuckart Reaction
The Leuckart reaction is a specific type of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1]
Mechanism: The reaction mechanism involves the formation of an N-formyl derivative from the intermediate imine, which is then hydrolyzed to the primary amine.[1] When ammonium formate is used, it dissociates into ammonia and formic acid, which then participate in the reaction.[1]
Workflow:
Caption: Leuckart Reaction Workflow.
Experimental Protocol (Representative): 4-Ethylacetophenone is heated with an excess of ammonium formate at a temperature of 160-185 °C for several hours.[14] After cooling, the mixture is treated with hydrochloric acid to hydrolyze the intermediate formamide. The solution is then made basic to liberate the free amine, which is subsequently extracted and purified by distillation.
Discussion: The Leuckart reaction is a cost-effective one-pot synthesis. However, it requires high reaction temperatures and can result in the formation of byproducts.[1] Similar to classical reductive amination, this method produces a racemic mixture. An optimized procedure for the related acetophenone suggests that controlling the reaction temperature and the amount of reagents can significantly improve the yield.[14]
Biocatalytic Transamination
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild conditions.[2][3] ω-Transaminases (ω-TAs) are particularly effective for the synthesis of chiral amines from prochiral ketones.[15]
Mechanism: ω-TAs utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate. The reaction is reversible, and the equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).
Workflow:
Caption: Biocatalytic Transamination Workflow.
Experimental Protocol (Representative): In a buffered aqueous solution, 4-ethylacetophenone is incubated with an appropriate (R)- or (S)-selective ω-transaminase, the PLP cofactor, and an amine donor like isopropylamine.[2] The reaction may be run in the presence of a co-solvent like DMSO to improve substrate solubility.[2][16] The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) until completion. The product is then extracted from the aqueous phase and purified.
Discussion: The primary advantage of this method is its exceptional enantioselectivity, often exceeding 99% ee.[3] It represents a green and sustainable approach to chiral amine synthesis. Challenges include potential substrate and product inhibition of the enzyme, which can be mitigated by strategies such as in situ product removal.[2] The cost and availability of suitable transaminases can also be a consideration, although a growing number of commercial enzymes are becoming available.
Asymmetric Synthesis via N-tert-Butanesulfinyl Imine
The use of chiral auxiliaries provides a reliable method for stereocontrolled synthesis. Ellman's auxiliary, tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines.[7][8]
Mechanism: 4-Ethylacetophenone is condensed with an enantiopure tert-butanesulfinamide (either (R) or (S)) to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a hydride reagent to the imine double bond. The chiral auxiliary is subsequently removed under mild acidic conditions.[6]
Workflow:
Caption: Asymmetric Synthesis using a Chiral Auxiliary.
Experimental Protocol (Representative): A mixture of 4-ethylacetophenone, (R)- or (S)-tert-butanesulfinamide, and titanium(IV) ethoxide as a Lewis acid and dehydrating agent is heated in an anhydrous solvent like THF to form the N-tert-butanesulfinyl imine.[4] The reaction mixture is then cooled, and a solution of sodium borohydride is added to reduce the imine. After quenching the reaction, the resulting sulfinamide is isolated and then treated with HCl in methanol to cleave the auxiliary and afford the desired chiral amine hydrochloride, which can be neutralized to the free amine.[4]
Discussion: This method offers high diastereoselectivity and provides a predictable route to either enantiomer of the target amine depending on the choice of the auxiliary. The one-pot procedure described in the literature enhances its practicality.[4] The main drawback is the stoichiometric use of the chiral auxiliary, which can be expensive, although it can often be recovered and recycled.
Conclusion
The synthesis of this compound can be accomplished through a variety of pathways, each with a distinct profile of advantages and disadvantages. For large-scale production where cost is a primary driver and a racemic product is acceptable for subsequent resolution, classical reductive amination or the Leuckart reaction remain viable options. However, for the direct synthesis of enantiomerically pure this compound, modern methods are far superior.
Biocatalytic transamination stands out as an environmentally friendly and highly enantioselective method, particularly suited for pharmaceutical applications where high purity is paramount. The use of N-tert-butanesulfinyl imines offers a robust and predictable route with excellent stereocontrol, making it a valuable tool in a research and development setting. Catalytic asymmetric hydrogenation, while requiring specialized equipment and catalysts, provides a highly efficient and atom-economical pathway for industrial-scale synthesis.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, enantiomeric purity, cost constraints, and available resources. This guide provides the foundational knowledge for making an informed decision in the synthesis of this important chiral amine.
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A Comparative Guide to the Performance of 1-(4-Ethylphenyl)ethanamine in Different Solvent Systems
Introduction: The Critical Role of the Solvent Environment
1-(4-Ethylphenyl)ethanamine is a chiral primary amine that serves as a versatile intermediate and resolving agent in the synthesis of complex, high-value molecules within the pharmaceutical and agrochemical industries.[1] The performance, stability, and stereochemical integrity of this crucial building block are inextricably linked to its immediate chemical environment—the solvent system. The choice of solvent can dictate the success of a synthetic step, the efficiency of a purification process, and the shelf-life of the material itself. An inappropriate solvent can lead to poor solubility, accelerated degradation, or catastrophic loss of enantiomeric purity through racemization.
This guide provides an in-depth technical assessment of this compound's performance across a spectrum of common laboratory and industrial solvents. We will move beyond simple solubility charts to explore the nuanced interplay between the solvent's properties and the amine's chemical and stereochemical stability. The experimental protocols herein are designed to be self-validating, providing researchers and process chemists with a robust framework for making informed, data-driven decisions on solvent selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 147116-33-4 (Racemic) | [2][3] |
| Molecular Formula | C₁₀H₁₅N | [4] |
| Molecular Weight | 149.23 g/mol | [4] |
| Appearance | Liquid / Solid | [2] |
| LogP | 2.43 | [2] |
| pKa (Predicted) | ~10.0 | [5] |
Part 1: Solubility Profile Assessment
Expertise & Experience: Beyond "Like Dissolves Like"
The solubility of an amine is governed by a balance of intermolecular forces. For this compound, this involves the non-polar ethylphenyl group, which favors dissolution in non-polar or moderately polar solvents, and the primary amine group (-NH₂), which can engage in hydrogen bonding with protic solvents.[6] Furthermore, as a base, its solubility in aqueous systems is highly pH-dependent; protonation of the amine by an acid forms an ammonium salt, which is significantly more water-soluble than the free base.[7][8][9]
Our selection of solvents for this assessment covers the full polarity spectrum to provide a comprehensive profile:
-
Non-Polar: Toluene, Heptane
-
Polar Aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol (MeOH), Water
Experimental Protocol: Quantitative Solubility Determination
This protocol employs a simple, gravimetric method to determine solubility at ambient temperature.
-
Preparation: Add an excess amount (e.g., ~500 mg) of this compound to a 4 mL vial containing a small magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of the chosen solvent to the vial.
-
Equilibration: Seal the vial and stir the suspension vigorously at a constant ambient temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, cease stirring and allow the undissolved solid to settle for at least 2 hours.
-
Sampling: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a pre-weighed syringe fitted with a 0.45 µm PTFE filter to avoid transferring any solid.
-
Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed glass vial. Remove the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Calculation: The solubility (in mg/mL) is the final weight of the residue in the vial.
Diagram: Solubility Assessment Workflow
Caption: Workflow for quantitative solubility determination.
Data Summary: Solubility in Selected Solvents
The following data is illustrative, based on established principles of amine solubility. Actual experimental values should be determined using the protocol above.
Table 2: Comparative Solubility of this compound at 25°C
| Solvent System | Solvent Type | Predicted Solubility | Rationale / Notes |
| Heptane | Non-Polar | Sparingly Soluble | The non-polar alkyl chain has affinity, but the polar amine group limits solubility. |
| Toluene | Non-Polar (Aromatic) | Soluble | π-π interactions between aromatic rings enhance solubility compared to heptane. |
| Dichloromethane | Polar Aprotic | Very Soluble | Good balance of polarity to dissolve both parts of the molecule. |
| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that effectively solvates the amine. |
| Methanol | Polar Protic | Very Soluble | Hydrogen bonding between methanol and the amine group leads to high solubility. |
| Water | Polar Protic | Insoluble | The large, non-polar ethylphenyl group dominates, making it insoluble in neutral water.[6] |
| 0.1 M HCl (aq) | Aqueous Acid | Very Soluble | Forms a water-soluble ammonium chloride salt.[7][9] |
Part 2: Chemical Stability Under Stress
Expertise & Experience: Probing for Inherent Liabilities
Primary amines are susceptible to degradation, primarily through oxidation, which can lead to the formation of imines, oximes, or other impurities.[10] The rate and pathway of degradation are highly dependent on the solvent, temperature, and the presence of initiators like light, acid, base, or oxidizing agents.[11][12] A forced degradation study is essential to predict potential stability issues and to develop appropriate storage and handling procedures.[13]
Experimental Protocol: Forced Degradation Study
This protocol uses HPLC-UV to quantify the parent amine after exposure to various stress conditions. An LC-MS analysis is recommended for identifying degradation products.[13]
-
Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: For each condition, mix 1.0 mL of the stock solution with 1.0 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Control: The solvent used for the stressor (e.g., Water)
-
-
Incubation:
-
Neutralization & Dilution: After incubation, cool the hydrolytic samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the HPLC mobile phase and analyze immediately. Calculate the percentage of the parent amine remaining relative to the t=0 sample.
Diagram: Chemical Stability Study Workflow
Caption: Workflow for the forced degradation study.
Data Summary: Illustrative Stability Profile
Table 3: Stability of this compound Under Forced Degradation
| Stress Condition | Solvent System | % Parent Amine Remaining (Illustrative) | Expected Outcome / Rationale |
| Hydrolytic (Acid) | 0.1 M HCl / Water | > 98% | Amines are generally stable to acid hydrolysis. Salt formation protects the amine. |
| Hydrolytic (Base) | 0.1 M NaOH / Water | > 98% | The C-N bond is robust; minimal degradation is expected under these conditions. |
| Oxidative | 3% H₂O₂ / Water | < 80% | Primary amines are susceptible to oxidation. Significant degradation is anticipated.[10] |
| Thermal (Control) | Water | > 99% | The molecule is expected to be thermally stable in neutral solution at 80°C. |
Part 3: Stereochemical Stability and Racemization
Expertise & Experience: Protecting Chiral Integrity
For a chiral amine, maintaining stereochemical integrity is paramount. Racemization, the process of converting an enantiomerically pure or enriched compound into a 1:1 mixture of both enantiomers, leads to a total loss of chiral value. This process is often catalyzed by a base in a polar aprotic solvent.[14] The mechanism involves the deprotonation of the benzylic proton (the proton on the carbon bearing the amine group), forming a transient, planar, and achiral carbanion or imine intermediate. Reprotonation can then occur from either face, leading to racemization. Polar aprotic solvents like DMSO are particularly effective at solvating the cation of the base, enhancing its reactivity and promoting racemization.[14]
Experimental Protocol: Racemization Assessment
This protocol monitors the enantiomeric excess (% ee) of an optically enriched sample over time using chiral HPLC.
-
Sample Preparation: Prepare separate solutions of enantiomerically enriched (e.g., >99% ee (R)-isomer) this compound at a concentration of ~10 mg/mL in the following solvent systems:
-
System A (Non-Polar Control): Toluene
-
System B (Polar Protic Control): Methanol
-
System C (Polar Aprotic): DMSO
-
System D (Worst-Case): DMSO with a catalytic amount of powdered potassium hydroxide (KOH) (~0.01 equivalents).[14]
-
-
Incubation: Store all solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate any potential racemization.
-
Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., t=0, 2h, 8h, 24h).
-
Analysis: Immediately dilute the aliquot in the chiral HPLC mobile phase and inject. Determine the peak areas for the (R) and (S) enantiomers.
-
Calculation: Calculate the enantiomeric excess (% ee) at each time point using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Analytical Method: Chiral HPLC
-
Column: Chiral Stationary Phase (CSP) suitable for amines (e.g., a polysaccharide-based column like Chiralpak AD or a cyclofructan-based column).
-
Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
Diagram: Racemization Study Workflow
Caption: Workflow for assessing stereochemical stability.
Data Summary: Predicted Racemization Rates
Table 4: Comparative Stereochemical Stability (% ee) at 60°C
| Solvent System | Base | % ee at t=0 | % ee at t=24h (Predicted) | Rationale |
| Toluene | None | 99.5 | 99.5 | Racemization is negligible in non-polar solvents without a strong base. |
| Methanol | None | 99.5 | 99.4 | Protic solvents are poor media for base-catalyzed racemization. |
| DMSO | None | 99.5 | 99.0 | Slow racemization may occur at elevated temperatures in polar aprotic solvents. |
| DMSO | KOH | 99.5 | < 10 | Rapid racemization is expected due to the combination of a strong base and a polar aprotic solvent.[14] |
Overall Comparison and Recommendations
Table 5: Consolidated Performance Summary of this compound
| Solvent | Type | Solubility | Chemical Stability | Stereochemical Stability | Recommended Use Case |
| Heptane/Toluene | Non-Polar | Moderate | High | Excellent | Long-term storage, reactions requiring non-polar conditions. |
| Methanol | Polar Protic | Very High | High | Excellent | Reactions with polar reagents, salt formations, recrystallizations. |
| DCM/ACN | Polar Aprotic | High | Moderate | Good | General reaction solvent, chromatography. Avoid strong bases if chirality is critical. |
| DMSO | Polar Aprotic | High | Moderate | Poor (with base) | Avoid for storage or reactions of chiral material, especially with base. Useful for deliberate racemization of unwanted enantiomers.[14] |
| Water (Acidic) | Aqueous | Very High | High | Excellent | Extractions, aqueous phase reactions. |
Authoritative Grounding & Final Recommendations:
-
For Long-Term Storage: To maximize both chemical and stereochemical stability, this compound should be stored neat or as a solution in a non-polar solvent like Toluene or Heptane at reduced temperatures.
-
For Synthetic Reactions: Methanol and Dichloromethane are excellent general-purpose solvents offering high solubility. However, if a reaction requires a strong base and the preservation of stereochemistry is critical, a switch to a non-polar or polar protic solvent is strongly advised to mitigate the risk of racemization.
-
For Racemization/Recycling: To racemize an unwanted enantiomer for recycling, the combination of a polar aprotic solvent like DMSO and a catalytic amount of a strong base (e.g., KOH) at elevated temperatures is highly effective.[14][16]
-
For Analysis: Chiral HPLC or SFC are the methods of choice for determining enantiomeric purity. Mobile phase selection is critical and should be optimized to achieve baseline resolution.
By understanding these solvent-dependent behaviors, researchers and drug development professionals can unlock the full potential of this compound, ensuring its robust performance from the laboratory bench to full-scale manufacturing.
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A Guide to the Cross-Validation of Experimental Results for 1-(4-Ethylphenyl)ethanamine with Published Data
Introduction: The Imperative of Rigorous Validation for Novel Compounds
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. 1-(4-Ethylphenyl)ethanamine, a chiral primary amine, represents a valuable building block in medicinal chemistry. However, a comprehensive and publicly accessible dataset of its analytical and physical properties is notably scarce. This guide addresses this critical gap by providing a framework for the in-house generation and cross-validation of experimental data for this compound.
For researchers and scientists, particularly those in drug development, the integrity of their foundational chemical data is non-negotiable. This guide is structured to provide not just the "what" and "how," but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to the characterization of this important molecule. We will detail the necessary experimental protocols and then, in the absence of extensive direct public data, we will conduct a comparative analysis with the well-characterized, structurally analogous compound, 1-phenylethanamine. This comparative approach allows for a logical and scientifically sound validation of in-house generated data.
The Synthetic Pathway: From Ketone to Chiral Amine
The most common and efficient route to synthesize this compound is through the reductive amination of its corresponding ketone precursor, 1-(4-ethylphenyl)ethanone. This transformation is a cornerstone of amine synthesis and can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents. The choice of method can influence the yield and purity of the final product, making a thorough characterization of the starting material and final amine essential.
Experimental Protocols: A Step-by-Step Guide to Data Acquisition
The following protocols outline the standard procedures for obtaining the necessary analytical and physical data for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
1. Synthesis via Reductive Amination (Illustrative)
A common laboratory-scale synthesis involves the reaction of 1-(4-ethylphenyl)ethanone with an ammonia source and a reducing agent. For instance, the Leuckart reaction, which utilizes formamide or ammonium formate, is a classic method for this transformation. Alternatively, catalytic reductive amination using hydrogen gas and a metal catalyst (e.g., Palladium on carbon) offers a cleaner, more modern approach. The choice of a chiral catalyst or resolving agent is crucial for obtaining enantiomerically pure forms of the amine.
2. Physical Property Determination
-
Boiling Point: The boiling point is a fundamental physical property that is highly sensitive to purity.
-
Protocol: A small amount of the purified amine is placed in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.
-
Rationale: Impurities can either elevate or depress the boiling point and often result in a boiling range rather than a sharp point.
-
-
Density: Density is another key physical constant.
-
Protocol: A calibrated pycnometer is filled with the sample at a constant temperature (e.g., 20°C), and the mass is accurately measured. The density is calculated by dividing the mass by the volume of the pycnometer.
-
Rationale: The density of a pure substance is constant at a given temperature and can be used for identification and purity assessment.
-
-
Refractive Index: The refractive index is a measure of how light propagates through the substance.
-
Protocol: A few drops of the sample are placed on the prism of a calibrated refractometer. The refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
Rationale: This is a rapid and non-destructive method for assessing purity. The value is highly sensitive to even small amounts of impurities.
-
3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS). The spectrum is acquired on a high-field NMR spectrometer.
-
¹³C NMR Protocol: The same sample is used to acquire the ¹³C NMR spectrum.
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and their chemical environment. For chiral amines, the use of chiral shift reagents can allow for the differentiation of enantiomers.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The IR spectrum is then recorded.
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine, characteristic N-H stretching and bending vibrations are expected.
-
-
Mass Spectrometry (MS):
-
Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion. Electron ionization (EI) is a common method for fragmentation analysis.
-
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
-
Data Visualization Workflow
The following diagram illustrates the logical workflow for the in-house validation and cross-comparison of experimental data for this compound.
Caption: Workflow for Experimental Data Validation.
Comparative Analysis: Cross-Validation with Published Data for 1-Phenylethanamine
Given the limited availability of published data for this compound, a robust validation can be achieved by comparing our in-house experimental results with the well-documented data for its close structural analog, 1-phenylethanamine. The primary difference between these two molecules is the presence of an ethyl group at the para position of the phenyl ring in our target compound. This substitution is expected to have predictable effects on the physical and spectroscopic properties.
Table 1: Comparison of Physical Properties
| Property | 1-Phenylethanamine (Published Data) | This compound (Hypothetical In-House Data) | Expected Difference and Rationale |
| Boiling Point | 187 °C[1][2][3] | ~210-215 °C | Increased due to higher molecular weight and stronger van der Waals forces from the ethyl group. |
| Density | 0.94 g/mL[2] | ~0.93-0.95 g/mL | Minor change expected, as the added ethyl group increases both mass and volume. |
| Refractive Index | 1.527[1][3] | ~1.525-1.529 | Minimal change expected, as the overall electronic nature of the aromatic system is similar. |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Method | 1-Phenylethanamine (Published Data/Expected Peaks) | This compound (Hypothetical In-House Data) | Expected Similarities and Differences |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H, Ar-H), ~4.1 ppm (q, 1H, CH-NH₂), ~1.4 ppm (d, 3H, CH₃), ~1.5 ppm (s, 2H, NH₂)[4][5][6] | ~7.1-7.3 ppm (m, 4H, Ar-H), ~4.1 ppm (q, 1H, CH-NH₂), ~2.6 ppm (q, 2H, Ar-CH₂), ~1.4 ppm (d, 3H, CH-CH₃), ~1.2 ppm (t, 3H, CH₂-CH₃), ~1.5 ppm (s, 2H, NH₂) | Similarities: Chemical shifts and splitting patterns for the benzylic proton (CH-NH₂) and its adjacent methyl group. Differences: Presence of signals for the ethyl group (a quartet and a triplet) and a different integration and splitting pattern for the aromatic protons. |
| ¹³C NMR | ~146 ppm (Ar-C), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~126 ppm (Ar-CH), ~51 ppm (CH-NH₂), ~25 ppm (CH₃)[7][8][9] | ~145 ppm (Ar-C), ~143 ppm (Ar-C-Et), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~51 ppm (CH-NH₂), ~28 ppm (Ar-CH₂), ~25 ppm (CH-CH₃), ~15 ppm (CH₂-CH₃) | Similarities: Chemical shifts for the CH-NH₂ and its adjacent methyl carbon. Differences: Presence of two additional signals for the ethyl group and an additional quaternary aromatic carbon signal. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, two bands for primary amine), ~1600 (N-H bend), ~3030 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch)[10][11][12] | ~3300-3400 (N-H stretch), ~1600 (N-H bend), ~3030 (Ar C-H stretch), ~2850-2970 (Aliphatic C-H stretch) | High Similarity: The IR spectra are expected to be very similar, as the primary amine and aromatic functionalities dominate. The C-H stretching region will show a slightly stronger aliphatic character due to the ethyl group. |
| Mass Spec (m/z) | Molecular Ion (M⁺): 121. Base Peak: 106 (M-15, loss of CH₃)[10][13][14] | Molecular Ion (M⁺): 149. Base Peak: 134 (M-15, loss of CH₃) | Similarities: The fragmentation pattern is expected to be dominated by the loss of the methyl group alpha to the nitrogen (α-cleavage). Differences: The molecular ion and all fragment ions will be shifted by 28 mass units (the mass of the ethyl group minus two hydrogens for the phenyl substitution). |
The cross-validation of in-house experimental data with published data for analogous compounds is a powerful strategy, especially when comprehensive data for the target molecule is unavailable. The presented guide provides a robust framework for the synthesis, purification, and characterization of this compound. By following the detailed protocols and conducting a thorough comparative analysis as outlined, researchers can confidently establish a validated data profile for this important chemical entity. This rigorous approach ensures the reliability of foundational data, which is crucial for the success of subsequent research and development endeavors.
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1-Phenylethanamine Physical Properties. Chemsrc.com. Accessed January 14, 2026. [Link]
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Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate. Accessed January 14, 2026. [Link]
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1-(4-Ethylphenyl)ethanone Physical Properties. ChemBK. Accessed January 14, 2026. [Link]
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1-Phenylethylamine. Wikipedia. Accessed January 14, 2026. [Link]
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Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Royal Society of Chemistry. Accessed January 14, 2026. [Link]
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Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Accessed January 14, 2026. [Link]
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Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. Accessed January 14, 2026. [Link]
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Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PubMed Central. Accessed January 14, 2026. [Link]
-
500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... ResearchGate. Accessed January 14, 2026. [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Human Metabolome Database. Accessed January 14, 2026. [Link]
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Reductive amination. Wikipedia. Accessed January 14, 2026. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Human Metabolome Database. Accessed January 14, 2026. [Link]
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Phenethylamine Spectra. SpectraBase. Accessed January 14, 2026. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 1-(4-Ethylphenyl)ethanamine
Executive Summary
The precise determination of purity is a cornerstone of pharmaceutical development and quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For chiral amines like 1-(4-Ethylphenyl)ethanamine, a versatile intermediate, robust analytical methods are paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method. This guide provides an in-depth comparison of ¹H-qNMR and HPLC for the purity assessment of this compound. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and provide the necessary framework for method validation, demonstrating why qNMR is not just an alternative, but often a superior method for absolute purity determination.
Introduction: The Imperative of Purity in Pharmaceutical Analysis
In the landscape of drug development, "purity" is not a mere metric; it is a critical quality attribute (CQA) that directly impacts the safety and therapeutic efficacy of a drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2][3] Any component that is not the defined chemical entity is considered an impurity, and its presence must be monitored and controlled within specified limits.[2] Therefore, the analytical methods used to establish purity must be accurate, precise, and reliable. This guide focuses on this compound (Molecular Formula: C₁₀H₁₅N, Molecular Weight: 149.23 g/mol ), a key building block whose purity is critical for the quality of subsequent manufacturing steps.[4][5][6][7]
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques that rely on the separation of components for individual measurement, NMR spectroscopy offers a fundamentally different approach. The core principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[8][9][10] This makes qNMR a primary ratio method, capable of determining the molar ratio of different substances in a solution directly from the spectrum without the need for a reference standard of the analyte itself.[11][12]
Why is qNMR a superior choice for this compound?
-
Absolute Quantification: It provides a direct measure of purity (assay) without reliance on analyte-specific reference standards, which may be unavailable for novel compounds or impurities.[13][14][15]
-
Non-Destructive: The sample can be recovered unchanged after analysis, which is invaluable when working with precious or limited quantities of material.[13]
-
Structural Confirmation: The same experiment provides unequivocal structural information, confirming the identity of the analyte and potentially identifying unknown impurities simultaneously.
-
Speed and Efficiency: For simple mixtures, qNMR can be significantly faster than developing and running a gradient HPLC method.[15][16]
Head-to-Head Comparison: qNMR vs. HPLC
An orthogonal approach, using methods based on different principles, provides the highest confidence in a purity value.[17] HPLC (a separation technique) and qNMR (a spectroscopic technique) are ideal orthogonal partners.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Spectroscopy: Signal integral is directly proportional to the number of protons.[9] | Chromatography: Physical separation of components followed by detection (e.g., UV absorbance).[18] |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., maleic acid).[8][18] | Requires a highly purified, well-characterized reference standard of the analyte itself for accurate quantification. |
| Quantification | Absolute molar ratio determination. Provides direct purity value.[13] | Relative quantification based on area percent or against a calibration curve. Prone to errors if response factors differ.[18] |
| Specificity | High. Signal position (chemical shift) and multiplicity provide structural information, ensuring the measured signal is from the analyte. | Dependent on chromatographic resolution. Co-eluting impurities can lead to inaccurate results. |
| Sample Throughput | High for routine analysis once the method is established (typically <15 min/sample). | Moderate. Can be lengthy due to column equilibration, gradient elution, and cleaning steps. |
| Method Development | Relatively straightforward. Involves selecting a suitable solvent and internal standard.[19] | Can be complex and time-consuming, requiring optimization of column, mobile phase, gradient, and detector settings. |
| Destructive? | No. The sample is fully recoverable.[13] | Yes. The sample is consumed during the analysis. |
| Information Provided | Purity, identity, and structural information of analyte and impurities in a single experiment. | Retention time and UV response. Limited structural information. |
| Validation | Well-established validation protocols are available and recognized by regulatory bodies like USP and Ph. Eur.[9][13][20][21][22][23] | The industry-standard method with extensive regulatory guidance (ICH Q2).[24][25] |
Experimental Protocol: ¹H-qNMR Purity of this compound
This protocol describes the determination of the absolute weight percent purity of this compound using an internal standard method.
Causality Behind Experimental Choices
-
Internal Standard Selection (Maleic Acid): The ideal internal standard must be of high, certified purity (≥99.5%), stable, non-volatile, and possess signals that do not overlap with the analyte.[8][26] Maleic acid is an excellent choice as its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region that is typically clear of signals from aromatic amines like our analyte.[8]
-
Solvent Selection (DMSO-d₆): The solvent must completely dissolve both the analyte and the internal standard.[19][26] DMSO-d₆ is a versatile solvent suitable for a wide range of organic compounds. Its residual proton signal does not interfere with key analyte signals.
-
Relaxation Delay (D1): This is the most critical parameter for accurate quantification. The delay between pulses (D1) must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard).[27][28] A sufficiently long D1 (e.g., 30-60 seconds) ensures all protons fully relax back to equilibrium before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei.[28][29]
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
Equipment:
-
NMR Spectrometer (≥400 MHz preferred)[28]
-
High-precision analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
5 mm NMR tubes
-
Step-by-Step Methodology
-
Preparation of Stock Standard Solution (Optional but Recommended):
-
Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with DMSO-d₆. This improves accuracy by minimizing weighing errors for small quantities.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the mass (m_analyte).
-
Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the mass (m_std).
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
-
Perform standard instrument tuning, locking, and shimming procedures.
-
Acquire a ¹H NMR spectrum using quantitative parameters:
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform to the FID.
-
Manually phase the spectrum carefully to ensure all peaks have a symmetrical, positive lineshape.[31]
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the spectrum.[30][31]
-
Integrate the following signals:
-
Analyte Signal (I_analyte): The quartet signal corresponding to the methine proton (-CH) of this compound (approx. 4.1 ppm). This signal is well-resolved and corresponds to 1 proton (N_analyte = 1).
-
Standard Signal (I_std): The singlet corresponding to the two vinylic protons of maleic acid (approx. 6.3 ppm). This signal corresponds to 2 protons (N_std = 2).
-
-
Calculate the purity using the following formula:[14][19]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / m_analyte) * (MW_analyte / MW_std) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
m: Mass
-
MW: Molecular Weight (Analyte: 149.23 g/mol ; Standard: 116.07 g/mol )
-
Purity_std: Purity of the internal standard from its certificate
-
-
Ensuring Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established through validation. qNMR methods can be validated according to ICH Q2(R2) guidelines to demonstrate fitness for purpose.[24][25] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals from impurities, the standard, or the solvent at the integration regions.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is verified by preparing samples at different analyte-to-standard ratios.[11]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known, certified purity.
-
Precision: The degree of scatter between a series of measurements. Assessed through repeatability (multiple preparations by the same analyst) and intermediate precision (analysis on different days or by different analysts).[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Visualizing the Process
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
Logical Relationship of the Purity Calculation
Caption: Logical flow of the qNMR purity equation.
Conclusion: Integrating qNMR into Modern Analytical Workflows
For the purity determination of this compound, qNMR offers a robust, accurate, and efficient methodology that is fully compliant with regulatory expectations.[13][20] Its ability to provide absolute quantification without a specific analyte reference standard makes it particularly powerful in early-phase development and for the characterization of new chemical entities.[20][28] While HPLC remains an indispensable tool for purity analysis, especially for complex impurity profiles, qNMR serves as a vital orthogonal technique. By integrating qNMR into analytical workflows, researchers and drug developers can gain a higher degree of confidence in their purity assessments, ensuring the quality and consistency of their materials and ultimately contributing to the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-(4-Ethylphenyl)ethanamine Synthesis
For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision point, balancing synthetic feasibility, scalability, and economic viability. 1-(4-Ethylphenyl)ethanamine, a key intermediate in the synthesis of various biologically active compounds, presents a classic case study in this strategic selection process. This guide provides an in-depth, objective comparison of the primary synthetic routes to this amine, offering experimental insights and data to inform your research and development decisions.
Introduction: The Strategic Importance of this compound
This compound is a chiral primary amine whose structure is frequently incorporated into pharmaceutical candidates. Its ethylphenyl moiety provides a valuable lipophilic handle for modulating pharmacokinetic properties, while the chiral ethylamine group allows for specific stereochemical interactions with biological targets. As with many chiral amines, the synthesis of a single, desired enantiomer is often paramount for therapeutic efficacy and safety, making the choice of synthetic route a crucial factor in the overall cost and efficiency of a drug development program.[1]
This guide will evaluate the common pathways to produce this amine, beginning with the synthesis of the racemic mixture and progressing to the more industrially relevant production of enantiomerically pure forms.
Synthesis of Racemic this compound: A Tale of Two Routes
The most common starting point for synthesizing this compound is the readily available ketone, 4'-ethylacetophenone. From here, two primary methods diverge: classical reductive amination and the Leuckart reaction.
Modern Approach: One-Pot Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and generally mild reaction conditions.[2] This method typically involves a one-pot reaction where the ketone (4'-ethylacetophenone) and an ammonia source (like ammonium acetate) first form an intermediate imine, which is then immediately reduced in situ by a reducing agent to the final amine.[3]
Causality of Experimental Choices:
-
Ammonia Source: Ammonium acetate is frequently chosen as it conveniently serves as both the ammonia source and a weak acid catalyst to promote imine formation.[4]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and commonly used reducing agent. However, it can also reduce the starting ketone.[5] Therefore, the reaction is often allowed to proceed for a period to ensure imine formation before the reducing agent is added. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can reduce the imine in the presence of the ketone, simplifying the procedure, though they are often more expensive.[3]
-
Solvent: Methanol is a common solvent as it effectively dissolves the reactants and is compatible with sodium borohydride.
Classical Method: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for converting ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] The reaction requires high temperatures (often 120-180°C) and proceeds through the formation of an N-formyl intermediate, which must then be hydrolyzed under acidic or basic conditions to yield the free amine.[7]
Causality of Experimental Choices:
-
Reagent: Ammonium formate is often preferred over formamide as it can lead to better yields.[6] It thermally decomposes to provide the necessary ammonia and formic acid for the reaction.
-
High Temperature: The significant energy input is required to drive the reaction, particularly the hydride transfer from formate to the iminium intermediate. This is a primary drawback of the method, making it less energy-efficient and potentially unsuitable for sensitive substrates.
Cost-Effectiveness Comparison: Racemic Synthesis
To evaluate the cost-effectiveness, we must consider reagent costs, reaction conditions (which translate to energy and time costs), and typical yields.
| Parameter | Reductive Amination | Leuckart-Wallach Reaction | Justification & Analysis |
| Starting Material | 4'-Ethylacetophenone | 4'-Ethylacetophenone | Common starting point for both routes. |
| Primary Reagents | Ammonium Acetate, Sodium Borohydride | Ammonium Formate | All reagents are relatively inexpensive bulk chemicals. |
| Approx. Reagent Cost/Mole | ~$15 - $30[4][8][9][10][11][12] | ~$10 - $20 | Based on bulk pricing of key reagents. Reductive amination has slightly higher raw material costs due to the separate reducing agent. |
| Reaction Temperature | 0 - 25°C | 120 - 180°C[6] | Significant difference. The high temperature of the Leuckart reaction increases energy costs and requires more robust equipment. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours (plus hydrolysis) | Reductive amination is typically faster and a true one-pot reaction. |
| Typical Yield | 85 - 95% | 60 - 75% | Reductive amination generally provides higher yields and a cleaner reaction profile with fewer byproducts. |
| Workup Complexity | Simple extraction | Hydrolysis step + extraction | The required hydrolysis of the formyl intermediate adds a step to the Leuckart process, increasing time and solvent usage. |
| Calculated Cost/Gram | Lower | Higher | Despite slightly higher initial reagent costs, the superior yield, faster reaction time, and lower energy input make Reductive Amination the more cost-effective and scalable method for producing the racemic amine. |
Disclaimer: Reagent costs are estimates based on publicly available bulk pricing from various suppliers and are subject to change.[4][8][9][10][11][12][13][14][15][16][17][18][19][20]
The Chirality Imperative: Accessing Single Enantiomers
For most pharmaceutical applications, only one enantiomer of a chiral molecule provides the desired therapeutic effect. The other may be inactive or, in some cases, cause undesirable side effects. Therefore, the synthesis of enantiomerically pure this compound is the ultimate goal.
Pathway A: Classical Chiral Resolution
This traditional approach involves synthesizing the racemic amine (as described above) and then separating the two enantiomers. The most common method is diastereomeric salt formation.[21]
-
Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid). This creates a mixture of two diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid.
-
Fractional Crystallization: These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. Through careful crystallization, one diastereomer can be selectively precipitated from the solution.
-
Salt Breaking: The isolated diastereomeric salt is then treated with a base to liberate the desired, now enantiomerically pure, amine.
The Inherent Drawback: The fundamental limitation of this method is the maximum theoretical yield of 50% for the desired enantiomer. The other 50% (the undesired enantiomer) is typically discarded or requires a separate racemization and recycling process, adding significant cost and waste.[1]
Pathway B: Asymmetric Synthesis via Biocatalysis
A more modern and atom-economical approach is to synthesize the desired enantiomer directly using a stereoselective catalyst. Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool for this purpose.[22]
Enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs) can convert a prochiral ketone like 4'-ethylacetophenone directly into a single enantiomer of the corresponding amine with very high enantiomeric excess (ee).[22][23]
-
Transaminases transfer an amino group from a donor molecule (like isopropylamine) to the ketone.
-
Amine Dehydrogenases catalyze the reductive amination of the ketone using ammonia and a reducing cofactor (like NADH).[22]
Advantages of Biocatalysis:
-
High Enantioselectivity: Often achieves >99% ee, meeting stringent pharmaceutical standards.[24]
-
High Yield: Theoretical yield can approach 100%, avoiding the 50% loss of classical resolution.
-
Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.
-
Sustainability: Reduces waste and avoids harsh reagents and solvents.
Cost-Effectiveness Comparison: Enantiopure Synthesis
| Parameter | Pathway A: Chiral Resolution | Pathway B: Biocatalytic Synthesis | Justification & Analysis |
| Starting Material Cost | Cost of Racemic Amine + Chiral Acid | Cost of Ketone + Enzyme/Cofactor | The cost of the chiral resolving agent can be significant.[21] Enzyme costs have decreased dramatically, and they can often be immobilized and reused, lowering their contribution to the overall cost.[23] |
| Max. Theoretical Yield | 50% | ~100% | This is the most critical differentiator. Biocatalysis avoids discarding half of the material. |
| Enantiomeric Purity (ee) | Variable, requires optimization | Typically >99% | Biocatalytic methods often deliver higher and more reliable enantiopurity. |
| Process Steps | 3 (Synthesis, Resolution, Liberation) | 1 (Direct Asymmetric Synthesis) | The biocatalytic route is significantly more streamlined. |
| Waste Generation | High (undesired enantiomer, solvents) | Low (aqueous media, biodegradable catalyst) | Biocatalysis is a hallmark of green chemistry. |
| Calculated Cost/Gram | High | Low to Moderate | The 50% yield cap of resolution inherently doubles the effective cost of the starting material. Even with a higher initial catalyst cost, the superior yield and process simplification make Biocatalysis the more economically favorable route for large-scale production.[22][23] |
Visualizing the Synthetic Pathways
Workflow for Racemic Synthesis
Caption: Comparison of synthetic routes to the racemic amine.
Decision Workflow for Enantiopure Synthesis
Caption: Decision matrix for obtaining the enantiopure product.
Detailed Experimental Protocols
Protocol 1: Reductive Amination of 4'-Ethylacetophenone
-
To a round-bottom flask, add 4'-ethylacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol (5 mL per mmol of ketone).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 3M NaOH to pH >12 and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by distillation or column chromatography.
Protocol 2: Chiral Resolution using (+)-Tartaric Acid
-
Dissolve the racemic this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the precipitated crystals (the diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, suspend the crystals in water and add 3M NaOH until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.
-
Check the enantiomeric excess (ee%) using chiral HPLC or NMR with a chiral shift reagent.
Conclusion and Recommendations
The synthesis of this compound serves as an excellent model for evaluating cost-effectiveness in modern pharmaceutical development.
-
For the synthesis of the racemic amine , one-pot reductive amination is demonstrably superior to the classical Leuckart-Wallach reaction. It offers higher yields, milder conditions, shorter reaction times, and a simpler workup, making it more scalable and economical.
-
For the synthesis of enantiomerically pure amine , which is the requirement for most pharmaceutical applications, asymmetric biocatalysis represents the most cost-effective and sustainable strategy.[22] It circumvents the inherent 50% yield limitation of classical resolution, leading to a significantly lower cost-per-gram, reduced waste, and a streamlined manufacturing process.
While classical resolution remains a viable option on a small laboratory scale or when a suitable enzyme has not yet been developed, a thorough cost-benefit analysis strongly favors investment in biocatalytic or other asymmetric synthesis methods for any process intended for pilot-scale or commercial production.
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A Literature-Based Comparison of the Applications of Various Phenethylamines: A Guide for Researchers
Phenethylamines constitute a vast and versatile class of organic compounds, encompassing endogenous neurotransmitters, critical pharmaceuticals, and potent psychoactive agents.[1][2] Their shared structural backbone—a phenyl ring attached to an ethylamine chain—provides a scaffold for a multitude of chemical modifications, leading to a rich diversity in their pharmacological profiles and applications.[1] This guide offers an in-depth, literature-based comparison of various phenethylamines, designed for researchers, scientists, and drug development professionals. We will delve into their structure-activity relationships, mechanisms of action, and diverse applications, supported by experimental data and detailed protocols.
The Core Structure and its Modifications: A Gateway to Diverse Pharmacology
The pharmacological properties of phenethylamines are exquisitely sensitive to substitutions on the aromatic ring, the alpha (α) and beta (β) carbons of the ethyl chain, and the terminal amine group.[1] These modifications dictate the compound's affinity and efficacy at various receptors, primarily serotonergic, dopaminergic, and adrenergic systems, as well as the trace amine-associated receptor 1 (TAAR1).[3][4][5]
Naturally occurring phenethylamines like dopamine and norepinephrine, with their hydroxylated phenyl rings, are vital neurotransmitters regulating mood, motivation, and physiological arousal.[1][3] Synthetic derivatives, such as amphetamine (α-methylphenethylamine), act as potent central nervous system stimulants by promoting the release of dopamine and norepinephrine.[1][6] Other substitutions give rise to compounds with applications as antidepressants (e.g., phenelzine), appetite suppressants (e.g., phentermine), and bronchodilators (e.g., salbutamol).[1][2]
Comparative Analysis of Receptor Interactions and Functional Outcomes
The therapeutic and psychoactive effects of phenethylamines are largely mediated by their interactions with G-protein coupled receptors (GPCRs) and monoamine transporters.[1][7] Understanding the nuances of these interactions is paramount for rational drug design and for elucidating their mechanisms of action.
Serotonin Receptor Agonism: The 5-HT₂ Subfamily
A significant number of substituted phenethylamines exhibit high affinity for serotonin 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[8][9] Agonism at the 5-HT₂A receptor is a hallmark of classic psychedelic phenethylamines like mescaline and 2,5-dimethoxy-4-bromophenethylamine (2C-B).[9][10]
Structure-activity relationship (SAR) studies have revealed key determinants of 5-HT₂A receptor affinity. For instance, substitutions at the 4-position of the phenyl ring with nonpolar groups like halogens or alkyl groups tend to increase affinity, while hydrogen-bonding groups like -OH or -NH₂ decrease it.[8][11] N-benzyl substitution on the amine has been shown to significantly increase both binding affinity and functional activity at the 5-HT₂A receptor.[9][12]
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Phenethylamines at Human 5-HT₂A and 5-HT₂C Receptors
| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Primary Application/Classification |
| Mescaline | 510 | 2300 | Psychedelic |
| 2C-B | 4.9 | 10 | Psychedelic |
| DOI | 0.6 | 2.4 | Research Tool (Psychedelic) |
| Amphetamine | >10,000 | >10,000 | Stimulant |
| Dopamine | 3,300 | 1,800 | Neurotransmitter |
Note: Ki values are compiled from various sources and can vary based on experimental conditions. This table is for comparative purposes.
Dopamine and Norepinephrine Transporter Interactions: The Stimulant Profile
Phenethylamines like amphetamine and its derivatives exert their stimulant effects primarily by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][12] These compounds can act as substrates for these transporters, leading to reverse transport and subsequent release of dopamine and norepinephrine into the synaptic cleft.[12]
The structure-activity relationship for DAT inhibition is complex. Studies on β-phenethylamine derivatives have shown that substitutions on the aromatic ring and the length of alkyl groups on the amine can significantly influence their potency as dopamine reuptake inhibitors.[13][14]
Trace Amine-Associated Receptor 1 (TAAR1): A Modulatory Hub
Phenethylamine itself is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[4][6] Activation of TAAR1 can modulate monoaminergic neurotransmission, making it a promising target for therapeutic interventions.[4] TAAR1 is a Gs-coupled receptor, and its activation leads to the production of cyclic AMP (cAMP).[7]
Signaling Pathways: From Receptor Binding to Cellular Response
The binding of a phenethylamine to its target receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the functional consequences of receptor activation.
5-HT₂A Receptor Gq-Coupled Signaling
The 5-HT₂A receptor primarily couples to the Gq/G₁₁ family of G-proteins.[7] Agonist binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ mediates the release of intracellular calcium. This pathway is central to the psychedelic effects of 5-HT₂A agonists.[15]
Experimental Protocols for Characterizing Phenethylamines
The characterization of novel phenethylamine derivatives relies on a suite of robust in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of a test compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured.
-
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293) expressing the receptor of interest (e.g., human 5-HT₂A receptor).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Isolate the cell membranes, which contain the receptors, via centrifugation.
-
-
Binding Assay:
-
In a multi-well plate, add the prepared cell membranes.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂A).
-
Add varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
2. Functional Assays (e.g., Calcium Flux Assay for Gq-coupled receptors)
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining its efficacy (Emax) and potency (EC₅₀).
-
Objective: To quantify the agonist or antagonist activity of a test compound at a Gq-coupled receptor.
-
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.
-
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the Gq-coupled receptor of interest in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Measurement:
-
Add varying concentrations of the test compound to the wells.
-
Use a fluorescence plate reader to measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the change in fluorescence (proportional to intracellular calcium concentration) against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
-
In Vivo Assays
1. Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral assay in rodents that is considered a reliable proxy for 5-HT₂A receptor activation and potential psychedelic activity in humans. [16]
-
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of a test compound.
-
Principle: 5-HT₂A receptor agonists induce a rapid, involuntary rotational shake of the head in mice and rats.
-
Step-by-Step Methodology:
-
Animal Acclimation:
-
Acclimate the animals (e.g., C57BL/6J mice) to the testing environment.
-
-
Compound Administration:
-
Administer the test compound via a suitable route (e.g., intraperitoneal injection).
-
-
Behavioral Observation:
-
Place the animal in an observation chamber and record the number of head twitches over a specified period.
-
-
Data Analysis:
-
Compare the number of head twitches in the test group to a vehicle-treated control group.
-
-
Conclusion: A Diverse and Evolving Landscape
The phenethylamine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide array of bioactive compounds. From their fundamental roles as neurotransmitters to their therapeutic applications in treating a range of disorders and their complex pharmacology as psychoactive substances, phenethylamines continue to be a major focus of research. A thorough understanding of their structure-activity relationships, receptor interaction profiles, and downstream signaling pathways, facilitated by robust experimental methodologies, is essential for harnessing their full therapeutic potential and for mitigating their risks. The continued exploration of this chemical class promises to yield novel insights into neurobiology and new avenues for the treatment of neurological and psychiatric conditions.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Ethylphenyl)ethanamine
As a cornerstone in pharmaceutical synthesis and research, 1-(4-Ethylphenyl)ethanamine and other primary aromatic amines are handled daily in laboratories worldwide.[1][2] However, their utility is matched by their potential hazards, including skin, eye, and respiratory irritation, and significant environmental toxicity, particularly to aquatic life.[1][3] This guide provides a detailed, field-proven protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are designed to be a self-validating system, grounded in established safety standards and regulatory compliance.
Hazard Profile and Essential Protective Measures
Understanding the "why" behind safety protocols is the first step toward building a culture of safety. This compound is an irritant and, like many aromatic amines, can be absorbed through the skin and poses a threat to aquatic ecosystems.[1][3] Therefore, all handling and disposal procedures must be predicated on minimizing exposure and preventing environmental release.
Table 1: Hazard Identification & Personal Protective Equipment (PPE)
| Hazard Type | GHS Hazard Statement | Required PPE | Rationale & Causality |
|---|---|---|---|
| Skin Contact | H315: Causes skin irritation.[3] | Nitrile or other chemically resistant gloves, lab coat.[3][4] | Aromatic amines can be lipid-soluble, facilitating absorption through the skin and causing local irritation.[1] Proper gloves and a lab coat provide the primary barrier. |
| Eye Contact | H319: Causes serious eye irritation.[3] | Chemical splash goggles or a face shield.[3] | Direct contact with liquid or vapors can cause significant irritation or damage. Goggles are mandatory to prevent accidental splashes. |
| Inhalation | H335: May cause respiratory irritation.[3] | Use only in a well-ventilated area or a chemical fume hood.[3][5] | Vapors can irritate the respiratory tract. Engineering controls like a fume hood are the most effective way to prevent inhalation exposure. |
| Environmental | N/A (General for amines) | Prevent entry into drains, waterways, or soil.[3] | Amines can be highly toxic to fish and other aquatic organisms, disrupting ecosystems.[1] Strict containment is necessary to avoid environmental contamination. |
Immediate Spill Management Protocol
Accidents happen, but a prepared response can mitigate the consequences significantly. The following protocol differentiates between minor and major spills, ensuring a proportional and safe response.[6]
Step-by-Step Spill Cleanup
-
Assess & Secure (The "Three C's": Control, Contain, Clean)
-
Control: Alert personnel in the immediate area and control the source of the spill if it is safe to do so (e.g., upright a fallen container).[7][8]
-
Contain: Prevent the spill from spreading or entering drains by creating a dike with absorbent materials.[8][9]
-
Identify: A minor spill is generally less than 1 liter, not highly toxic, and can be managed by trained lab personnel without risk of fire or significant respiratory hazard.[6] A major spill requires evacuation and professional emergency response.[6]
-
-
Minor Spill Cleanup Protocol
-
Personal Protection: Ensure appropriate PPE is worn before approaching the spill.[8]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[6][9] Work from the outside edges of the spill inward to prevent spreading.[7]
-
Collection: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[3][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7] For aromatic amines, specialized decontamination solutions are also available and can be verified with colorimetric wipes to ensure complete removal.[10]
-
Packaging: Place all contaminated materials, including gloves, absorbent pads, and wipes, into a plastic bag, seal it, and place it in the designated hazardous waste container.[7]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" with the full chemical name: "this compound."
-
-
Major Spill Response
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Provide them with the chemical name and Safety Data Sheet (SDS) if possible.
-
Routine Waste Disposal Protocol
The routine collection of waste this compound requires a systematic approach to prevent hazardous reactions and ensure regulatory compliance.
Step-by-Step Waste Collection
-
Segregation is Key: Never mix amine waste with other chemical waste streams.[11] It is crucial to store it separately from incompatible substances like strong acids and oxidizing agents to prevent violent reactions.[5][11]
-
Use a Designated Container: All waste this compound should be collected in a dedicated, properly sealed, and compatible container.[11]
-
Proper Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name. Keep a log of the accumulated waste.
-
Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area away from heat sources and direct sunlight.[3][11]
The following diagram illustrates the decision-making workflow for handling any waste generated.
Caption: Workflow for managing this compound waste.
Final Disposal Pathway: Professional Management
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[3][11] The only acceptable and legal method for final disposal is through a licensed hazardous waste management company.[11]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety department will have established procedures and contracts with certified waste disposal vendors.
-
Documentation: Ensure all waste is properly documented according to institutional and regulatory (e.g., EPA, RCRA) requirements. This creates a paper trail and ensures compliance.
-
Professional Handling: Licensed contractors are equipped to handle, transport, and dispose of chemical waste using environmentally sound methods, such as high-temperature incineration or other advanced treatments.[11][12]
By adhering to these protocols, researchers and scientists can handle and dispose of this compound responsibly, upholding the highest standards of laboratory safety, professional integrity, and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Ethylphenyl)ethanamine
Welcome to your comprehensive guide on the safe handling of 1-(4-Ethylphenyl)ethanamine (CAS No. 39950-65-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety for you and your team.
This compound is an aromatic amine, a class of compounds that demands careful handling due to its potential health hazards. The primary risks associated with this substance include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] It is also classified as harmful if swallowed.[1] Adherence to the following protocols is not just a matter of compliance but a cornerstone of responsible research.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough hazard assessment is mandatory, as required by OSHA's Personal Protective Equipment standard (29 CFR 1910.132).[1][3][4] This assessment should evaluate the specific procedures to be performed and the potential for exposure through skin contact, eye contact, or inhalation.
| Hazard Classification | Description of Risk |
| Skin Irritation (H315) | Causes skin irritation upon contact.[1][2] |
| Serious Eye Irritation (H319) | Causes serious and potentially damaging eye irritation.[1][2] |
| Respiratory Irritation (H335) | May cause irritation to the respiratory tract if inhaled.[1][2] |
| Harmful if Swallowed (H302) | Ingestion of the substance can be harmful to health.[1] |
This understanding of the specific hazards dictates the selection of appropriate PPE.
Core Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to the essential PPE required for handling this compound in a laboratory setting.
The choice of glove material is critical when handling aromatic amines. Standard nitrile gloves, while common in laboratories, offer poor resistance to amines and should be avoided for extended contact.[5][6]
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to amines, ketones, and esters.[7][8]
-
Polyvinyl Chloride (PVC): Provides good resistance to amines, acids, and bases.[7][9]
Glove Selection and Use Protocol:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For operations with a higher risk of splashing, wearing two pairs of gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.[10]
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Regular Changes: Change gloves frequently, especially if direct contact with the chemical occurs. Do not reuse disposable gloves.
-
Proper Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[10]
| Glove Material | Chemical Resistance to Amines |
| Butyl Rubber | Excellent[7][8] |
| Polyvinyl Chloride (PVC) | Good[7][9] |
| Neoprene | Fair to Good[8][11] |
| Nitrile | Poor[5][6] |
| Latex | Not Recommended[11][12] |
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1][2]
-
Standard Operations: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes or heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Protective clothing provides a crucial barrier against accidental spills and contamination.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required for all procedures.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
-
Full Body Suit: In cases of large-scale handling or emergency response, a disposable chemical-resistant coverall may be necessary.[1]
Respiratory protection is essential when working outside of a certified chemical fume hood or in situations where ventilation is inadequate.
When is a Respirator Needed?
-
Handling large quantities of the substance.
-
Generating aerosols or vapors (e.g., through heating, sonicating, or vortexing).
-
Cleaning up significant spills.
Respirator Selection:
-
Type: An air-purifying respirator (APR) is typically sufficient.
-
Cartridge: Use a combination cartridge that is effective for organic vapors and amines. Look for cartridges with a green color code, which indicates protection against ammonia and methylamine, or a multi-gas cartridge that specifies protection against amines.[13] 3M and other manufacturers offer cartridges designed for methylamine and organic vapors which are suitable.[14][15][16][17]
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. As per OSHA's Respiratory Protection Standard (29 CFR 1910.134), all personnel required to wear tight-fitting respirators must be fit-tested annually.
Operational and Disposal Plans
A proactive approach to safety includes having clear plans for both routine operations and potential emergencies.
Emergency Spill Response Protocol
Immediate and correct response to a spill is vital to prevent exposure and further contamination.
For a Minor Spill (Contained on the benchtop):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if the substance is volatile or the area is poorly ventilated.
-
Contain the Spill: Use an absorbent material like vermiculite or a chemical spill pillow to create a dike around the spill to prevent it from spreading.[18][19]
-
Absorb the Liquid: Working from the outside in, apply absorbent material directly to the spill.[18][19]
-
Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[18][20]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it down again. All cleaning materials should be disposed of as hazardous waste.
For a Major Spill (Outside of a containment area):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do Not Attempt to Clean Up: Major spills should only be handled by trained emergency response personnel.
Caption: Workflow for responding to a chemical spill.
Chemical Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix amine waste with other chemical waste streams, especially strong acids or oxidizing agents, to prevent hazardous reactions.[21]
-
Containerization: Collect all waste (liquid, solid, and contaminated PPE) in a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be kept tightly sealed when not in use.[21][22]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[21][22]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[2][21] The standard method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[2]
Never dispose of this compound by pouring it down the drain or in the regular trash.[22][23]
By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your work and ensure the well-being of your entire research team.
References
-
3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter. Airgas. Available from: [Link]
-
29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR. Available from: [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. Available from: [Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. Available from: [Link]
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3M Acid Gas, Ammonia, Formaldehyde, Methylamine And Organic Vapor P100 Respirator Cartridge. eSafety Supplies, Inc. Available from: [Link]
-
Enforcement Guidance for Personal Protective Equipment in General Industry. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. Available from: [Link]
-
Ammonia/Methylamine Cartridge. Olsen Safety Equipment. Available from: [Link]
-
Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Mikrolab. Available from: [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available from: [Link]
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Chemical-Resistant Glove Materials: Everything You Need to Know. Safeopedia. Available from: [Link]
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Cartridges, Filters, Canisters; Gas protection: Ammonia. Legion Safety Products. Available from: [Link]
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Spill Management Procedure. Texas A&M University-Texarkana. Available from: [Link]
-
Cartridge Selection. Northwestern University. Available from: [Link]
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Guide for Chemical Spill Response. American Chemical Society. Available from: [Link]
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8 Steps to Handling a Lab Chemical Spill. Lab Manager. Available from: [Link]
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Finding the Most Suitable Chemical Resistant Gloves for the Application. Showa. Available from: [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available from: [Link]
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Which are the best gloves for chemical environments? AIBON SAFETY. Available from: [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available from: [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. Available from: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
